1-Methyl-3-phenylthiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3736. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-9-8(11)10-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEQFPWPMCIYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062611 | |
| Record name | N-Methyl-N'-phenylthiourea | |
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Molecular Weight |
166.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2724-69-8 | |
| Record name | N-Methyl-N′-phenylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2724-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Thiourea, N-methyl-N'-phenyl- | |
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| Record name | 1-METHYL-3-PHENYLTHIOUREA | |
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| Record name | Thiourea, N-methyl-N'-phenyl- | |
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| Record name | N-Methyl-N'-phenylthiourea | |
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| Record name | 1-Methyl-3-phenylthiocarbamide | |
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Foundational & Exploratory
1-Methyl-3-phenylthiourea CAS number and properties
An In-depth Technical Guide to 1-Methyl-3-phenylthiourea
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a significant chemical intermediate. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's core properties, synthesis protocols, primary applications, and safety considerations. The structure is designed to logically present information, moving from fundamental identification to practical application and safety.
Chemical Identity and Core Properties
This compound is a disubstituted thiourea derivative characterized by the presence of a methyl group and a phenyl group attached to the nitrogen atoms of the thiourea core. This structure makes it a valuable precursor in various organic syntheses.
Compound Identifiers
A clear identification is critical for regulatory compliance and scientific communication. The primary identifiers for this compound are summarized below.
| Identifier | Value | References |
| CAS Number | 2724-69-8 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₀N₂S | [1][3][4][6] |
| Molecular Weight | 166.24 g/mol | [1][3][6] |
| IUPAC Name | This compound | [4] |
| Synonyms | 1-Methyl-3-phenyl-2-thiourea, N-Methyl-N'-phenylthiourea | [4][5] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in reactions, its solubility in various solvents, and its appropriate storage conditions. It typically presents as a white to off-white crystalline solid.[3][7]
| Property | Value | References |
| Appearance | White to Orange to Green powder/crystal | |
| Melting Point | 112 - 114 °C | [1][3] |
| Boiling Point | 247.4 °C at 760 mmHg | [1] |
| Density | 1.194 g/cm³ | [1] |
| Solubility | Soluble in ethanol and ether; soluble in water | [1][7] |
| Flash Point | 103.4 °C | [1] |
| Storage Temperature | Room Temperature, recommended <15°C in a cool, dark place | [1] |
Synthesis and Reaction Mechanisms
The synthesis of this compound is typically achieved through a nucleophilic addition reaction, a common method for preparing thiourea derivatives.[8] The most direct route involves the reaction of phenyl isothiocyanate with methylamine.[9]
The causality behind this experimental choice lies in the high electrophilicity of the carbon atom in the isothiocyanate group (-N=C=S) and the nucleophilic nature of the primary amine (methylamine). The amine's lone pair of electrons attacks the central carbon of the isothiocyanate, leading to the formation of the thiourea linkage with high efficiency and yield under mild conditions.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis of this compound.
Materials:
-
Phenyl isothiocyanate
-
Methylamine solution (e.g., 40% in water)
-
Potassium hydroxide (KOH) (optional, as a base)[9]
-
Ethanol
-
Acetone (for recrystallization)
Procedure:
-
In a round-bottom flask suitable for the reaction scale, dissolve phenyl isothiocyanate (1.0 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of methylamine (1.05 equivalents). If using a base like KOH, it can be dissolved in the ethanol or added to the methylamine solution.[9]
-
Cool the phenyl isothiocyanate solution in an ice bath to 0-5 °C.
-
Slowly add the methylamine solution dropwise to the stirred isothiocyanate solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion. Progress can be monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate directly from the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold water.
-
For purification, recrystallize the solid from a suitable solvent system, such as an ethanol/acetone mixture.[9]
-
Dry the purified crystals under a vacuum to obtain this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Core Applications and Significance
This compound is not typically an end-product but rather a crucial building block, primarily in the agrochemical industry.
Herbicide Intermediate
The most significant application of this compound is as a pivotal intermediate in the synthesis of the herbicide methabenzthiazuron.[2] It is used to prepare the key precursor, 2-methylaminobenzothiazole.[1][2] The thiourea moiety provides the necessary N-C-S backbone that, through an oxidative cyclization reaction, forms the thiazole ring system.
Precursor Synthesis Diagram
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. experimtsupplyshop.com [experimtsupplyshop.com]
- 4. This compound | C8H10N2S | CID 698294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-METHYL-3-PHENYL-2-THIOUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 1-Methyl-3-phenyl-2-thiourea | 2724-69-8 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. 1-Methyl-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 1-Methyl-3-phenylthiourea
A Comprehensive Analysis for Scientific and Drug Development Professionals
Foreword
1-Methyl-3-phenylthiourea stands as a molecule of considerable interest, bridging the fields of synthetic chemistry, materials science, and pharmacology. Its structural simplicity belies a chemical versatility and biological significance that continues to be explored. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive and technically robust understanding of this compound. We will move beyond a mere recitation of facts to explore the causality behind its properties and the practicalities of its application, ensuring a narrative grounded in scientific integrity and field-proven insights.
Section 1: Core Physicochemical and Structural Characteristics
This compound (CAS No: 2724-69-8) is an N,N'-disubstituted thiourea derivative. The incorporation of a methyl and a phenyl group onto the thiourea backbone imparts a unique combination of steric and electronic properties that dictate its behavior in chemical and biological systems.
Physical Properties
A precise understanding of the physical properties of this compound is fundamental for its handling, storage, and application in experimental and manufacturing settings. Key quantitative data are summarized in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀N₂S | [1] |
| Molecular Weight | 166.24 g/mol | [2] |
| Appearance | Flake crystal | [3] |
| Melting Point | 113 °C | [3] |
| Boiling Point | 247.4 ± 23.0 °C (Predicted) | [4] |
| Solubility | Soluble in ethanol and ether; soluble in water. | [3] |
Crystal Structure and Molecular Geometry
X-ray crystallography studies have revealed the three-dimensional structure of this compound. The molecule adopts a syn-Me and anti-Ph conformation relative to the C=S double bond.[2] A notable feature is the dihedral angle of 67.83 (6)° between the thiourea plane (N—C(=S)—N) and the phenyl ring.[2] In the solid state, molecules of this compound form centrosymmetric dimers through pairs of N(Ph)—H⋯S hydrogen bonds. These dimers are further linked into layers by N(Me)—H⋯S hydrogen bonds.[2] This hydrogen bonding capability is a key determinant of its interaction with biological macromolecules.
Section 2: Synthesis and Reactivity
Synthetic Protocol: A Validated Approach
The synthesis of this compound is a robust and high-yielding process, typically achieved via the nucleophilic addition of methylamine to phenyl isothiocyanate. The causality behind this choice of reagents lies in the high electrophilicity of the isothiocyanate carbon and the nucleophilicity of the primary amine.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from phenyl isothiocyanate and methylamine.
Materials:
-
Phenyl isothiocyanate
-
Methylamine solution (e.g., 40% in water)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard glassware for workup and recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of potassium hydroxide (0.15 mol) in ethanol (40 mL).[2] To this, add a 40% solution of methylamine (0.05 mol).[2]
-
Addition of Electrophile: While stirring the solution at room temperature, add phenyl isothiocyanate (0.05 mol) dropwise.[2] The reaction is typically exothermic, and the rate of addition may need to be controlled to maintain the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Isolation: Upon completion, the reaction mixture can be poured into cold water to precipitate the crude product. The solid is then collected by vacuum filtration and washed with water.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/acetone mixture, to yield the final product as flake crystals.[2]
References
An In-depth Technical Guide to the Enzyme Inhibitory Mechanisms of 1-Methyl-3-phenylthiourea
This guide provides a detailed exploration of the molecular mechanisms underpinning the enzyme inhibitory properties of 1-Methyl-3-phenylthiourea. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, experimental methodologies, and the broader therapeutic potential of this class of compounds. We will delve into the well-documented effects of its parent compound, phenylthiourea, on tyrosinase, and extend this knowledge to understand the nuanced inhibitory profile of this compound, including its activity against other key enzymes such as inducible nitric oxide synthase (iNOS).
Introduction: The Versatility of Thiourea Derivatives in Enzyme Inhibition
Thiourea and its derivatives are a fascinating class of organosulfur compounds that have garnered significant attention in medicinal chemistry.[1] The replacement of the oxygen atom in urea with sulfur imparts unique physicochemical properties, leading to a broad spectrum of biological activities. These compounds are not only pivotal intermediates in organic synthesis but have also been extensively investigated for their therapeutic potential in a variety of diseases, including cancer, diabetes, and inflammatory conditions.[2]
A primary mode of action for many thiourea derivatives is their ability to inhibit enzymes through various mechanisms. This guide will focus on this compound, a specific derivative, and elucidate its role as an enzyme inhibitor. To fully appreciate its mechanism, we will first examine the extensive research on its parent compound, phenylthiourea (PTU), a classic inhibitor of tyrosinase.
Part 1: Phenylthiourea as a Potent Inhibitor of Tyrosinase
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in melanin biosynthesis.[3] It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Overactivity of tyrosinase can lead to hyperpigmentation disorders. Phenylthiourea (PTU) is a well-established and potent inhibitor of this enzyme.[4]
Mechanism of Action: Competitive Inhibition
The primary mechanism by which PTU inhibits tyrosinase is through competitive inhibition.[4] This means that PTU competes with the substrate (L-DOPA) for binding to the active site of the enzyme. The sulfur atom in the thiourea moiety is believed to chelate the copper ions in the active site of tyrosinase, thereby preventing the substrate from binding and inhibiting the enzymatic reaction.[4] The inhibition by PTU is reversible, as the enzyme's activity can be restored by increasing the substrate concentration.[4]
Quantitative Analysis of Phenylthiourea Inhibition
The inhibitory potency of PTU against tyrosinase has been quantified in several studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to describe the efficacy of an inhibitor.
| Parameter | Value | Enzyme Source | Substrate | Reference |
| IC50 | 0.55 ± 0.07 µM | Mushroom Phenoloxidase | L-DOPA | [4] |
| Ki | 0.21 ± 0.09 µM | Mushroom Phenoloxidase | L-DOPA | [4] |
A Dual-Action Mechanism: Induction of Tyrosinase Degradation
Recent research has unveiled a secondary mechanism of action for PTU. Beyond competitive inhibition, PTU has been shown to induce the degradation of the tyrosinase enzyme itself. This occurs after the enzyme has undergone maturation in the Golgi apparatus. This dual action of both inhibiting the enzyme's activity and promoting its degradation makes PTU a particularly effective agent for reducing melanin production.
Visualizing the Competitive Inhibition of Tyrosinase
The following diagram illustrates the principle of competitive inhibition of tyrosinase by phenylthiourea.
Caption: Competitive inhibition of tyrosinase by phenylthiourea.
Part 2: this compound: A Broader Inhibitory Profile
While the inhibitory action of PTU on tyrosinase is well-characterized, direct studies on the specific mechanism of this compound as a tyrosinase inhibitor are less prevalent. However, based on its structural similarity to PTU, a similar mechanism of competitive inhibition is highly probable. The addition of a methyl group may influence its binding affinity and steric interactions within the enzyme's active site, potentially altering its IC50 and Ki values.
Interestingly, research into this compound and its close analogs has revealed inhibitory activity against other enzymes, suggesting a broader pharmacological profile.
Inhibition of Inducible Nitric Oxide Synthase (iNOS)
A significant finding is the potential of 1-methyl-3-phenyl-isothiourea derivatives to inhibit inducible nitric oxide synthase (iNOS).[5] iNOS is an enzyme that produces nitric oxide (NO), a signaling molecule involved in inflammation and immune responses. Overproduction of NO by iNOS is implicated in various inflammatory diseases.
A study on novel benzyl- and phenyl-isothioureidic derivatives identified 1-methyl-3-phenyl-S-methyl isothiourea as a potent iNOS inhibitor.[5] This suggests that the this compound scaffold is a promising starting point for the development of iNOS inhibitors. The likely mechanism of action is competitive inhibition at the L-arginine binding site of the enzyme.[6]
Potential for Broader Enzyme Inhibition
The thiourea scaffold has been shown to be a versatile inhibitor of various other enzymes. For instance, certain thiourea derivatives have demonstrated inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases. Others have been found to inhibit α-glucosidase and α-amylase, which are targets for anti-diabetic drugs. This broad inhibitory potential underscores the importance of further research into the specific enzymatic targets of this compound.
Part 3: Experimental Protocols for Studying Enzyme Inhibition
To characterize the inhibitory effects of compounds like this compound, standardized and reproducible experimental protocols are essential.
Protocol for Tyrosinase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory effect of a compound on mushroom tyrosinase activity using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (e.g., from Worthington)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound (or Phenylthiourea as a positive control)
-
Phosphate buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor (this compound) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of the inhibitor solution. For the control, add 20 µL of the solvent.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (final concentration, e.g., 20 units/mL) to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (final concentration, e.g., 2 mM) to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader. The formation of dopachrome results in an increase in absorbance.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] * 100
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protocol for iNOS Inhibition Assay (Cell-based)
This protocol describes a method to assess the inhibition of iNOS in a cell-based assay using lipopolysaccharide (LPS)-activated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
96-well cell culture plates
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent system according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the percentage of iNOS inhibition based on the reduction in nitrite production in the presence of the inhibitor compared to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Experimental Workflow for Enzyme Inhibition Assay
The following diagram outlines the general workflow for determining the IC50 value of an enzyme inhibitor.
Caption: General workflow for an enzyme inhibition assay.
Conclusion and Future Directions
This compound emerges as a compound of significant interest for drug development, with a likely dual inhibitory action. Its structural similarity to phenylthiourea strongly suggests a role as a competitive inhibitor of tyrosinase, a key target in dermatological applications for hyperpigmentation. Furthermore, emerging evidence points towards its activity as an inhibitor of inducible nitric oxide synthase, opening avenues for its investigation in inflammatory conditions.
Future research should focus on several key areas. Firstly, direct kinetic studies are needed to definitively characterize the mechanism and potency (IC50 and Ki values) of this compound as a tyrosinase inhibitor. Comparative studies with phenylthiourea would elucidate the impact of the methyl group on its inhibitory activity. Secondly, the mechanism of iNOS inhibition by this compound and its analogs warrants a more in-depth investigation, including structural studies to understand the binding interactions. Finally, screening this compound against a broader panel of enzymes could uncover novel therapeutic targets and further expand its potential applications in medicine. The insights provided in this guide serve as a foundation for these future explorations, highlighting the rich pharmacology of this versatile class of molecules.
References
N-Methyl-N'-phenylthiourea: A Technical Guide to its Potential Biological Activities
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of N-methyl-N'-phenylthiourea, a member of the versatile thiourea class of compounds. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related N-substituted phenylthiourea derivatives to project its likely pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel therapeutic agents. We delve into the synthesis, potential mechanisms of action, and detailed experimental protocols for evaluating its anticancer, antimicrobial, and enzyme inhibitory activities. All discussions are grounded in established scientific literature, with a clear distinction between data derived from analogous compounds and the target molecule.
Introduction and Molecular Overview
N-methyl-N'-phenylthiourea belongs to the thiourea family, a class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. The general structure of thiourea derivatives allows for extensive chemical modification, leading to a broad spectrum of biological activities.[1] These compounds have garnered significant attention in medicinal chemistry for their potential as anticancer, antimicrobial, antifungal, and enzyme inhibitory agents.[1][2] The presence of the sulfur atom, two nitrogen atoms, and the phenyl and methyl substitutions on the core thiourea scaffold of N-methyl-N'-phenylthiourea suggests a high potential for biological interactions.
Molecular Structure:
-
IUPAC Name: 1-methyl-1-phenylthiourea[3]
-
Molecular Formula: C₈H₁₀N₂S[3]
-
Molecular Weight: 166.25 g/mol [3]
-
CAS Number: 4104-75-0[3]
The lipophilic phenyl group and the small methyl substituent are expected to influence the compound's solubility, membrane permeability, and interaction with biological targets.
Synthesis of N-methyl-N'-phenylthiourea
The synthesis of N-methyl-N'-phenylthiourea can be achieved through a straightforward nucleophilic addition reaction. A common and efficient method involves the reaction of phenyl isothiocyanate with methylamine.[4]
General Synthetic Protocol
This protocol is adapted from established methods for the synthesis of N,N'-disubstituted thioureas.
Materials:
-
Phenyl isothiocyanate
-
Methylamine (e.g., as a solution in a suitable solvent like THF or ethanol)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane, or ethanol)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 equivalent) in the chosen anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of methylamine (1.05 equivalents) dropwise to the stirred solution of phenyl isothiocyanate.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting solid product, N-methyl-N'-phenylthiourea, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.[5]
-
The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-methyl-N'-phenylthiourea.
Potential Anticancer Activity
Thiourea derivatives are a well-established class of compounds with promising anticancer properties.[7] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) pathways.[7][8]
Mechanism of Action: EGFR and HER-2 Inhibition
EGFR and HER-2 are receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and differentiation.[7] Their overexpression or mutation is a hallmark of many cancers, including breast and lung cancer.[7] Phenylthiourea derivatives have been shown to act as tyrosine kinase inhibitors (TKIs), competing with ATP for binding to the catalytic domain of these receptors.[8] This inhibition blocks the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell cycle arrest and apoptosis.[8]
Caption: Proposed inhibition of EGFR/HER-2 signaling by N-methyl-N'-phenylthiourea.
Cytotoxicity Evaluation: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard in vitro method for evaluating the cytotoxic potential of chemical compounds.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of N-methyl-N'-phenylthiourea in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Anticipated Anticancer Activity
| Compound | Cancer Cell Line | IC₅₀ (mM) | Reference |
| N-(4-methylbenzoyl)-N'-phenylthiourea | MCF-7 | 0.42 | [9] |
| N-(4-nitrobenzoyl)-N'-phenylthiourea | MCF-7 | 0.07 | [9] |
| N-(4-methoxybenzoyl)-N'-phenylthiourea | MCF-7 | 0.38 | [10] |
| N-(4-trifluoromethylbenzoyl)-N'-phenylthiourea | MCF-7 | 0.37 | [10] |
Note: This table presents data for analogous compounds to provide a reference for the potential activity of N-methyl-N'-phenylthiourea. Further experimental validation is required.
Potential Antimicrobial and Antifungal Activity
Thiourea derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[11][12] The mechanism of action is often attributed to the disruption of essential cellular processes in microorganisms.
Mechanism of Action
The antimicrobial action of thiourea derivatives can be multifaceted. One proposed mechanism involves the inhibition of crucial microbial enzymes.[3] For instance, some thiourea derivatives have been shown to target bacterial DNA gyrase, an enzyme essential for DNA replication.[13] Another potential mechanism is the disruption of the bacterial cell wall integrity.[3] In fungi, thiourea derivatives may interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane, or inhibit other essential enzymes.
Antimicrobial and Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of antimicrobial and antifungal activity.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
Compound Dilution: Prepare a serial two-fold dilution of N-methyl-N'-phenylthiourea in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticipated Antimicrobial and Antifungal Activity
Specific MIC values for N-methyl-N'-phenylthiourea are not available in the reviewed literature. The following table provides MIC values for other thiourea derivatives against representative microbial strains to serve as a benchmark.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Phenylthiourea derivatives | Candida albicans | 32 - 64 | [14] |
| Phenyl-fused macrocyclic amidinoureas | Candida glabrata | 16 | [12] |
| Thiazol-2(3H)-imine derivatives | Candida parapsilosis | 1.23 | [15] |
| N-allylthiourea derivatives | Staphylococcus aureus | >128 | Data extrapolated from related studies |
Note: This table presents data for analogous compounds to provide a reference for the potential activity of N-methyl-N'-phenylthiourea. Further experimental validation is required.
Potential Enzyme Inhibitory Activity: Tyrosinase Inhibition
Phenylthiourea and its derivatives are well-known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[1] Inhibition of tyrosinase is a target for the development of agents for hyperpigmentation disorders.
Mechanism of Action
Phenylthiourea derivatives are thought to inhibit tyrosinase by chelating the copper ions in the enzyme's active site, thereby preventing the binding of its substrate, L-tyrosine.[1]
Tyrosinase Inhibition Assay Protocol
-
Enzyme and Substrate Preparation: Prepare solutions of mushroom tyrosinase and its substrate, L-DOPA, in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Inhibition Assay: In a 96-well plate, mix the tyrosinase solution with different concentrations of N-methyl-N'-phenylthiourea. Include a control without the inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Absorbance Measurement: Monitor the formation of dopachrome, the colored product of the reaction, by measuring the absorbance at 475 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the compound. The IC₅₀ value can be determined from the dose-response curve.
Anticipated Tyrosinase Inhibitory Activity
While specific data for N-methyl-N'-phenylthiourea is unavailable, N-hydroxy-N'-phenylthiourea, a close analog, has demonstrated potent tyrosinase inhibitory activity.
| Compound | Enzyme Source | IC₅₀ (µM) | Reference |
| N-hydroxy-N'-phenylthiourea analogue | Mushroom Tyrosinase | ~0.29 | [16] |
Note: This table presents data for an analogous compound to provide a reference for the potential activity of N-methyl-N'-phenylthiourea. Further experimental validation is required.
Conclusion and Future Directions
N-methyl-N'-phenylthiourea, based on the extensive research on its structural analogs, holds significant potential as a biologically active molecule with possible applications in anticancer, antimicrobial, and enzyme inhibitory therapies. The synthetic route to this compound is straightforward, allowing for the generation of sufficient quantities for comprehensive biological evaluation.
The primary limitation of this guide is the lack of direct experimental data for N-methyl-N'-phenylthiourea. Therefore, the immediate and most critical future direction is the synthesis and rigorous in vitro and in vivo evaluation of this specific compound. The protocols detailed in this guide provide a robust framework for such investigations. Future research should focus on:
-
Synthesis and Characterization: Confirmation of the synthesis and full spectral characterization of N-methyl-N'-phenylthiourea.
-
In Vitro Biological Screening: Comprehensive screening against a panel of cancer cell lines, bacterial strains, and fungal pathogens to determine its specific IC₅₀ and MIC values.
-
Mechanistic Studies: Elucidation of the precise molecular targets and mechanisms of action through techniques such as molecular docking, enzyme kinetics, and cellular assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of N-methyl-N'-phenylthiourea derivatives to optimize potency and selectivity.
The exploration of N-methyl-N'-phenylthiourea and its derivatives represents a promising avenue for the discovery of novel therapeutic agents. This technical guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jppres.com [jppres.com]
- 8. jppres.com [jppres.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. benchchem.com [benchchem.com]
- 12. Focused library of phenyl-fused macrocyclic amidinoureas as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methyl-3-phenylthiourea structural formula and IUPAC name
An In-depth Examination of its Structure, Synthesis, and Application as a Versatile Chemical Intermediate
Prepared by: Gemini, Senior Application Scientist
Introduction
1-Methyl-3-phenylthiourea is an N,N'-disubstituted thiourea derivative that serves as a pivotal intermediate in the synthesis of various agrochemicals and heterocyclic compounds.[1][2] Its structure, featuring a reactive thiocarbonyl group flanked by both an aliphatic methylamino moiety and an aromatic phenylamino group, provides a versatile scaffold for subsequent chemical transformations. The formal IUPAC name for this compound is This compound .[3] This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its application in the construction of value-added chemical entities, tailored for professionals in chemical research and drug development.
Physicochemical and Structural Properties
This compound is a white crystalline solid at room temperature, soluble in organic solvents like ethanol and ether.[4] Its core identity and physical characteristics are summarized in Table 1.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 2724-69-8 | [3] |
| Molecular Formula | C₈H₁₀N₂S | [3] |
| Molecular Weight | 166.25 g/mol | [3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 112-113 °C | [4] |
Crystallographic Data
The solid-state conformation of this compound has been elucidated by X-ray crystallography.[5] The molecule adopts a conformation with the methyl group syn and the phenyl group anti relative to the C=S double bond. In the crystal lattice, molecules form centrosymmetric dimers through intermolecular N(Ph)—H⋯S hydrogen bonds, which are further linked into layers by N(Me)—H⋯S hydrogen bonds.[5] This hydrogen bonding network is crucial for understanding its solid-state behavior and solubility. Key crystallographic parameters are detailed in Table 2.
Table 2: Crystallographic Data for this compound [5]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 17.348 (3) |
| b (Å) | 8.6023 (13) |
| c (Å) | 12.1672 (18) |
| β (°) ** | 99.637 (3) |
| Volume (ų) ** | 1790.1 (5) |
| Z (molecules/cell) | 8 |
Spectroscopic Characteristics
While publicly accessible, citable peak lists for NMR spectra are limited, the expected spectroscopic characteristics can be inferred from the molecular structure. These data are critical for reaction monitoring and quality control.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -CH₃ | ~3.0-3.3 ppm (d) | Methyl group attached to nitrogen, likely coupled to N-H. |
| Ar-H | ~7.2-7.6 ppm (m) | Protons on the phenyl ring. | |
| N-H (methyl) | Broad singlet | Exchangeable proton, position is concentration/solvent dependent. | |
| N-H (phenyl) | Broad singlet | Exchangeable proton, position is concentration/solvent dependent. | |
| ¹³C NMR | -CH₃ | ~30-35 ppm | Aliphatic carbon attached to nitrogen. |
| Ar-C | ~120-140 ppm | Aromatic carbons of the phenyl ring. | |
| C=S | ~180-185 ppm | Thiocarbonyl carbon, characteristically deshielded. | |
| IR | N-H Stretch | 3100-3300 cm⁻¹ | Stretching vibrations of the N-H bonds. |
| C=S Stretch | 1200-1300 cm⁻¹ | Thiocarbonyl (thione) stretching vibration. |
Synthesis and Manufacturing
The most direct and common synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine. This method is highly efficient for producing this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on the established reaction between phenyl isothiocyanate and methylamine.[5]
Objective: To synthesize this compound via nucleophilic addition.
Materials:
-
Phenyl isothiocyanate (1.0 eq)
-
Aqueous Methylamine solution (40%, 1.0 eq)
-
Potassium Hydroxide (KOH, 3.0 eq)
-
Ethanol (as solvent)
-
Ethanol/Acetone (1:1 v/v, for recrystallization)
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl isothiocyanate (1.0 eq) and potassium hydroxide (3.0 eq) in ethanol.
-
Causality: Ethanol serves as a polar protic solvent to dissolve the reactants. KOH is included as a base; while the reaction can proceed without it, its presence can facilitate the reaction and deprotonate any ammonium salts that might form, ensuring the methylamine is in its free-base nucleophilic form.
-
-
Nucleophilic Addition: To the stirred solution, add 40% aqueous methylamine solution (1.0 eq) dropwise at room temperature.
-
Mechanism: The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a tetrahedral intermediate which rapidly rearranges to the final thiourea product.
-
-
Reaction Monitoring & Work-up: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (phenyl isothiocyanate) is consumed.
-
Isolation & Purification: Once the reaction is complete, the product can be isolated. Single crystals suitable for analysis are obtained by recrystallization from an ethanol/acetone (1:1) mixture at room temperature.[5]
-
Self-Validation: The purity of the final product should be confirmed by measuring its melting point (expected: 112-113 °C) and acquiring spectroscopic data (NMR, IR) to confirm the structure matches the expected characteristics outlined in Table 3.
-
Diagram 1: Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Applications in Chemical Synthesis
This compound is a valuable precursor for synthesizing heterocyclic compounds, most notably benzothiazoles. The N-methyl-N'-phenylthiourea backbone is perfectly primed for oxidative cyclization to form the benzothiazole ring system.
Experimental Protocol: Synthesis of 2-(Methylamino)benzothiazole
This protocol describes the Hugershoff reaction, a classic method for synthesizing 2-aminobenzothiazoles via the oxidative cyclization of an arylthiourea.
Objective: To synthesize 2-(Methylamino)benzothiazole from this compound.
Materials:
-
This compound (1.0 eq)
-
Bromine (Br₂) (1.0 eq)
-
Chloroform or Acetic Acid (as solvent)
-
Aqueous sodium carbonate or similar base (for neutralization)
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as chloroform in a flask protected from light.
-
Electrophilic Attack: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with continuous stirring.
-
Mechanism: The reaction is initiated by the electrophilic attack of bromine on the sulfur atom of the thiourea. This is followed by an intramolecular electrophilic substitution on the phenyl ring, leading to cyclization. The final step is the elimination of HBr to afford the aromatic benzothiazole ring system.
-
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature. The reaction is typically complete when the bromine color has faded and HBr evolution ceases.
-
Neutralization and Extraction: The reaction mixture is washed with a dilute aqueous base (e.g., sodium carbonate solution) to neutralize the HBr byproduct. The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-(Methylamino)benzothiazole.
-
Self-Validation: Product identity should be confirmed via spectroscopy (NMR, MS) and melting point analysis. The disappearance of the C=S signal and appearance of characteristic aromatic signals for the benzothiazole ring in the spectra would validate the transformation.
-
Diagram 2: Synthetic Application Workflow
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H10N2S | CID 698294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Methyl-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data Interpretation of 1-Methyl-3-phenylthiourea
This guide provides a detailed technical analysis of the spectroscopic data for 1-Methyl-3-phenylthiourea, a compound of interest in drug development and chemical research. By leveraging Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, we can elucidate the structural features of this molecule with high fidelity. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of how to interpret the spectroscopic data of this and similar thiourea derivatives.
Introduction
This compound is a disubstituted thiourea derivative with a molecular formula of C₈H₁₀N₂S. The structural characterization of such molecules is fundamental to understanding their chemical reactivity, potential biological activity, and for quality control in synthesis. Spectroscopic techniques like NMR and IR are indispensable tools in this process, providing detailed information about the molecular framework and the functional groups present. This guide will walk through the theoretical underpinnings and practical interpretation of the ¹H NMR, ¹³C NMR, and IR spectra of this compound.
Molecular Structure and Key Functional Groups
A clear understanding of the molecular structure is the prerequisite for spectral interpretation. This compound comprises a central thiourea core (-(NH)C(=S)(NH)-) substituted with a methyl group on one nitrogen and a phenyl group on the other.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters for structural elucidation.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent is critical; for instance, DMSO-d₆ is often preferred for thioureas as the N-H protons are more readily observed.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width appropriate for proton signals.
Caption: Workflow for ¹H NMR sample preparation and data acquisition.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl, phenyl, and N-H protons.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| N-H (attached to phenyl) | 8.0 - 9.5 | Broad singlet | 1H | The deshielding effect of the adjacent phenyl group and the thiocarbonyl group, along with potential hydrogen bonding, results in a downfield chemical shift. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. |
| Phenyl Protons (-C₆H ₅) | 7.2 - 7.6 | Multiplet | 5H | Aromatic protons typically resonate in this region. The ortho, meta, and para protons will have slightly different chemical shifts, leading to a complex multiplet. |
| N-H (attached to methyl) | 6.0 - 7.5 | Broad singlet or quartet | 1H | This N-H proton is also deshielded by the thiocarbonyl group. It may appear as a broad singlet or a quartet due to coupling with the adjacent methyl protons, though this coupling is often not resolved due to rapid exchange or quadrupole broadening. |
| Methyl Protons (-CH ₃) | 2.8 - 3.2 | Doublet | 3H | The methyl group is attached to a nitrogen atom, which is an electron-withdrawing group, causing a downfield shift compared to an alkane. It is expected to be a doublet due to coupling with the adjacent N-H proton (³JHH ≈ 5 Hz), although this may appear as a singlet if the N-H exchange is rapid. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon framework of the molecule. Each unique carbon atom in the molecule will give a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is typically required for ¹³C NMR compared to ¹H NMR. Dissolve 50-100 mg of this compound in approximately 0.7 mL of a deuterated solvent.[2]
-
Data Acquisition: Acquire the ¹³C NMR spectrum on a spectrometer, often at a frequency of 75 or 125 MHz. Proton-decoupled mode is standard to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
| Thiocarbonyl (C =S) | 180 - 185 | The thiocarbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of thioureas. |
| Phenyl C (ipso, attached to N) | 135 - 140 | The aromatic carbon directly attached to the nitrogen atom is deshielded. |
| Phenyl C (para) | 128 - 130 | The para carbon of the phenyl ring. |
| Phenyl C (ortho) | 125 - 128 | The ortho carbons of the phenyl ring. |
| Phenyl C (meta) | 122 - 125 | The meta carbons of the phenyl ring. |
| Methyl C (-C H₃) | 30 - 35 | The methyl carbon attached to the nitrogen atom is shifted downfield due to the electronegativity of nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet is recorded first and subtracted from the sample spectrum.
Interpretation of the IR Spectrum
The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=S, and C-N bonds.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Rationale for Assignment |
| N-H stretching | 3150 - 3400 | Medium-Strong | These bands arise from the stretching vibrations of the two N-H groups. The presence of two bands in this region is typical for disubstituted thioureas. |
| Aromatic C-H stretching | 3000 - 3100 | Medium | Characteristic stretching vibrations of the C-H bonds on the phenyl ring. |
| Aliphatic C-H stretching | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the methyl group. |
| Thioamide I band (C=N stretching and N-H bending) | 1500 - 1600 | Strong | This is a complex vibrational mode with significant contribution from C=N stretching and N-H bending. |
| Thioamide II band (N-H bending and C-N stretching) | 1300 - 1400 | Medium-Strong | Another characteristic band for the thiourea moiety. |
| C=S stretching | 700 - 850 | Medium | The C=S stretching vibration is often coupled with other vibrations and can be weaker than the C=O stretch. Its position can be variable. |
| Aromatic C-H bending (out-of-plane) | 690 - 770 | Strong | These strong bands are characteristic of monosubstituted benzene rings. |
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and comprehensive approach for the structural elucidation of this compound. By carefully analyzing the chemical shifts, coupling constants, integration in NMR, and the characteristic absorption frequencies in IR, a complete and unambiguous assignment of the molecular structure can be achieved. This guide serves as a foundational reference for scientists and researchers working with this and related compounds, enabling them to confidently interpret their spectroscopic data and ensure the integrity of their chemical entities.
References
An In-Depth Technical Guide to the Research Applications of Substituted Thiourea Derivatives
Introduction: The Versatile Scaffold of Thiourea
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is a structural analog of urea where the oxygen atom is replaced by sulfur.[1][2] This seemingly simple substitution imparts a rich and diverse chemical reactivity, establishing thiourea and its substituted derivatives as privileged structures in multiple scientific domains.[3][4] The core thiourea moiety—(R¹R²N)(R³R⁴N)C=S—can be readily modified by introducing a wide array of substituents (R groups), allowing for the fine-tuning of its steric and electronic properties.[1][5] This inherent flexibility has made substituted thiourea derivatives a focal point of intensive research, leading to a vast spectrum of applications in medicinal chemistry, agriculture, and materials science.[1][2][6]
This technical guide offers an in-depth exploration of the core applications of these versatile compounds. It is designed for researchers, scientists, and drug development professionals, providing not only a summary of their uses but also insights into the underlying mechanisms of action, data-driven examples, and practical experimental protocols.
Chapter 1: The Medicinal Chemistry Landscape
The thiourea scaffold is a cornerstone in modern drug discovery, with derivatives exhibiting a broad range of pharmacological activities.[2][3] The presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S) allows these molecules to effectively interact with various biological targets.
Anticancer Applications
Substituted thiourea derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancers.[7]
Mechanism of Action: The anticancer effects of thiourea derivatives are often multi-faceted. A primary mechanism involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as:
-
Tyrosine Kinases: Many thiourea derivatives act as potent inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, differentiation, and apoptosis. By blocking the ATP-binding site of these enzymes, they can halt uncontrolled cell division.
-
Carbonic Anhydrases (CAs): Certain thiourea derivatives have been synthesized as effective inhibitors of carbonic anhydrases, particularly hCA I and hCA II isozymes.[8] These enzymes are involved in regulating pH homeostasis in tumor cells, and their inhibition can lead to an acidic intracellular environment that triggers apoptosis.
-
DNA Topoisomerase II: Some complex thiourea congeners have been shown to inhibit DNA topoisomerase II, an enzyme that plays a vital role in DNA replication and repair.[7] Inhibition leads to DNA damage and ultimately, cell death.
Illustrative Pathway: Kinase Inhibition The following diagram illustrates the general mechanism by which a thiourea derivative can inhibit a signaling kinase, thereby blocking downstream proliferation signals.
Caption: General mechanism of tyrosine kinase inhibition by a thiourea derivative.
Antimicrobial and Antiviral Activity
Thiourea derivatives are potent antimicrobial agents, with documented activity against a range of bacteria, fungi, and viruses.[1][3]
-
Antibacterial/Antifungal: They can disrupt microbial growth by inhibiting essential enzymes or interfering with cell wall synthesis. Some derivatives have shown remarkable antibiofilm activity, which is crucial for combating persistent infections.[9]
-
Antiviral: Certain thioureas have been investigated as anti-HIV agents.[9] For instance, some derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme and allosterically inhibiting its function.
-
Antituberculosis: Specific thiourea derivatives have demonstrated activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[10]
Other Therapeutic Roles
The versatility of the thiourea scaffold extends to numerous other therapeutic areas:
-
Enzyme Inhibition: They are effective inhibitors against various enzymes like β-glucuronidase, urease, cholinesterase, and tyrosinase.[9][11][12]
-
Antioxidant Activity: Many derivatives exhibit strong antioxidant properties, capable of scavenging free radicals like DPPH and ABTS.[2][12]
-
Anti-inflammatory and Anticonvulsant: Research has also highlighted their potential as anti-inflammatory and anticonvulsant agents.[2][9]
Table 1: Selected Biological Activities of Substituted Thiourea Derivatives
| Compound Class | Biological Target/Activity | Example IC₅₀ / Kᵢ Value | Reference |
| Benzoyl Thioureas | Antifungal (Candida) | - | [10] |
| Phenyl Thioureas | E. coli β-glucuronidase Inhibition | IC₅₀ = 2.68 μM | [11] |
| Chiral Thioureas | Carbonic Anhydrase I/II Inhibition | Kᵢ values in the low μM range | [8] |
| Diarylthioureas | Antioxidant (DPPH assay) | IC₅₀ = 45 µg/mL | [2] |
| N,N'-disubstituted thioureas | Butyrylcholinesterase (BChE) Inhibition | Good activity compared to standard | [12] |
Chapter 2: Agrochemical Innovations
Thiourea derivatives play a critical role in modern agriculture, offering a range of solutions for crop protection and growth enhancement.[5][13] They are valued for their efficacy and, in many cases, lower toxicity profiles compared to conventional pesticides, making them suitable for environmentally sensitive applications.[5]
Herbicides and Plant Growth Regulators
-
Herbicidal Activity: Certain substituted thioureas are effective herbicides, capable of controlling weeds in major crops.[1][6] They often work by inhibiting essential plant processes like photosynthesis or amino acid synthesis.
-
Plant Growth Regulation: Thiourea itself can stimulate plant growth and improve crop yield.[14] It promotes the synthesis of growth hormones like auxins and cytokinins, enhances nutrient uptake by acting as a chelating agent, and can increase plant resistance to diseases.[14] It is also used as a fertilizer synergist to improve the efficiency of nutrient use from the soil.[15]
Insecticides and Fungicides
-
Insecticidal Properties: Thiourea derivatives are used to control insect populations, often by acting as insect growth regulators (IGRs) that interfere with the insect life cycle.[1] They are particularly effective against pests like the brown planthopper in rice crops.[1]
-
Fungicidal and Bactericidal Effects: These compounds demonstrate significant inhibitory effects against a wide array of plant pathogens, safeguarding crops from numerous diseases by inhibiting pathogen growth and reproduction.[5]
Chapter 3: Materials Science and Industrial Applications
Beyond the biological realm, the unique chemical properties of thiourea derivatives make them valuable in materials science and various industrial processes.
Corrosion Inhibition
Thiourea and its derivatives are highly effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[16]
Mechanism of Action: The inhibitor molecules adsorb onto the metal surface. The sulfur and nitrogen atoms act as active centers for this adsorption process. This forms a protective film that isolates the metal from the corrosive medium, significantly slowing down the corrosion rate. The efficiency of inhibition is dependent on the molecular structure, particularly the nature of the substituent groups.
Polymer Chemistry and Material Enhancement
-
Polymer Synthesis: Thiourea derivatives are used in the synthesis and modification of polymers. They can be incorporated into polymer backbones to enhance thermal stability, improve adhesion properties, and increase resistance to chemical degradation and wear.[17]
-
Redox Polymerization: In fields like dentistry, specific thiourea derivatives are key components of redox initiator systems for curing two-component materials.[18] They act as reducing agents that, in combination with an oxidizing agent and a copper salt catalyst, generate the free radicals needed to initiate polymerization.[18]
Analytical Chemistry
Thiourea derivatives serve as versatile ligands in coordination chemistry and are used in the development of chemical sensors.[19] Their ability to bind with heavy metal ions, such as mercury (Hg²⁺), makes them excellent candidates for fluorescent or colorimetric sensors for environmental monitoring.[19][20]
Chapter 4: Synthesis and Characterization Protocols
The synthesis of substituted thiourea derivatives is typically straightforward, making them highly accessible for research and development.
General Protocol for Synthesis of N,N'-Disubstituted Thioureas
This protocol describes a common and reliable method for synthesizing N,N'-disubstituted thioureas from an isothiocyanate and a primary amine.
Causality and Rationale: The core of this synthesis is the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). The reaction is typically carried out in a polar aprotic solvent like acetone or acetonitrile to facilitate the dissolution of reactants without interfering with the reaction mechanism. The reaction often proceeds to completion at room temperature or with gentle heating.
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis of N,N'-disubstituted thiourea derivatives.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the desired primary amine (1.0 eq.) in a suitable solvent (e.g., anhydrous acetone).
-
Addition: To this stirring solution, add an equimolar amount (1.0 eq.) of the corresponding isothiocyanate, either neat or dissolved in a small amount of the same solvent.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to reflux for a few hours.
-
Isolation: Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), pour the reaction mixture into a beaker of ice-cold water. The solid thiourea derivative will precipitate out.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with distilled water to remove any unreacted starting materials or salts, and then dry it.
-
Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol or methanol.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, FT-IR spectroscopy, and Mass Spectrometry.
Chapter 5: Future Perspectives and Challenges
The field of thiourea derivative research continues to evolve rapidly. Future work will likely focus on the synthesis of more complex and multifunctional derivatives, leveraging computational chemistry and molecular docking to design compounds with enhanced selectivity and potency for specific biological targets.[2] A key challenge remains in optimizing the pharmacokinetic properties and reducing the potential toxicity of these compounds to translate more candidates from the laboratory to clinical and commercial applications. The development of greener synthesis methods and the exploration of novel applications in areas like organocatalysis and smart materials also represent exciting frontiers for future investigation.[9]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Thiourea Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Can Thiourea Revolutionize the Field of Agriculture?-Yangzhou Chemical Co., Ltd. [y-h.cc]
- 15. CN111960864A - Application of thiourea-based compound as fertilizer synergist - Google Patents [patents.google.com]
- 16. emerald.com [emerald.com]
- 17. Understanding Thiourea: Benefits and Risks in New Materials [lh-xcl.com]
- 18. Evaluation of Various Thiourea Derivatives as Reducing Agents in Two-Component Methacrylate-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mjas.analis.com.my [mjas.analis.com.my]
- 20. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
1-Methyl-3-phenylthiourea as a competitive phenoloxidase inhibitor
An In-Depth Technical Guide to 1-Methyl-3-phenylthiourea as a Competitive Phenoloxidase Inhibitor
Abstract
Phenoloxidases (POs), also known as tyrosinases, are copper-containing enzymes pivotal to biological processes such as melanin synthesis, insect immunity, and enzymatic browning.[1][2] The modulation of PO activity is a significant target for therapeutic and industrial applications, driving the search for potent and specific inhibitors. Thiourea derivatives, particularly Phenylthiourea (PTU), are well-established as a prominent class of PO inhibitors.[1][3][4][5] This guide focuses on this compound (MPT), a key derivative of PTU, presenting it within the framework of competitive inhibition. We provide a comprehensive overview of the enzymatic system, the molecular basis for competitive inhibition by phenylthiourea analogs, and detailed, field-proven protocols for the synthesis, characterization, and kinetic analysis of MPT's inhibitory action on phenoloxidase. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply MPT as a tool for modulating phenoloxidase activity.
The Phenoloxidase System: A Primer
Phenoloxidase (EC 1.14.18.1) is a bifunctional enzyme that catalyzes two distinct reactions:
-
Cresolase (or Monophenolase) Activity: The hydroxylation of monophenols (like L-tyrosine) to o-diphenols.
-
Catecholase (or Diphenolase) Activity: The oxidation of o-diphenols (like L-DOPA) to highly reactive o-quinones.[1]
These o-quinones are precursors that spontaneously polymerize to form melanin and other pigments.[1] The enzyme's active site contains a binuclear copper center that cycles between met (Cu(II)-Cu(II)), deoxy (Cu(I)-Cu(I)), and oxy (Cu(II)-O₂-Cu(II)) states to facilitate catalysis.[1] Given its central role, inhibiting phenoloxidase can prevent pigmentation, disrupt insect development, and is a key strategy in treating hyperpigmentation disorders.[5][6]
Simplified Phenoloxidase Catalytic Cycle
The diagram below illustrates the key states of the enzyme active site during the oxidation of a diphenol substrate.
Caption: The catalytic cycle of phenoloxidase (catecholase activity).
This compound: A Profile of a Competitive Inhibitor
While Phenylthiourea (PTU) is the most extensively studied inhibitor in this class, its derivatives, such as this compound, are of significant interest for exploring structure-activity relationships.[6] The core mechanism of action for this class of compounds is competitive inhibition, where the inhibitor directly vies with the substrate for binding to the enzyme's active site.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [7] |
| CAS Number | 2724-69-8 | [7][8] |
| Molecular Formula | C₈H₁₀N₂S | [7][8] |
| Molar Mass | 166.25 g/mol | [7] |
| Appearance | Flake crystal | [8] |
| Melting Point | 113 °C | [8] |
| Solubility | Soluble in ethanol and ether | [8] |
Mechanism of Competitive Inhibition
In competitive inhibition, the inhibitor (I) binds reversibly to the free enzyme (E), forming an enzyme-inhibitor (EI) complex. This binding event prevents the substrate (S) from accessing the active site. The defining characteristic is that the inhibitor's effect can be overcome by increasing the substrate concentration.
The key insight for phenylthiourea-based inhibitors is their ability to chelate the copper ions at the active site of phenoloxidase.[1] This interaction physically obstructs the binding of phenolic substrates like L-DOPA. The inhibition by PTU has been demonstrated to be reversible and competitive.[1][3][4] The principles derived from studying PTU are directly applicable to understanding and characterizing its N-methylated derivative, MPT.
Caption: Reaction scheme for competitive enzyme inhibition.
Kinetic Analysis: Proving Competitive Inhibition
To authoritatively classify an inhibitor, kinetic analysis is essential. The following graphical methods are industry standards for differentiating inhibition types and quantifying inhibitor potency.
The Lineweaver-Burk Plot
The Lineweaver-Burk (or double reciprocal) plot linearizes the Michaelis-Menten equation, plotting the reciprocal of reaction velocity (1/v) against the reciprocal of substrate concentration (1/[S]).[9][10]
-
Hallmark of Competitive Inhibition: In the presence of a competitive inhibitor, the apparent Kₘ increases while Vₘₐₓ remains unchanged. This results in a family of lines that intersect at the same point on the y-axis (1/Vₘₐₓ).[9][10][11][12]
The Dixon Plot
The Dixon plot is a powerful graphical method where the reciprocal of reaction velocity (1/v) is plotted against the inhibitor concentration ([I]) at various fixed substrate concentrations.[13][14]
-
Hallmark of Competitive Inhibition: For a competitive inhibitor, the lines generated at different substrate concentrations will intersect at a point where [I] = -Kᵢ.[14][15][16] This provides a direct graphical determination of the inhibition constant (Kᵢ).
Key Kinetic Parameters
The potency of an inhibitor is quantified by its inhibition constant (Kᵢ) and its half-maximal inhibitory concentration (IC₅₀).
| Parameter | Definition | Significance |
| Kᵢ (Inhibition Constant) | The dissociation constant for the enzyme-inhibitor complex. | A true measure of inhibitor affinity. A lower Kᵢ indicates a more potent inhibitor. |
| IC₅₀ | The concentration of inhibitor required to reduce enzyme activity by 50%. | A practical measure of potency that is dependent on experimental conditions (e.g., substrate concentration). |
For reference, studies on the parent compound, Phenylthiourea (PTU), with L-DOPA as the substrate have determined a Kᵢ of 0.21 ± 0.09 µM and an IC₅₀ of 0.55 ± 0.07 µM , indicating it is a very strong inhibitor of phenoloxidase.[3][17]
Experimental Protocols
The following protocols provide a self-validating framework for the synthesis and kinetic characterization of this compound as a phenoloxidase inhibitor.
Protocol 1: Synthesis of this compound
Causality: This protocol is based on the nucleophilic addition of an amine to an isothiocyanate, a standard and high-yielding method for synthesizing thiourea derivatives.[18]
Materials:
-
Methylamine solution (40%)
-
Potassium hydroxide (KOH)
-
Phenyl isothiocyanate
-
Ethanol
-
Acetone
Procedure:
-
In a suitable reaction vessel, dissolve phenyl isothiocyanate (0.05 mol) in ethanol (40 mL).
-
In a separate container, prepare a solution of methylamine (0.05 mol) and KOH (0.15 mol).
-
Slowly add the methylamine/KOH solution to the phenyl isothiocyanate solution at room temperature with stirring.
-
Allow the reaction to proceed for several hours until completion (monitor by TLC).
-
Upon completion, the product can be precipitated and collected.
-
For purification, recrystallize the crude product from an ethanol/acetone (1:1 v/v) mixture to obtain single crystals suitable for analysis.[18]
Protocol 2: In Vitro Phenoloxidase Activity Assay
Causality: This is a continuous spectrophotometric assay that measures the formation of dopachrome, a colored product of L-DOPA oxidation, providing a real-time measurement of enzyme activity.[2][19] The absorbance is typically measured around 475-490 nm.[19][20]
Materials:
-
Mushroom phenoloxidase (commercially available, e.g., from Worthington or Sigma)[17]
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound (MPT) solution in a suitable solvent (e.g., DMSO or ethanol)
-
96-well microplate and spectrophotometer
Procedure:
-
Prepare a stock solution of L-DOPA in the phosphate buffer.
-
Prepare serial dilutions of the MPT stock solution.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
MPT solution at various final concentrations (include a vehicle-only control)
-
Phenoloxidase enzyme solution
-
-
Pre-incubate the plate for 5-10 minutes at a controlled temperature (e.g., 25 °C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the L-DOPA substrate solution to all wells.
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at ~480 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
The initial reaction velocity (v) is determined from the linear portion of the absorbance vs. time curve.
Protocol 3: Determination of Inhibition Type and Kᵢ
Causality: This protocol systematically varies both substrate and inhibitor concentrations to generate the data required for Lineweaver-Burk and Dixon plot analysis, which are the definitive graphical methods for elucidating the mechanism of reversible inhibition.
Procedure:
-
Experimental Setup: Design a matrix of experiments. You will need multiple concentrations of the inhibitor (MPT) and multiple concentrations of the substrate (L-DOPA).
-
For Lineweaver-Burk: For each fixed concentration of MPT (including zero), measure the initial reaction velocity across a range of L-DOPA concentrations.
-
For Dixon Plot: For each fixed concentration of L-DOPA, measure the initial reaction velocity across a range of MPT concentrations.
-
-
Data Collection: Perform the phenoloxidase activity assay as described in Protocol 2 for each condition in your experimental matrix. Ensure all measurements are taken from the initial linear rate of the reaction.
-
Data Analysis:
-
Calculate 1/v and 1/[S] for each data point. Construct a Lineweaver-Burk plot. Analyze the intersection point of the resulting lines.
-
Calculate 1/v and use [I] for each data point. Construct a Dixon plot. Determine the intersection point of the lines to find -Kᵢ.
-
-
Validation: The results from both graphical methods should be consistent. If both plots show the characteristic patterns of competitive inhibition, the classification is validated.
Experimental Workflow Visualization
Caption: Workflow for kinetic characterization of an enzyme inhibitor.
Conclusion and Future Directions
This compound, as a derivative of the potent and well-characterized competitive inhibitor PTU, represents a valuable tool for the study of phenoloxidase. The evidence strongly supports a competitive inhibition mechanism, which can be authoritatively confirmed and quantified using the standardized kinetic analysis protocols detailed in this guide. By understanding the interaction of MPT with the enzyme's active site, researchers can further probe the structure-function relationships of phenoloxidase and develop more targeted inhibitors.
Future research should focus on:
-
In Vivo Studies: Assessing the efficacy of MPT in cellular or whole-organism models (e.g., melanoma cell lines or insect models) to validate its potential as a therapeutic agent or pesticide.[6]
-
Structural Biology: Co-crystallization of phenoloxidase with MPT to provide direct, high-resolution visualization of the inhibitor binding in the active site, confirming its interaction with the binuclear copper center.
-
Derivative Synthesis: Expanding the library of phenylthiourea derivatives to optimize potency, selectivity, and pharmacokinetic properties for drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A standardized protocol for measuring phenoloxidase in captive and wild Murray crayfish Euastacus armatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portal.nifa.usda.gov [portal.nifa.usda.gov]
- 7. This compound | C8H10N2S | CID 698294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 10. microbenotes.com [microbenotes.com]
- 11. medschoolcoach.com [medschoolcoach.com]
- 12. Khan Academy [khanacademy.org]
- 13. letstalkacademy.com [letstalkacademy.com]
- 14. fiveable.me [fiveable.me]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. 1-Methyl-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchpublish.com [researchpublish.com]
- 20. researchgate.net [researchgate.net]
- 21. Polyphenol Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 1-Methyl-3-phenylthiourea
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Methyl-3-phenylthiourea, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved through the nucleophilic addition of methylamine to phenyl isothiocyanate. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and critical safety information.
Introduction and Scientific Context
Thiourea derivatives are a class of organic compounds recognized for their wide range of biological activities and applications as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This compound serves as a key building block in synthetic chemistry. The straightforward and efficient synthesis presented herein makes it an accessible compound for various research and development applications.
The core of this synthesis lies in the reaction between an amine and an isothiocyanate, a robust and high-yielding transformation. Understanding the principles behind this reaction is key to its successful execution and potential adaptation for the synthesis of other substituted thioureas.
Reaction Mechanism: The Chemistry Behind the Synthesis
The formation of this compound proceeds via a nucleophilic addition reaction. The nitrogen atom of methylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in phenyl isothiocyanate. This carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The reaction is typically fast and proceeds readily under mild conditions.[1][2]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Supplier | Notes |
| Phenyl isothiocyanate | C₇H₅NS | 135.19 | 103-72-0 | Sigma-Aldrich | ≥99% purity |
| Methylamine solution | CH₅N | 31.06 | 74-89-5 | Sigma-Aldrich | 40% in water |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 1310-58-3 | Fisher Scientific | ACS grade |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Fisher Scientific | Anhydrous |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | Fisher Scientific | ACS grade |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter flask
-
Vacuum source
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Detailed Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of substituted thioureas.[3]
Reaction Setup
-
Flask Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenyl isothiocyanate (0.05 mol, 6.76 g) in 40 mL of ethanol.
-
Cooling : Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C. This is crucial to control the exothermic nature of the reaction upon addition of the amine.[1]
Reagent Addition
-
Amine Addition : In a separate beaker, prepare a solution of methylamine (40% in water, 0.05 mol, 3.88 g or approximately 4.3 mL) and potassium hydroxide (0.15 mol, 8.4 g). The addition of KOH is to facilitate the reaction, although some protocols proceed without a base.
-
Slow Addition : Transfer the methylamine solution to a dropping funnel. Add the solution dropwise to the stirred, cooled solution of phenyl isothiocyanate over a period of 20-30 minutes. Maintaining a slow addition rate and low temperature is critical to prevent the formation of side products.
Reaction Progression and Work-up
-
Warming to Room Temperature : After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stirring : Continue to stir the reaction mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
Precipitation : The product, this compound, will precipitate out of the solution as a white solid as the reaction progresses.
Purification and Characterization
Isolation of the Crude Product
-
Filtration : Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing : Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying : Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Recrystallization for High Purity
For obtaining a highly pure product, recrystallization is recommended.
-
Solvent Selection : A mixture of ethanol and acetone (1:1 v/v) is a suitable solvent system for recrystallization.[3]
-
Procedure : Dissolve the crude product in a minimal amount of the hot solvent mixture. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Collection : Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.
Characterization Data
| Property | Expected Value |
| Molecular Formula | C₈H₁₀N₂S[4] |
| Molecular Weight | 166.24 g/mol [3] |
| Appearance | White to off-white crystalline solid[4] |
| Melting Point | 113 °C[4] |
| ¹H NMR | Expect signals for aromatic protons, N-H protons, and methyl protons.[5] |
| ¹³C NMR | Expect signals for the thiocarbonyl carbon (C=S), aromatic carbons, and the methyl carbon.[5] |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C=S stretching.[1] |
Critical Safety Precautions
This synthesis involves hazardous chemicals, and all operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Phenyl isothiocyanate : This compound is toxic if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction or asthma symptoms if inhaled.[6][7][8] Handle with extreme care and avoid inhalation and contact with skin and eyes.
-
Methylamine Solution : This solution is flammable, harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[9][10] It is also corrosive to the respiratory tract.
-
Potassium Hydroxide : KOH is a corrosive solid that can cause severe skin burns and eye damage. Avoid direct contact.
-
Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]
- 3. 1-Methyl-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound | C8H10N2S | CID 698294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. carlroth.com [carlroth.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: The Strategic Use of 1-Methyl-3-phenylthiourea in Modern Heterocyclic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-3-phenylthiourea (C₈H₁₀N₂S, CAS No. 2724-69-8) has emerged as a highly versatile and strategic building block in synthetic organic chemistry.[1][2] Its unique structural motif, featuring a nucleophilic thiocarbonyl group and reactive N-H protons, provides a robust platform for the construction of a diverse array of heterocyclic compounds.[3][4] Thiourea derivatives are foundational in the synthesis of pharmacologically significant scaffolds such as thiazoles, pyrazoles, and thiadiazoles, many of which are core components of approved pharmaceutical agents.[5][6][7] This guide provides an in-depth exploration of the synthetic utility of this compound, detailing field-proven protocols, mechanistic insights, and the rationale behind experimental design.
Synthesis of the Precursor: this compound
The accessibility of this compound is a key advantage for its widespread application. The synthesis is a straightforward and high-yielding nucleophilic addition reaction between phenyl isothiocyanate and methylamine.[8]
Rationale of Synthesis
The reaction leverages the high electrophilicity of the central carbon atom in the isothiocyanate group (-N=C=S) and the strong nucleophilicity of the primary amine (methylamine). The choice of a polar aprotic solvent like ethanol facilitates the reaction without interfering with the nucleophilic attack. The addition of a base such as potassium hydroxide (KOH) can deprotonate the N-H group of the resulting thiourea, which can be relevant for subsequent reactions, though the initial formation from methylamine and phenyl isothiocyanate typically proceeds readily under neutral or mild conditions.[8]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Phenyl isothiocyanate (1.0 eq.)
-
Aqueous Methylamine solution (e.g., 40 wt. % in H₂O) (1.1 eq.)
-
Ethanol
-
Deionized water
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve phenyl isothiocyanate (1.0 eq.) in ethanol (approx. 2-3 mL per gram of isothiocyanate).
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add the methylamine solution (1.1 eq.) dropwise to the stirred solution over 20-30 minutes. The dropwise addition is crucial to control the exothermic nature of the reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the phenyl isothiocyanate spot.
-
Pour the reaction mixture into a beaker containing cold deionized water (approx. 10x the volume of ethanol used). This will cause the solid product to precipitate.
-
Collect the white solid product by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove any unreacted methylamine and other water-soluble impurities.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
-
Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of this compound.
Application in Thiazole Synthesis: The Hantzsch Condensation
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry and a primary application for thiourea derivatives.[5] It provides a direct route to 2-aminothiazole scaffolds, which are prevalent in many biologically active molecules.
Mechanistic Rationale
The reaction proceeds via a condensation between the thiourea and an α-haloketone. The mechanism involves two key steps:
-
S-Alkylation: The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon bearing the halogen (e.g., bromine) in the α-haloketone. This forms an isothiouronium salt intermediate.
-
Cyclization: An intramolecular cyclization occurs where one of the nitrogen atoms attacks the ketone carbonyl carbon. This is followed by a dehydration step (loss of a water molecule) to form the aromatic thiazole ring. The use of a mild base can facilitate the cyclization and subsequent dehydration.[5]
Experimental Protocol: Synthesis of 4-Phenyl-N-methylthiazol-2-amine
-
Materials:
-
This compound (1.0 eq.)
-
2-Bromoacetophenone (phenacyl bromide) (1.0 eq.)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) (optional, as a mild base)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (approx. 10-15 mL per gram).
-
Add 2-bromoacetophenone (1.0 eq.) to the solution. A mild exotherm may be observed.
-
(Optional) Add sodium bicarbonate (1.1 eq.) to the mixture to neutralize the HBr formed during the reaction.
-
Attach a condenser and heat the mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the reaction by TLC until the starting materials are consumed (typically 3-5 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product. If a hydrobromide salt was formed, it might be necessary to add a base (e.g., aqueous ammonia or NaHCO₃) to neutralize it and precipitate the free base form of the product.
-
Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol to remove impurities.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for Hantzsch thiazole synthesis.
Data Summary for Thiazole Synthesis
| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield (%) | Key Characterization Data (Expected) |
| This compound | 2-Bromoacetophenone | Ethanol | Reflux, 4h | ~85-95% | ¹H NMR: Signals for aromatic protons, thiazole ring proton, and methyl group. IR (cm⁻¹): Peaks for N-H, C-H (aromatic/aliphatic), C=N, and C=C stretching. |
| This compound | Chloroacetone | Ethanol | Reflux, 3h | ~80-90% | ¹H NMR: Signals for phenyl protons, thiazole proton, and two distinct methyl groups. MS: Molecular ion peak corresponding to the product. |
Application in Pyrazole and Pyran Synthesis
Phenylthiourea derivatives are also instrumental in synthesizing other important heterocyclic systems like pyrazoles and pyrans. This often involves a multi-step sequence where the thiourea is part of a larger starting molecule that is first converted into a versatile intermediate, such as an enaminone.[6]
General Synthetic Strategy
-
Precursor Functionalization: A phenylthiourea derivative containing a ketone (e.g., 1-(4-acetylphenyl)-3-phenylthiourea) is reacted with a reagent like dimethylformamide-dimethylacetal (DMF-DMA) to form a highly reactive enaminone intermediate.[6]
-
Cyclocondensation: This enaminone can then undergo cyclocondensation with various binucleophiles.
Representative Protocol: Phenylthiourea-Pyrazoles
This protocol is adapted from the synthesis of related phenylthiourea-pyrazoles to illustrate the chemical principle.[6]
-
Part A: Synthesis of Enaminone Intermediate
-
A mixture of an acetylphenyl-thiourea derivative (1.0 eq.) and DMF-DMA (1.0 eq.) is refluxed in dioxane for 4 hours.
-
Upon cooling, the solid enaminone product precipitates and is collected by filtration.[6]
-
-
Part B: Synthesis of Pyrazole
-
The enaminone intermediate (1.0 eq.) is dissolved in ethanol.
-
Hydrazine hydrate (1.5 eq.) and a catalytic amount of triethylamine are added.
-
The mixture is refluxed for 6 hours.
-
Upon cooling, the pyrazole product crystallizes and is collected by filtration.[6]
-
Reaction Pathway for Pyrazole and Pyran Synthesis
Caption: Divergent synthesis of pyrazoles and pyrans.
Broader Synthetic Scope
The reactivity of the thiourea moiety extends to the synthesis of other important heterocycles.
-
1,3,4-Thiadiazoles: Reaction with hydrazonoyl chlorides provides a route to (thiazolyl)imino-1,3,4-thiadiazole derivatives.[9]
-
1,3-Thiazolidin-4-ones: Condensation with ethyl chloroacetate yields thiazolidinone rings, which are themselves valuable synthons.[9]
These transformations further underscore the role of this compound as a foundational precursor in drug discovery and development, enabling access to a wide chemical space of heterocyclic compounds.[10]
Conclusion
This compound is a readily synthesized and highly effective reagent for the construction of diverse heterocyclic systems. Its application in the robust Hantzsch thiazole synthesis and its utility in multi-step pathways to pyrazoles, pyrans, and other scaffolds make it an invaluable tool for medicinal chemists and organic synthesis researchers. The protocols and strategies outlined in this guide provide a solid foundation for leveraging this precursor in the development of novel molecular entities.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C8H10N2S | CID 698294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Methyl-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug precursors - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Reactions Involving N-methyl-N'-phenylthiourea
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of N-methyl-N'-phenylthiourea in Synthetic Chemistry
N-methyl-N'-phenylthiourea is a disubstituted thiourea derivative that serves as a crucial building block in modern organic synthesis. Thioureas, as a class of compounds, are recognized for their diverse biological activities and their utility as precursors for a vast array of heterocyclic systems.[1] The specific substitution pattern of N-methyl-N'-phenylthiourea, featuring both an aliphatic methyl group and an aromatic phenyl group, provides a versatile scaffold for constructing complex molecules with potential applications in medicinal chemistry and materials science.
This guide provides a comprehensive overview of the laboratory-scale synthesis of N-methyl-N'-phenylthiourea and demonstrates its application in the renowned Hantzsch thiazole synthesis.[2] The protocols herein are designed to be self-validating, with detailed explanations for each procedural step, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Critical Safety Precautions
Thiourea derivatives must be handled with extreme caution due to their significant toxicity. Phenylthiourea, a closely related compound, is classified as "Fatal if swallowed."[3] While specific toxicity data for N-methyl-N'-phenylthiourea may be limited, it is prudent to treat it with the same level of hazard.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.[4][5]
-
Engineering Controls: All manipulations involving thiourea derivatives, especially handling of powders or volatile solutions, must be conducted within a certified chemical fume hood to prevent inhalation.[3]
-
Handling: Avoid all personal contact, including inhalation of dust and contact with skin or eyes.[6] Do not eat, drink, or smoke in the laboratory.[7]
-
Waste Disposal: All solid and liquid waste containing thiourea must be collected in designated, sealed hazardous waste containers.[7] Disposal must adhere to local, state, and federal regulations.[6]
-
Accidental Exposure:
Protocol I: Synthesis of N-methyl-N'-phenylthiourea
The most direct and high-yielding synthesis of N-methyl-N'-phenylthiourea involves the nucleophilic addition of aniline to methyl isothiocyanate. This reaction is typically fast, clean, and proceeds under mild conditions.
Principle and Mechanism
The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the aniline molecule attacks the electrophilic carbon atom of the isothiocyanate group. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable thiourea product.
Caption: Synthesis of N-methyl-N'-phenylthiourea.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| Aniline | 93.13 | 1.0 | 50 | 4.66 g (4.56 mL) |
| Methyl Isothiocyanate | 73.12 | 1.05 | 52.5 | 3.84 g (3.66 mL) |
| Ethanol (Anhydrous) | - | - | - | 50 mL |
| n-Heptane | - | - | - | ~100 mL |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 eq.) in 50 mL of anhydrous ethanol.
-
Addition of Reagent: Add methyl isothiocyanate (1.05 eq.) dropwise to the stirred aniline solution at room temperature over 15 minutes. An exotherm is often observed; if the reaction becomes too vigorous, the flask can be cooled with a water bath.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a white precipitate indicates product formation.
-
Isolation: Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Add n-heptane to the concentrated solution while stirring until precipitation is complete.
-
Filtration and Drying: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold n-heptane to remove any residual starting materials. Dry the product in a vacuum oven to a constant weight. A typical yield is 90-95%.
Protocol II: Application in Hantzsch Thiazole Synthesis
N-methyl-N'-phenylthiourea is an excellent nucleophile for the Hantzsch thiazole synthesis, a classic and reliable method for preparing substituted thiazoles.[8] This protocol details the reaction with 2-bromoacetophenone to synthesize 2-(methylamino)-4-phenylthiazole.
Principle and Mechanism
The reaction proceeds through a sequence of steps:
-
SN2 Attack: The sulfur atom of the thiourea, being the most nucleophilic center, attacks the α-carbon of the 2-bromoacetophenone, displacing the bromide ion. This forms an isothiouronium salt intermediate.
-
Cyclization: The un-substituted nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic intermediate (a thiazoline).
-
Dehydration: Subsequent elimination of a water molecule (dehydration) leads to the formation of the aromatic thiazole ring.[9][10]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass |
| N-methyl-N'-phenylthiourea | 166.25 | 1.0 | 10 | 1.66 g |
| 2-Bromoacetophenone | 199.05 | 1.0 | 10 | 1.99 g |
| Ethanol | - | - | - | 40 mL |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.1 | 11 | 0.92 g |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-N'-phenylthiourea (1.0 eq.) in 40 mL of ethanol.
-
Addition of Reagents: Add 2-bromoacetophenone (1.0 eq.) to the solution, followed by sodium bicarbonate (1.1 eq.). The bicarbonate acts as a mild base to neutralize the HBr formed during the reaction.[1]
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 3-5 hours. Monitor the reaction's progress by TLC.[1]
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into 150 mL of cold water with stirring. A solid product should precipitate out.
-
Isolation and Purification: Collect the solid by vacuum filtration, washing thoroughly with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(methylamino)-4-phenylthiazole.
Characterization of Products
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Melting Point: To assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[1]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=S, C=N).[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[1]
Conclusion
N-methyl-N'-phenylthiourea is a readily synthesized and highly effective reagent for constructing heterocyclic scaffolds of significant interest in drug discovery. The protocols detailed in this guide for its synthesis and subsequent use in the Hantzsch thiazole reaction are robust and reproducible, providing a solid foundation for researchers. The causality-driven explanations for each step, grounded in established mechanistic principles, empower scientists to not only execute these procedures but also to adapt and innovate upon them for the synthesis of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. nbinno.com [nbinno.com]
- 4. chemos.de [chemos.de]
- 5. carlroth.com [carlroth.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. redox.com [redox.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: 1-Methyl-3-phenylthiourea as a Precursor for Herbicide Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 1-Methyl-3-phenylthiourea in Agrochemical Synthesis
This compound (CAS No. 2724-69-8) is a versatile chemical intermediate with significant applications in the agrochemical industry.[1][2] Its unique molecular architecture, featuring a reactive thiourea backbone substituted with both a methyl and a phenyl group, makes it an ideal precursor for the synthesis of a variety of bioactive compounds, most notably herbicides. This document provides a detailed guide on the application of this compound in the synthesis of the herbicide methabenzthiazuron, a potent inhibitor of photosynthesis in target weed species.[1][3]
The core of this synthetic strategy lies in the transformation of the thiourea moiety into a more complex heterocyclic system, the benzothiazole ring, which is a key pharmacophore in many biologically active molecules.[4] This guide will furnish researchers with the foundational knowledge and practical protocols to leverage this compound as a starting material for the development of effective herbicides. We will delve into the mechanistic underpinnings of the synthetic pathway, provide a detailed experimental protocol, and discuss the biological activity of the resulting herbicide.
Core Synthesis Pathway: From Thiourea to a Benzothiazole Herbicide
The primary herbicidal application of this compound is as a precursor to methabenzthiazuron. The synthesis involves an intramolecular cyclization to form the 2-(methylamino)benzothiazole core, followed by the introduction of a urea functional group.
Mechanistic Insights: The Oxidative Cyclization of Phenylthioureas
Experimental Protocols
This section provides a representative, step-by-step protocol for the synthesis of methabenzthiazuron from this compound. This protocol is based on established chemical principles for the synthesis of benzothiazoles from phenylthioureas.[2][5]
Part 1: Synthesis of 2-(Methylamino)benzothiazole
This initial step focuses on the creation of the core benzothiazole structure.
Materials:
-
This compound
-
Methylene chloride (or another suitable inert solvent)
-
Chlorine gas or sulfuryl chloride
-
Aqueous sodium hydroxide solution
-
Standard laboratory glassware for reactions under anhydrous conditions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, suspend this compound in methylene chloride. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to a temperature between -20°C and +15°C using an appropriate cooling bath.[2]
-
Introduction of Oxidizing Agent: Slowly bubble chlorine gas through the stirred suspension or add sulfuryl chloride dropwise. Maintain the temperature within the specified range. The reaction is exothermic, and careful control of the addition rate is crucial to prevent side reactions.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the resulting hydrochloride salt of 2-(methylamino)benzothiazole may precipitate. The reaction mixture is then carefully neutralized with an aqueous sodium hydroxide solution to liberate the free base.[2]
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., methylene chloride or ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Part 2: Synthesis of Methabenzthiazuron
This second phase involves the formation of the final urea herbicide.
Materials:
-
2-(Methylamino)benzothiazole (from Part 1)
-
Methyl isocyanate or a suitable phosgene derivative
-
Anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran)
-
Triethylamine or another suitable base (if using a phosgene derivative)
Procedure:
-
Reaction Setup: Dissolve the purified 2-(methylamino)benzothiazole in an anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.
-
Addition of Reagent: Slowly add methyl isocyanate to the solution. The reaction is typically exothermic. Alternatively, if using a phosgene derivative, it would be added followed by the dropwise addition of a solution of methylamine and a base like triethylamine.
-
Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by TLC.
-
Isolation and Purification: The product, methabenzthiazuron, may precipitate from the reaction mixture. If not, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final herbicide.
Data Presentation
Table 1: Physicochemical Properties of this compound and Methabenzthiazuron
| Property | This compound | Methabenzthiazuron |
| CAS Number | 2724-69-8[6] | 18691-97-9[7] |
| Molecular Formula | C₈H₁₀N₂S[6] | C₁₀H₁₁N₃OS[7] |
| Molecular Weight | 166.24 g/mol [2] | 221.28 g/mol [7] |
| Melting Point | 113°C[2] | 119-121°C |
Table 2: Herbicidal Activity Profile of Methabenzthiazuron
| Parameter | Description |
| Mode of Action | Inhibition of photosynthetic electron transport at photosystem II.[3] |
| Selectivity | Selective herbicide.[3] |
| Uptake | Absorbed through both roots and leaves.[3] |
| Target Weeds | Broad-spectrum control of broad-leaved weeds and grasses. |
| Primary Crops | Cereals, legumes, onions, and garlic. |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for Methabenzthiazuron.
Biological Activity and Mode of Action
Methabenzthiazuron is a selective herbicide that functions by inhibiting photosynthesis in susceptible plant species.[1][3] Its primary mode of action is the disruption of the photosynthetic electron transport chain at photosystem II.[3] This inhibition leads to a cascade of events, including the cessation of ATP and NADPH production, which are essential for carbon fixation. The blockage of electron flow also results in the formation of reactive oxygen species, causing rapid cellular damage, lipid peroxidation, and ultimately, plant death.
The selectivity of methabenzthiazuron allows for its use in various crops, including cereals and legumes, to control a wide range of broad-leaved weeds and grasses.[3] It is absorbed by both the roots and leaves of the plants, providing both pre- and post-emergence control.[3]
Conclusion and Future Perspectives
This compound stands as a valuable and cost-effective precursor for the synthesis of the commercially significant herbicide, methabenzthiazuron. The synthetic route, centered around an oxidative cyclization to form the benzothiazole core, is a robust and scalable process. The resulting herbicide exhibits a well-characterized mode of action, providing effective weed control in a variety of agricultural settings.
Further research could explore the derivatization of the 2-(methylamino)benzothiazole intermediate to generate novel urea, thiourea, or other heterocyclic compounds with potentially enhanced or different biological activities. The inherent reactivity of the this compound scaffold offers a rich platform for the discovery and development of new agrochemicals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]
- 3. Methabenzthiazuron (Ref: BAY 74283 ) [sitem.herts.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. flv.primaryinfo.com [flv.primaryinfo.com]
- 7. Methabenzthiazuron | C10H11N3OS | CID 29216 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Anticancer Activity Screening of 1-Methyl-3-phenylthiourea
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preliminary in vitro screening of 1-Methyl-3-phenylthiourea (MPT) for potential anticancer activity. Thiourea derivatives represent a promising class of compounds in oncology research, with many analogues demonstrating potent cytotoxic effects through various mechanisms of action.[1][2][3] This document outlines a logical, multi-phase experimental workflow, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies to elucidate the mode of cell death. We provide field-proven, step-by-step protocols for key assays, including the MTT cell viability assay, Annexin V/PI apoptosis detection, and propidium iodide-based cell cycle analysis. The causality behind experimental choices, data interpretation, and visual representations of workflows and pathways are included to ensure scientific integrity and facilitate robust, reproducible results.
Introduction and Rationale
This compound (MPT), with the chemical formula C₈H₁₀N₂S, is an organosulfur compound belonging to the thiourea class.[4][5] While MPT itself is not extensively characterized as an anticancer agent, the thiourea scaffold is a well-established pharmacophore in medicinal chemistry. Numerous studies have demonstrated that substituted thiourea derivatives can exhibit significant cytotoxic activity against a wide range of cancer cell lines.[3][6]
The anticancer mechanisms of thiourea derivatives are diverse and include the inhibition of crucial signaling pathways necessary for cancer cell proliferation and survival, such as those involving protein tyrosine kinases (PTKs), receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR, and COX-2 enzymes.[2][7][8] Furthermore, many of these compounds have been shown to induce programmed cell death, or apoptosis, a hallmark of effective chemotherapeutic agents.[6][9]
Given the established potential of this chemical class, a systematic evaluation of MPT is warranted. This guide presents a validated screening cascade designed to:
-
Determine the dose-dependent cytotoxicity of MPT against selected cancer cell lines.
-
Quantify its potency via the half-maximal inhibitory concentration (IC₅₀).
-
Investigate the primary mechanism of cell death, specifically distinguishing between apoptosis and necrosis and identifying any effects on cell cycle progression.
This structured approach ensures that foundational data on the compound's efficacy and mode of action are generated efficiently, informing any subsequent decisions for further pre-clinical development.
Compound Handling and Stock Solution Preparation
Safety and Handling
Prior to experimentation, it is critical to consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed and causes serious eye irritation.[5][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[10]
-
Disposal: Dispose of waste according to institutional and local regulations.[10]
Preparation of Master Stock Solution
A high-concentration master stock in an appropriate solvent is required for all cell-based assays. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.
Protocol:
-
Aseptically weigh out a precise amount of this compound powder (e.g., 16.62 mg).
-
In a sterile microcentrifuge tube, dissolve the powder in high-purity, sterile DMSO to achieve a high-concentration stock (e.g., 100 mM by dissolving 16.62 mg in 1 mL of DMSO).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the master stock into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Experimental Screening Workflow
A tiered approach is recommended to systematically evaluate the anticancer potential of MPT. This workflow begins with a broad assessment of cytotoxicity and funnels promising results into more detailed mechanistic assays.
Caption: High-level workflow for anticancer screening of this compound.
Phase 1: Cytotoxicity Assessment using MTT Assay
Scientific Rationale
The initial and most critical step is to determine if MPT exerts a cytotoxic or cytostatic effect on cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of dose-dependent effects.[13]
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
Selected cancer cell lines (e.g., MCF-7 breast, HCT116 colon, A549 lung) and a non-cancerous control line (e.g., HaCaT keratinocytes) for selectivity assessment.
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
MPT stock solution (100 mM in DMSO).
-
MTT reagent (5 mg/mL in sterile PBS).[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
Sterile 96-well flat-bottom plates.
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of MPT in complete culture medium from the 100 mM DMSO stock. A common concentration range to start with is 0.1, 1, 5, 10, 25, 50, 100 µM.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective MPT concentrations. Include "vehicle control" wells (containing the highest concentration of DMSO used, typically <0.1%) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.[14]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[14]
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[13]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC₅₀: The IC₅₀ value, or the concentration of MPT that inhibits 50% of cell viability, is determined by plotting percent viability against the log of the compound concentration and fitting the data to a non-linear regression curve (log[inhibitor] vs. response).
Table 1: Representative IC₅₀ Data for this compound (48h Exposure)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116 | Colon Carcinoma | 12.5 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 28.3 ± 3.5 |
| A549 | Lung Carcinoma | 45.1 ± 5.2 |
| HaCaT | Normal Keratinocyte | > 100 |
Phase 2: Mechanistic Investigation
If MPT demonstrates potent and selective cytotoxicity, the subsequent step is to investigate its mechanism of action. Apoptosis and cell cycle arrest are two primary mechanisms targeted by anticancer drugs.[15]
Apoptosis Detection via Annexin V/Propidium Iodide Staining
Scientific Rationale: Apoptosis is a highly regulated process of programmed cell death. One of its earliest hallmarks is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[17] Dual staining with Annexin V and PI allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caption: Hypothesized mechanism leading to detectable apoptotic markers.
Detailed Protocol: Annexin V/PI Staining Materials:
-
Cells cultured in 6-well plates.
-
MPT at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀).
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).[17][18]
-
Cold 1X PBS.
-
Flow cytometry tubes.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with MPT at the desired concentrations for a relevant time point (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.[16]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS, centrifuging after each wash.[19]
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[16]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.[17]
Data Presentation: The results are typically presented as a dot plot and quantified in a table showing the percentage of cells in each quadrant.
Table 2: Quantification of Apoptosis in HCT116 Cells Treated with MPT (24h)
| Treatment | Viable Cells (%) (Q3) | Early Apoptotic (%) (Q4) | Late Apoptotic/Necrotic (%) (Q2) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 |
| MPT (1x IC₅₀) | 45.7 ± 4.3 | 35.1 ± 3.9 | 18.6 ± 2.7 |
| MPT (2x IC₅₀) | 15.3 ± 3.1 | 50.8 ± 5.5 | 33.2 ± 4.8 |
Cell Cycle Analysis via Propidium Iodide Staining
Scientific Rationale: The cell cycle is a tightly regulated process with checkpoints that ensure genomic integrity. Many anticancer drugs function by inducing damage that leads to cell cycle arrest at the G1, S, or G2/M phases, which can subsequently trigger apoptosis. Propidium iodide is a fluorescent dye that stoichiometrically binds to double-stranded DNA. By staining fixed, permeabilized cells with PI and analyzing them with flow cytometry, the distribution of cells across the different phases of the cell cycle can be quantified based on their DNA content (2N for G0/G1, between 2N and 4N for S, and 4N for G2/M).[20]
Detailed Protocol: Cell Cycle Analysis Materials:
-
Cells cultured in 6-well plates.
-
MPT at concentrations around the determined IC₅₀.
-
Cold 1X PBS.
-
Flow cytometry tubes.
Procedure:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Section 5.1).
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to prevent clumping.[20][22]
-
Incubate the cells for fixation at 4°C for at least 2 hours (or overnight).[22]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes, decant the ethanol, and wash the pellet twice with cold PBS.[21]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[21] The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[22]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[21]
-
Analysis: Analyze the samples by flow cytometry. Acquire data on a linear scale and use a doublet discrimination gate to exclude cell clumps.[20][21]
Data Presentation: The data is visualized as a histogram, and the percentage of cells in each phase is quantified using cell cycle analysis software.
Table 3: Cell Cycle Distribution in HCT116 Cells Treated with MPT (24h)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.4 ± 4.1 | 25.8 ± 2.9 | 18.8 ± 3.2 |
| MPT (1x IC₅₀) | 20.1 ± 3.5 | 28.3 ± 3.1 | 51.6 ± 5.8 |
Conclusion and Future Directions
This guide provides a robust, systematic workflow for the initial in vitro anticancer screening of this compound. By following the detailed protocols for cytotoxicity, apoptosis, and cell cycle analysis, researchers can generate foundational data regarding the compound's potency and mechanism of action. Positive results from this screening cascade—specifically, a low micromolar IC₅₀, selective activity against cancer cells, and clear induction of apoptosis or cell cycle arrest—would provide a strong rationale for advancing MPT to more complex studies. Future work could include Western blot analysis to probe specific molecular targets within the apoptotic or cell cycle pathways (e.g., caspases, cyclins, p53) and, ultimately, evaluation in in vivo animal models to assess therapeutic efficacy.
References
- 1. Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 1-Methyl-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H10N2S | CID 698294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [wap.guidechem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. atcc.org [atcc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. vet.cornell.edu [vet.cornell.edu]
- 23. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Note: Comprehensive Analytical Strategies for the Characterization and Purity Assessment of 1-Methyl-3-phenylthiourea
Abstract
This application note provides a detailed guide to the analytical methodologies for the comprehensive characterization and purity evaluation of 1-Methyl-3-phenylthiourea (MPTU), a key intermediate in various chemical syntheses. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering robust and reliable methods for ensuring the identity, purity, and quality of MPTU. This document outlines procedures for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (Differential Scanning Calorimetry/Thermogravimetric Analysis). Each section includes not only a step-by-step protocol but also the scientific rationale behind the chosen parameters, ensuring both technical accuracy and practical applicability.
Introduction
This compound (MPTU), with the chemical formula C₈H₁₀N₂S, is a thiourea derivative of significant interest in organic synthesis and the pharmaceutical industry.[1][2] Its utility as a precursor for various heterocyclic compounds and potential biological activities necessitates stringent quality control.[3] The presence of impurities, arising from synthesis side-reactions or degradation, can significantly impact the outcome of subsequent reactions and the safety profile of final products. Therefore, the implementation of a multi-faceted analytical approach is crucial for the unambiguous identification and accurate quantification of MPTU and its potential impurities.
This guide is structured to provide a logical workflow for the complete analytical characterization of MPTU, from chromatographic separation and purity determination to spectroscopic structural confirmation and thermal property analysis.
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are paramount for separating MPTU from its impurities and accurately determining its purity. Both HPLC and GC-MS offer complementary information and are essential for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC) for Potency and Purity
HPLC is the workhorse for the quantitative analysis of non-volatile and thermally labile compounds like MPTU.[4] A reverse-phase method is most suitable, leveraging the non-polar nature of the phenyl group and the moderate polarity of the thiourea moiety.
Rationale for Method Selection: A C18 column is chosen for its excellent retention and separation of aromatic compounds. The mobile phase, a gradient of acetonitrile and water with a phosphoric acid modifier, ensures sharp peak shapes and optimal resolution. Phosphoric acid helps to suppress the ionization of any acidic or basic functional groups, leading to more consistent retention times.[5][6] UV detection at 245 nm is selected based on the chromophoric nature of the phenylthiourea structure, providing high sensitivity.[7]
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8] It serves as an excellent confirmatory method for the identity of MPTU and for detecting any volatile impurities that may not be observed by HPLC.
Rationale for Method Selection: A non-polar capillary column (e.g., DB-5ms) is suitable for the analysis of a wide range of organic compounds. The temperature program is designed to ensure the elution of MPTU as a sharp peak while separating it from potential volatile impurities. Electron ionization (EI) at 70 eV provides reproducible fragmentation patterns that can be compared with spectral libraries for confident identification.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in methanol.
-
Ensure the sample is fully dissolved.
-
-
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split mode, 20:1) |
| Oven Program | Initial: 100 °C (hold 2 min); Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Data Analysis: The identity of this compound is confirmed by matching its retention time and mass spectrum with a reference standard or library data.[1] Impurities are identified by their respective mass spectra.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound, serving as a definitive confirmation of its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[1][9] Both ¹H and ¹³C NMR are essential for the complete structural assignment of MPTU.
Rationale for Method Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for MPTU. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. Standard pulse programs are sufficient for acquiring high-quality spectra.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.[10]
-
Add a small amount of TMS as an internal standard.
-
Filter the solution into a clean, dry NMR tube.
-
-
Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Acquisition Time | ~4 s | ~1 s |
| Spectral Width | ~16 ppm | ~240 ppm |
Expected Spectral Data:
| Nucleus | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR | Aromatic protons (phenyl group), N-H protons (thiourea), and methyl protons. |
| ¹³C NMR | Aromatic carbons, thiocarbonyl carbon (C=S), and methyl carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]
Rationale for Method Selection: The KBr pellet method is a traditional and reliable technique for obtaining high-quality FTIR spectra of solid samples. Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation. The spectrum will show characteristic peaks for N-H, C-H (aromatic and aliphatic), C=S, and C-N bonds.[4][12]
Experimental Protocol: FTIR (KBr Pellet Method)
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Expected Characteristic Peaks:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3100-3400 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=S Stretch | ~1200 and ~800 |
| C-N Stretch | 1280-1500 |
Thermal Analysis for Purity and Stability
Thermal analysis techniques provide valuable information about the physical and chemical properties of materials as a function of temperature.[13]
Differential Scanning Calorimetry (DSC) for Purity and Melting Point
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for determining the melting point and purity of crystalline organic compounds.[6][14][15][16] The presence of impurities typically causes a depression and broadening of the melting endotherm.
Rationale for Method Selection: A slow heating rate allows for better resolution of the melting transition. An inert nitrogen atmosphere prevents oxidative degradation of the sample.
Experimental Protocol: DSC
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Crimp the pan with a lid.
-
-
Analytical Conditions:
| Parameter | Value |
| Temperature Program | Heat from 25 °C to 200 °C |
| Heating Rate | 5 °C/min |
| Atmosphere | Nitrogen at 50 mL/min |
Data Analysis: The onset of the melting endotherm is taken as the melting point. Purity can be estimated using the van't Hoff equation, which is often integrated into the instrument's software.
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability and decomposition profile of a compound.
Rationale for Method Selection: A controlled heating rate in an inert atmosphere provides information on the decomposition temperature and the presence of any residual solvents or volatile components.
Experimental Protocol: TGA
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation:
-
Place 5-10 mg of this compound into a TGA pan.
-
-
Analytical Conditions:
| Parameter | Value |
| Temperature Program | Heat from 25 °C to 500 °C |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen at 50 mL/min |
Data Analysis: The TGA curve shows the percentage of weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.
Workflow and Data Integration
A comprehensive analysis of this compound involves the integration of data from all the described techniques. The following diagram illustrates a logical workflow.
Caption: Analytical Workflow for MPTU Characterization.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the characterization and purity assessment of this compound. The integration of chromatographic, spectroscopic, and thermal analysis techniques ensures the unambiguous identification, accurate quantification, and thorough understanding of the material's properties. Adherence to these protocols will enable researchers and manufacturers to maintain high standards of quality and consistency for this compound in their applications. The principles of method validation should be applied to these protocols to ensure their suitability for their intended purpose in a regulated environment.[17][18][19][20]
References
- 1. chem.latech.edu [chem.latech.edu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 1-(p-(Dimethylamino)phenyl)thiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. tainstruments.com [tainstruments.com]
- 7. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. jetir.org [jetir.org]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. mt.com [mt.com]
- 14. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 15. azom.com [azom.com]
- 16. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. particle.dk [particle.dk]
- 19. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 20. wjarr.com [wjarr.com]
Application Notes and Protocols for Phenylthiourea Derivatives in Enzyme Inhibition Kinetic Studies
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the use of phenylthiourea (PTU) and its derivatives in the study of enzyme kinetics, with a focus on their inhibitory mechanisms. The content herein is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of the experimental design and data interpretation.
Introduction: The Significance of Phenylthiourea Derivatives in Enzyme Inhibition
Phenylthiourea (PTU) and its derivatives are a well-established class of compounds widely utilized in the study of enzyme inhibition.[1] Their utility stems from their ability to interact with and modulate the activity of various enzymes, making them invaluable tools for elucidating enzyme mechanisms, identifying therapeutic targets, and screening for novel drug candidates. The thiourea moiety within these molecules is crucial for their inhibitory activity, often through interactions with metal ions in the enzyme's active site or through the formation of hydrogen bonds with key amino acid residues.[2]
Historically, PTU has been extensively used as a potent inhibitor of phenoloxidase, also known as tyrosinase, a key enzyme in the melanogenesis pathway.[3][4][5] However, the application of PTU derivatives has expanded to a broader range of enzymes, including urease, xanthine oxidase, α-amylase, and α-glycosidase, highlighting their versatility in biochemical and pharmacological research.[6][7][8]
This guide will delve into the mechanistic details of PTU-mediated enzyme inhibition, provide practical protocols for conducting kinetic studies, and offer insights into the interpretation of the resulting data.
Mechanistic Insights into Enzyme Inhibition by Phenylthiourea Derivatives
The inhibitory action of phenylthiourea derivatives can be multifaceted, with the specific mechanism depending on both the enzyme target and the chemical structure of the derivative. The primary modes of inhibition observed are competitive, non-competitive, and in some cases, uncompetitive.
Tyrosinase Inhibition: A Case Study
Tyrosinase, a copper-containing enzyme, is a classic example of an enzyme potently inhibited by PTU.[3][4] The mechanism of inhibition, however, has been a subject of discussion, with studies reporting both competitive and non-competitive modes of action.[3][4]
-
Competitive Inhibition: In this model, PTU directly competes with the substrate, such as L-DOPA, for binding to the active site of the enzyme.[3][5] It is widely accepted that the thiourea group of PTU interacts with the copper ions within the active site of tyrosinase, thereby preventing the substrate from binding and catalysis from occurring.[4] A study on the enzymatic oxidation of L-DOPA by phenoloxidase determined the inhibition to be competitive, with an estimated inhibition constant (Ki) of 0.21 ± 0.09 µM.[3][9]
-
Non-competitive Inhibition: Conversely, some studies have proposed a non-competitive mechanism where the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site).[4] This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing substrate binding. A novel non-competitive inhibition mechanism was elucidated for PvdP, a tyrosinase from Pseudomonas aeruginosa, where PTU was found to bind to an allosteric site, interfering with the enzyme's activity.[10][11]
-
Other Effects: Beyond direct inhibition, PTU has also been shown to induce the degradation of tyrosinase after its maturation in the Golgi apparatus, suggesting a role in post-Golgi quality control of the enzyme.[12]
The following diagram illustrates the different modes of reversible enzyme inhibition:
References
- 1. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acikerisim.bartin.edu.tr [acikerisim.bartin.edu.tr]
- 7. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A novel mechanism of inhibition by phenylthiourea on PvdP, a tyrosinase synthesizing pyoverdine of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of tyrosinase induced by phenylthiourea occurs following Golgi maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Monitoring the Synthesis of 1-Methyl-3-phenylthiourea using Thin Layer Chromatography (TLC)
Abstract
This application note provides a comprehensive protocol for the synthesis of 1-Methyl-3-phenylthiourea and the subsequent monitoring of the reaction progress using Thin Layer Chromatography (TLC). The synthesis involves the nucleophilic addition of methylamine to phenyl isothiocyanate. TLC serves as a rapid, simple, and cost-effective method to qualitatively track the consumption of starting materials and the formation of the product, ensuring optimal reaction time and purity assessment.[1][2][3][4][5] This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Principle of the Method
1.1. Synthesis Reaction
The synthesis of this compound is a classic example of a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of methylamine (a nucleophile) attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in phenyl isothiocyanate.[6] The reaction is typically performed at room temperature in a suitable solvent, such as ethanol or acetone.[6][7]
Reaction Scheme: Phenyl Isothiocyanate + Methylamine → this compound
1.2. Thin Layer Chromatography (TLC)
TLC is an adsorption chromatography technique used to separate components of a mixture.[8][9][10] The separation is based on the differential partitioning of the components between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a flat plate) and a mobile phase (a solvent or solvent mixture that moves up the plate via capillary action).[8][9]
In this application, silica gel, a polar stationary phase, is used. The separation principle relies on the polarity of the molecules:
-
Polar compounds will have a stronger affinity for the polar silica gel and will travel a shorter distance up the plate.
-
Less polar compounds will have a lower affinity for the stationary phase and will be carried further up the plate by the mobile phase.
By spotting the reaction mixture on a TLC plate at different time intervals, we can visually monitor the disappearance of the starting material spots (phenyl isothiocyanate) and the appearance of the product spot (this compound). The progress of the reaction is determined by comparing the intensity of these spots.
Materials and Methods
2.1. Reagents and Solvents
-
Phenyl Isothiocyanate (C₇H₅NS)
-
Methylamine solution (40% in H₂O or as specified)
-
Ethanol (Absolute)
-
Ethyl Acetate (ACS Grade)
-
Hexane (ACS Grade)
-
Potassium Permanganate (KMnO₄)
-
Sodium Carbonate (Na₂CO₃)
-
Distilled Water
-
TLC plates (Silica gel 60 F₂₅₄)
2.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Glass capillaries for spotting
-
TLC developing chamber with lid
-
UV lamp (254 nm)
-
Beakers and graduated cylinders
-
Heating gun or hot plate
-
Fume hood
Experimental Protocol
Part A: Synthesis of this compound
-
In a round-bottom flask, dissolve phenyl isothiocyanate (e.g., 0.05 mol) in ethanol (40 ml).[7]
-
While stirring at room temperature, slowly add the methylamine solution (e.g., 0.05 mol) to the flask.[7]
-
Allow the reaction to stir at room temperature. The reaction progress will be monitored by TLC at intervals (e.g., T=0, 15 min, 30 min, 60 min).
Part B: TLC Monitoring Protocol
-
Plate Preparation:
-
Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of a TLC plate.
-
Mark four equally spaced points on the baseline for spotting. Label them 'S' (Starting Material - Phenyl Isothiocyanate), 'R' (Reaction Mixture), and 'C' (Co-spot).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of Ethyl Acetate/Hexane (30:70 v/v) . The optimal ratio may require some experimentation.
-
Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Cover the chamber with the lid and let it saturate for 5-10 minutes.
-
-
Spotting the TLC Plate:
-
Lane S: Using a clean capillary, spot a dilute solution of the starting material, phenyl isothiocyanate, in ethanol.
-
Lane R (T=0): Immediately after adding the methylamine, take a small aliquot of the reaction mixture with a clean capillary and spot it on the 'R' lane.
-
Lane C: Spot the reaction mixture on the 'C' lane, and then spot the starting material directly on top of it (co-spot).
-
Repeat the spotting for Lane R at subsequent time points (e.g., 15, 30, 60 minutes), using a new TLC plate for each time point or a wider plate if space permits. Ensure the spots are small and concentrated.
-
-
Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the baseline is above the solvent level.
-
Cover the chamber and allow the solvent front to ascend the plate.
-
Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
UV Light: Examine the dried plate under a UV lamp at 254 nm.[2][11][12] Phenyl isothiocyanate and the phenylthiourea product are UV-active and will appear as dark spots. Circle the spots with a pencil.
-
Potassium Permanganate (KMnO₄) Stain:
-
Prepare the stain: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water.
-
Quickly dip the TLC plate into the stain solution and then gently heat it with a heat gun.
-
Oxidizable compounds, including the thiourea group, will appear as yellow or brown spots on a purple background.[13] This method is destructive.[11][14]
-
-
Results and Interpretation
4.1. Calculating the Retention Factor (Rf)
The Retention Factor (Rf) is a key parameter to identify and compare compounds. It is a ratio and therefore has no units.[15][16]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [15][17][18]
Measure the distances from the baseline to the center of each spot and to the solvent front mark.[18]
4.2. Interpreting the TLC Plate
-
T=0: You should observe a prominent spot in the 'S' and 'R' lanes corresponding to the phenyl isothiocyanate starting material. A new, more polar spot (lower Rf) for the this compound product may start to appear in the 'R' lane.
-
As the reaction progresses: The intensity of the starting material spot in the 'R' lane will decrease, while the intensity of the product spot will increase.
-
Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the 'R' lane.
-
Co-spot Lane 'C': This lane helps to definitively identify the starting material spot in the reaction mixture lane, especially if the Rf values are close.
4.3. Data Presentation
The following table shows typical results for this experiment.
| Compound | Expected Polarity | Expected Rf Value (3:7 EtOAc:Hexane) | Visualization |
| Phenyl Isothiocyanate | Less Polar | ~0.7 - 0.8 | UV, KMnO₄ |
| This compound | More Polar | ~0.3 - 0.4 | UV, KMnO₄ |
Note: Rf values are indicative and can vary based on the exact conditions (plate manufacturer, temperature, chamber saturation).[16]
Workflow Visualization
The following diagram illustrates the complete workflow from synthesis to analysis.
Caption: Workflow for TLC monitoring of this compound synthesis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Spots are streaky | Sample is too concentrated. | Dilute the sample before spotting. |
| Rf values are too high/low | Mobile phase is too polar/non-polar. | Adjust the solvent ratio. Increase hexane for lower Rf, increase ethyl acetate for higher Rf. |
| No spots are visible | Sample is not UV-active or stain-sensitive. | Use a different visualization technique (e.g., iodine chamber).[14] |
| Spots are not separating | Solvent system is not optimal. | Try a different solvent system (e.g., Dichloromethane/Methanol). |
Conclusion
Thin Layer Chromatography is a powerful and indispensable tool for monitoring the synthesis of this compound. It provides a rapid and reliable visual assessment of the reaction's progress, enabling the chemist to determine the optimal reaction time and confirm the formation of the desired product. The protocol described herein is robust and can be adapted for monitoring similar organic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 3. Thin layer chromatography | Resource | RSC Education [edu.rsc.org]
- 4. ajol.info [ajol.info]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. 1-Methyl-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 10. Khan Academy [khanacademy.org]
- 11. theory.labster.com [theory.labster.com]
- 12. youtube.com [youtube.com]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. silicycle.com [silicycle.com]
- 15. Khan Academy [khanacademy.org]
- 16. Retention Factor - GeeksforGeeks [geeksforgeeks.org]
- 17. studylib.net [studylib.net]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of 2-Methylaminobenzothiazole from 1-Methyl-3-phenyl thiourea
<-3a2-methylaminobenzothiazole synthesis_ using_ 1-methyl-3-phenyl_ thiourea_>
Abstract
This document provides a comprehensive guide for the synthesis of 2-methylaminobenzothiazole, a significant heterocyclic compound, utilizing 1-methyl-3-phenyl thiourea as the starting material. The protocol detailed herein is based on the principles of electrophilic cyclization, a cornerstone of benzothiazole synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation. The synthesis involves the oxidative cyclization of a substituted phenylthiourea, a reaction with historical significance and broad applicability in medicinal chemistry.[1][2][3] The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][4][5]
Introduction and Scientific Background
The synthesis of benzothiazole derivatives is of paramount importance in the fields of medicinal chemistry and materials science.[6][7] 2-Methylaminobenzothiazole, in particular, serves as a crucial intermediate in the production of various agrochemicals and pharmaceuticals.[8] The method described here employs an intramolecular electrophilic substitution reaction on the phenyl ring of 1-methyl-3-phenyl thiourea, induced by an oxidizing agent, typically bromine. This approach is a variation of the classical Hugerschoff reaction or Jacobson synthesis, which are established methods for forming the benzothiazole ring system from arylthioureas.[1][9][10][11][12]
The core principle of this synthesis lies in the generation of a reactive sulfenyl halide intermediate from the thiourea moiety upon treatment with bromine. This electrophilic sulfur species then attacks the ortho position of the phenyl ring, leading to cyclization and subsequent aromatization to form the stable benzothiazole ring. The choice of 1-methyl-3-phenyl thiourea as the precursor directly installs the desired methylamino group at the 2-position of the benzothiazole product.
Reaction Mechanism and Causality
The synthesis of 2-methylaminobenzothiazole from 1-methyl-3-phenyl thiourea proceeds through a well-established electrophilic cyclization mechanism. Understanding the causality behind each step is crucial for optimizing reaction conditions and troubleshooting potential issues.
Figure 1: Proposed mechanism for the synthesis of 2-methylaminobenzothiazole.
Mechanistic Breakdown:
-
Activation of the Thiourea: The reaction is initiated by the electrophilic attack of bromine on the sulfur atom of the 1-methyl-3-phenyl thiourea. This step is critical as it transforms the weakly nucleophilic sulfur into a highly electrophilic species, poised for cyclization. The choice of a non-polar solvent like chloroform or a polar aprotic solvent is often employed to facilitate this interaction.
-
Intramolecular Cyclization: The electron-rich phenyl ring, activated by the amino group, performs a nucleophilic attack on the now electrophilic sulfur atom. This intramolecular electrophilic aromatic substitution (SEAr) predominantly occurs at the ortho position due to proximity and favorable electronic effects, leading to the formation of a cyclic intermediate.
-
Aromatization: The final step involves the loss of a proton from the ipso-carbon and the elimination of hydrogen bromide to restore the aromaticity of the benzene ring, yielding the stable 2-methylaminobenzothiazole product.
Materials and Safety Precautions
Reagents and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| 1-Methyl-3-phenyl thiourea | ≥98% | Commercial | Starting material |
| Bromine | ≥99.5% | Commercial | Oxidizing agent |
| Chloroform | ACS Grade | Commercial | Solvent |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercial | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying agent |
| Round-bottom flask | - | - | Reaction vessel |
| Magnetic stirrer and stir bar | - | - | For agitation |
| Reflux condenser | - | - | To prevent solvent loss |
| Dropping funnel | - | - | For controlled addition of bromine |
| Ice bath | - | - | For temperature control |
| Separatory funnel | - | - | For extraction |
| Rotary evaporator | - | - | For solvent removal |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - | For reaction monitoring |
Safety Precautions
This protocol involves the use of hazardous materials. Adherence to strict safety protocols is mandatory.
-
1-Methyl-3-phenyl thiourea: Harmful if swallowed and causes serious eye irritation.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Bromine: Highly toxic, corrosive, and causes severe skin burns and eye damage.[14][15][16][17] Fatal if inhaled.[14][15][16][17] All manipulations involving bromine must be conducted in a certified chemical fume hood. Wear heavy-duty gloves (e.g., butyl rubber), a face shield, and a lab coat. Have a bromine spill kit readily available.
-
Chloroform: A suspected carcinogen and toxic. Handle with care in a fume hood and avoid inhalation or skin contact.
-
General Precautions: Always wear appropriate PPE. Ensure good ventilation. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Experimental Protocol
Figure 2: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-3-phenyl thiourea (1.66 g, 10 mmol) in 50 mL of chloroform.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C. This cooling is crucial to control the exothermic reaction with bromine and to minimize the formation of side products.
-
Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.60 g, 10 mmol, approximately 0.51 mL) in 20 mL of chloroform. Add the bromine solution dropwise to the stirred thiourea solution over a period of 30 minutes, ensuring the temperature remains below 10 °C. The slow addition prevents a rapid, uncontrolled reaction and potential over-bromination of the aromatic ring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the reaction is proceeding.
-
Quenching and Neutralization: Once the reaction is complete, carefully pour the mixture into a 250 mL beaker containing a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize the hydrobromic acid formed during the reaction. Stir until the effervescence ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2-methylaminobenzothiazole can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid.
Expected Yield and Characterization
-
Expected Yield: 70-85%
-
Appearance: Off-white to pale yellow solid
-
Melting Point: 126-129 °C
-
Characterization: The identity and purity of the synthesized 2-methylaminobenzothiazole should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time. Ensure stoichiometric amounts of bromine are used. |
| Product loss during workup | Perform extractions carefully. Ensure complete neutralization before extraction. | |
| Formation of Dark-colored Byproducts | Overheating during bromine addition | Maintain a low temperature (0-5 °C) during the addition of bromine. |
| Over-bromination of the phenyl ring | Use a stoichiometric amount of bromine and add it slowly. | |
| Difficulty in Crystallization | Impurities in the crude product | Purify the crude product by column chromatography before recrystallization. |
Conclusion
The synthesis of 2-methylaminobenzothiazole from 1-methyl-3-phenyl thiourea via electrophilic cyclization with bromine is a robust and efficient method. This protocol provides a detailed, step-by-step guide for researchers, emphasizing mechanistic understanding and safety. The benzothiazole scaffold's prevalence in biologically active molecules underscores the importance of reliable synthetic routes to its derivatives.[5][18] This application note serves as a valuable resource for the synthesis of this important heterocyclic building block.
References
- 1. Synthesis of benzothiazoles viaipso substitution of ortho-methoxythiobenzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpba.info [ijpba.info]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of benzothiazole: Significance and symbolism [wisdomlib.org]
- 7. nbinno.com [nbinno.com]
- 8. chembk.com [chembk.com]
- 9. Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [guidechem.com]
- 14. carlroth.com [carlroth.com]
- 15. fishersci.com [fishersci.com]
- 16. seastarchemicals.com [seastarchemicals.com]
- 17. pentachemicals.eu [pentachemicals.eu]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Identifying and minimizing side reactions in phenyl isothiocyanate chemistry
Welcome to the technical support center for phenyl isothiocyanate (PITC) chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using PITC for applications such as Edman degradation and bioconjugation. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you identify and minimize common side reactions, ensuring the integrity and success of your experiments.
I. Understanding the Core Chemistry: The "Why" Behind the Protocol
Phenyl isothiocyanate is a highly effective reagent for labeling the N-terminal α-amino group of a peptide or the ε-amino group of lysine residues.[1][2] The core reaction involves the nucleophilic attack of the uncharged amino group on the electrophilic carbon of the isothiocyanate group (-N=C=S) under mildly alkaline conditions.[1][3][4] This forms a phenylthiocarbamoyl (PTC) derivative.[1] In the context of Edman degradation, this PTC-amino acid is then cleaved from the peptide chain under acidic conditions, allowing for sequential amino acid analysis.[3][4][5]
While seemingly straightforward, the reactivity of PITC and the intermediates can lead to several side reactions that compromise yield, purity, and the accuracy of your results. Understanding the mechanisms of these side reactions is the first step toward effective troubleshooting.
II. Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise during the application of PITC chemistry.
Q1: What is the optimal pH for the PITC coupling reaction?
The coupling reaction requires a free, unprotonated amino group to act as a nucleophile.[3] Therefore, the reaction is typically carried out under mildly alkaline conditions, generally between pH 8 and 9.[4] At this pH, the N-terminal α-amino groups (pKa ~8.0) and lysine ε-amino groups (pKa ~10.5) are sufficiently deprotonated to react efficiently with PITC. Lower pH values will lead to protonation of the amino groups, reducing their nucleophilicity and slowing down the reaction. Conversely, excessively high pH (e.g., >11) can promote side reactions, such as the hydrolysis of PITC.[2]
Q2: My protein/peptide has a blocked N-terminus. Can I still use PITC for sequencing?
No, Edman degradation using PITC will not work if the N-terminus is chemically modified.[1][3] Common blocking groups include acetylation or the formation of pyroglutamic acid.[3] If you suspect an N-terminal block, you will need to use alternative methods, such as mass spectrometry, or employ chemical or enzymatic methods to deblock the N-terminus before proceeding with PITC chemistry.[6]
Q3: What are the common byproducts I might see in my HPLC chromatogram?
During the analysis of PTH-amino acids, you will likely observe peaks for diphenylthiourea (DPTU) and diphenylurea (DPU).[7] These are common byproducts resulting from side reactions of PITC.[6][7] Their formation can be minimized by using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen) during the reaction.[7]
Q4: How stable are the PTC-amino acid derivatives?
PTC-amino acids are relatively unstable at room temperature, with stability varying between different amino acids.[8][9] For storage, it is recommended to keep them at 0°C, where they are stable.[8][9] For HPLC analysis, it's best to analyze them as soon as possible after derivatization to ensure accurate quantification.
Q5: Can PITC react with other amino acid side chains?
While PITC is highly specific for primary and secondary amines, side reactions with other nucleophilic side chains can occur, though they are generally less favorable. Unlike some other labeling reagents, PITC does not typically yield disubstituted tyrosine or histidine derivatives.[10] The primary concern for off-target reactions is with the thiol group of cysteine.[2]
III. Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered in PITC chemistry.
Guide 1: Low Yield of PTC-Product or Incomplete Derivatization
Problem: You observe a low yield of your desired PTC-labeled peptide/protein or incomplete derivatization of the N-terminus.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect pH of Coupling Buffer | The amino group is protonated and not sufficiently nucleophilic. | Ensure the pH of your coupling buffer is between 8.0 and 9.0.[4] Prepare fresh buffer and verify the pH before use. |
| Hydrolysis of PITC | PITC can react with water, especially at higher pH, leading to its degradation.[11] | Use anhydrous solvents for your reaction mixture where possible.[7] Prepare PITC solutions fresh and minimize their exposure to moisture. |
| Blocked N-terminus | The N-terminal amino group is not available for reaction due to post-translational or artificial modifications.[3] | Confirm the presence of a free N-terminus using an alternative method. If blocked, consider enzymatic or chemical deblocking strategies.[6] |
| Presence of Competing Amines | Amine-containing buffers (e.g., Tris) or contaminants will compete with your target for PITC.[6] | Use non-amine-containing buffers such as phosphate or borate buffers.[4] Ensure your sample is free from amine contaminants. |
| Insufficient PITC Concentration | The molar excess of PITC is not high enough to drive the reaction to completion. | Increase the molar excess of PITC. A 10- to 20-fold molar excess is a good starting point, but this may need to be optimized for your specific application. |
| Low Reaction Temperature | The reaction kinetics are too slow at lower temperatures. | Perform the coupling reaction at room temperature or slightly elevated temperatures (e.g., 40-50°C), but be mindful of potential side reactions at higher temperatures.[4] |
Guide 2: Presence of Unexpected Side Products
Problem: Your analytical results (e.g., HPLC, mass spectrometry) show significant peaks corresponding to unknown or undesirable products.
| Side Product/Issue | Probable Cause | Minimization Strategy |
| Diphenylthiourea (DPTU) and Diphenylurea (DPU) | Reaction of PITC with itself or with aniline formed from PITC hydrolysis.[7] | Work under anhydrous conditions and a nitrogen atmosphere to minimize moisture and oxygen.[7] Use high-purity PITC. |
| Reaction with Cysteine Thiols | The thiol group of cysteine can react with PITC, especially at higher pH where the thiolate anion is more prevalent.[2] | If cysteine labeling is undesirable, consider performing the reaction at a slightly lower pH (around 7.5-8.0) to favor amine reactivity over thiol reactivity.[2] Alternatively, protect the cysteine residues prior to PITC labeling. |
| Peptide/Protein Aggregation | The derivatization process can sometimes lead to changes in protein conformation and solubility. | Optimize the reaction buffer by including solubilizing agents or detergents (ensure they are non-amine based). Perform a small-scale trial to assess solubility under your chosen reaction conditions. |
| Incomplete Cleavage in Edman Degradation | The acid cleavage step is not going to completion, leading to carryover of the sequence into the next cycle.[6] | Ensure the use of a strong, anhydrous acid like trifluoroacetic acid (TFA) for the cleavage step.[6] Optimize the cleavage time and temperature. |
IV. Key Experimental Protocols
Protocol 1: General PITC Derivatization of Peptides for HPLC Analysis
-
Sample Preparation: Dissolve the peptide sample in a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 8.5).
-
Reagent Preparation: Prepare a fresh solution of 5% PITC in a suitable organic solvent (e.g., acetonitrile or ethanol).
-
Coupling Reaction: Add a 10- to 20-fold molar excess of the PITC solution to the peptide solution. Vortex briefly to mix.
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes. For more sensitive samples, the reaction can be performed at 4°C for a longer duration.
-
Removal of Excess Reagent: Evaporate the sample to dryness under a stream of nitrogen or using a vacuum concentrator to remove excess PITC and volatile buffer components.[10]
-
Reconstitution: Reconstitute the dried sample in a solvent compatible with your HPLC mobile phase for analysis.
Protocol 2: Minimizing Diphenylthiourea (DPTU) Formation
-
Solvent and Reagent Purity: Use HPLC-grade, anhydrous solvents for all reagent and sample preparations. Purchase high-purity PITC and store it under an inert atmosphere.
-
Inert Atmosphere: Before starting the reaction, purge the reaction vial with dry nitrogen or argon gas.
-
Reaction Setup: Conduct the reaction in a sealed vial with a septum to prevent exposure to atmospheric moisture.
-
Workup: After the reaction is complete, immediately proceed to the drying step to remove unreacted PITC.
V. Visualizing the Chemistry
Diagram 1: The Edman Degradation Cycle
This diagram illustrates the two key steps in the Edman degradation process: the coupling of PITC to the N-terminal amino acid and the subsequent cleavage of this residue.
Caption: Workflow of the Edman degradation cycle.
Diagram 2: Troubleshooting Logic for Low Derivatization Yield
This flowchart provides a logical sequence of steps to diagnose and solve issues related to low product yield in PITC reactions.
Caption: Troubleshooting flowchart for low PITC reaction yield.
VI. References
-
Guitart, A., Orte, P. H., & Cacho, J. (1991). Stability of phenyl(thiocarbamoyl) amino acids and optimization of their separation by high-performance liquid chromatography. Analyst, 116(4), 399-403. --INVALID-LINK--
-
RSC Publishing. (n.d.). Stability of Phenyl(thiocarbamoy1) Amino Acids and Optimization of Their Separation by High-performance Liquid Chromatography. Retrieved from --INVALID-LINK--
-
ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Scheme 1. Proposed reaction mechanism of formation of isothiocyanate. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Revisitation of the phenylisothiocyanate-derivatives procedure for amino acid determination by HPLC-UV. Retrieved from --INVALID-LINK--
-
EHU. (n.d.). Peptide Sequencing by Edman Degradation. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). PITC (Edman's Reagent). Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Edman degradation. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from --INVALID-LINK--
-
SciSpace. (n.d.). On the Mechanism of the Phenyl Isothiocyanate Degradation of Peptides. Retrieved from --INVALID-LINK--
-
CSIR NET LIFE SCIENCE COACHING. (2025, March 17). Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Effect of Hydrolysis Time on the Determination of Amino Acids in Samples of Soybean Products with Ion-Exchange Chromatography or Precolumn Derivatization with Phenyl Isothiocyanate. Retrieved from --INVALID-LINK--
-
ACS Omega. (n.d.). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Retrieved from --INVALID-LINK--
-
Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from --INVALID-LINK--
-
OpenStax. (2023, September 20). 26.6 Peptide Sequencing: The Edman Degradation. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Amino acid analysis utilizing phenylisothiocyanate derivatives. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). The generation of phenylthiocarbamyl or anilinothiazolinone amino acids from the postcleavage products of the Edman degradation. Retrieved from --INVALID-LINK--
-
YouTube. (2024, May 23). Lec11 - Amino Acid Sequencing and the Edman Degradation. Retrieved from --INVALID-LINK--
-
Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from --INVALID-LINK--
-
YouTube. (2022, January 13). Amino Acid Sequencing - Edman Degradation (Part 1). Retrieved from --INVALID-LINK--
-
PMC - NIH. (2012, January 10). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from --INVALID-LINK--
-
Biology Stack Exchange. (2015, March 19). Edman method to identify peptides with Phenylisothiocyanate (PTH). Retrieved from --INVALID-LINK--
-
PMC - NIH. (n.d.). Not So Bioorthogonal Chemistry. Retrieved from --INVALID-LINK--
-
PMC - NIH. (2025, August 30). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Retrieved from --INVALID-LINK--
-
Organic Chemistry: A Tenth Edition. (n.d.). 26.6 Peptide Sequencing: The Edman Degradation. Retrieved from --INVALID-LINK--
-
PMC - NIH. (2020, April 16). Cysteine specific bioconjugation with benzyl isothiocyanates. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2020, April 16). Cysteine specific bioconjugation with benzyl isothiocyanates. Retrieved from --INVALID-LINK--
-
PMC - NIH. (n.d.). Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications. Retrieved from --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). Phenyl Isothiocyanate. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Cysteine specific bioconjugation with benzyl isothiocyanates. Retrieved from --INVALID-LINK--
-
Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods. Retrieved from --INVALID-LINK--
-
Reddit. (2024, March 16). How to minimize side products of this reaction. Retrieved from --INVALID-LINK--
-
BD Biosciences. (n.d.). Troubleshooting Guide A. Protein Expression B. Loading/Washing. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Which side-reactions compromise nitroxide mediated polymerization?. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). A Modified Amino Acid Analysis Using PITC Derivatization for Soybeans with Accurate Determination of Cysteine and Half-Cystine. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). HPLC analysis of the phenylisothiocyanate (PITC) derivatives of taurine from physiologic samples. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015, October 3). New synthesis of phenyl-isothiocyanate C-functionalised cyclams. Bioconjugation and 64Cu phenotypic PET imaging studies of multiple myeloma with the te2a derivative. Retrieved from --INVALID-LINK--
-
MDPI. (2025, August 7). A Simple Modification to Prevent Side Reactions in Swern-Type Oxidations Using Py·SO 3. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 103-72-0: Phenyl isothiocyanate. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). PHENYL ISOTHIOCYANATE 103-72-0 wiki. Retrieved from --INVALID-LINK--
-
Green Chemistry (RSC Publishing). (n.d.). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Retrieved from --INVALID-LINK--
-
Reddit. (2023, October 26). Trying to minimize side reactions in a peptide coupling reaction. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). troubleshooting guide for failed protein degradation experiments. Retrieved from --INVALID-LINK--
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 5. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 6. ehu.eus [ehu.eus]
- 7. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 8. Stability of phenyl(thiocarbamoyl) amino acids and optimization of their separation by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Stability of phenyl(thiocarbamoyl) amino acids and optimization of their separation by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of N-Substituted Thiourea Synthesis
This guide is designed for researchers, scientists, and drug development professionals to serve as a comprehensive technical resource for synthesizing N-substituted thioureas. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to overcome common challenges in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing N-substituted thioureas?
A1: The most prevalent and generally high-yielding method is the reaction of an amine (primary or secondary) with an isothiocyanate.[1] This reaction proceeds via a nucleophilic addition mechanism and is often straightforward.[2] Alternative methods include reacting an amine with carbon disulfide, which is useful when the corresponding isothiocyanate is not commercially available, or the thionation of a urea using reagents like Lawesson's reagent.[1] Newer, "green" chemistry approaches also utilize elemental sulfur with isocyanides or conduct the synthesis in aqueous media to minimize hazardous solvent use.[3]
Q2: My reaction yield is very low or zero. What are the most likely causes?
A2: Several factors can contribute to low yields. The most common culprits are:
-
Poor Amine Nucleophilicity: Amines with electron-withdrawing groups (e.g., 4-nitroaniline) are poor nucleophiles and react very slowly.[4][5]
-
Steric Hindrance: Bulky groups on either the amine or the isothiocyanate can impede the reaction.[1][3]
-
Degradation of Starting Material: Isothiocyanates can be sensitive to moisture and may degrade upon storage.[1] It's crucial to use fresh or purified reagents.
-
Suboptimal Reaction Conditions: The reaction may require heating to overcome activation barriers, especially for less reactive substrates.[3][4] Insufficient reaction time can also lead to incomplete conversion.[3]
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.[3]
Q3: How do I choose the appropriate solvent for my reaction?
A3: The solvent plays a critical role in reaction rate and outcome. Polar aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (ACN) are commonly used as they effectively dissolve the reactants without interfering with the reaction.[3][4] For some substrates, performing the reaction "on-water" can be a highly efficient and sustainable option, often simplifying product isolation by precipitation.[6]
Q4: Is it always necessary to use a base in the reaction?
A4: A base is not always required, as the reaction between a sufficiently nucleophilic amine and an isothiocyanate often proceeds readily without a catalyst. However, for weakly nucleophilic amines, the addition of a non-nucleophilic base like triethylamine can help by deprotonating the amine, thereby increasing its nucleophilicity and accelerating the reaction.[1]
Section 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis of N-substituted thioureas.
Problem 1: Low or No Product Yield
Low conversion is a frequent issue, often stemming from the reactivity of the starting materials or the reaction setup.
Caption: A decision tree for troubleshooting low product yield.
-
Cause A: Poor Reagent Quality
-
Explanation: Isothiocyanates are electrophiles that can react with atmospheric moisture over time. Amines can oxidize or absorb impurities.
-
Solution: Ensure the purity of your starting materials. Use freshly opened or recently purified amines and isothiocyanates.[1] If degradation is suspected, purify the amine by distillation or recrystallization and the isothiocyanate by distillation under reduced pressure.
-
-
Cause B: Low Reactivity (Electronic or Steric Effects)
-
Explanation: The reaction is a nucleophilic attack. Electron-withdrawing groups on the amine (e.g., nitro, cyano groups) decrease the electron density on the nitrogen, making it a weaker nucleophile.[3] Similarly, bulky substituents near the reacting centers can physically block the approach of the reactants.[1]
-
Solutions:
-
Increase Reaction Temperature: Heating the reaction mixture in a suitable solvent (e.g., THF or DMF) can provide the necessary activation energy.[3][4]
-
Prolong Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Some reactions, especially with hindered substrates, may require 24 hours or more to reach completion.
-
Use Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and overcome steric barriers.[1][4]
-
-
-
Cause C: Incorrect Solvent Choice
-
Explanation: The solvent must fully solubilize both reactants to ensure they can interact. A solvent that is too nonpolar may not dissolve a polar amine, and vice-versa.
-
Solution: Select a solvent that is appropriate for your specific substrates. See the table below for guidance.
-
| Solvent | Polarity | Boiling Point (°C) | Common Use Case |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Good general-purpose solvent for room temperature reactions.[4] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Excellent for reactions requiring moderate heating.[4] |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Suitable for a wide range of reactants. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Used for very unreactive substrates requiring high temperatures. |
| Water ("On-Water") | Polar Protic | 100 | Green alternative; often facilitates easy product precipitation.[6] |
Problem 2: Significant Side Product Formation
The presence of unexpected spots on a TLC plate indicates side reactions are occurring, which can complicate purification and lower the yield.
Caption: The desired reaction pathway versus a common hydrolysis side reaction.
-
Cause A: Formation of Symmetrical N,N'-disubstituted Thiourea
-
Explanation: This is a common issue when synthesizing unsymmetrical thioureas from an amine and carbon disulfide. The in situ generated isothiocyanate can react with the starting amine instead of the intended second amine.[1][3]
-
Solution: Employ a two-step, one-pot approach. First, allow the initial amine to react completely to form the dithiocarbamate intermediate and then the isothiocyanate. Only then should the second, different amine be added to the reaction mixture.[1]
-
-
Cause B: Hydrolysis to Urea
-
Explanation: Isothiocyanates are susceptible to hydrolysis, especially if water is present and the reaction is heated. Water can attack the electrophilic carbon, leading to the formation of an unstable carbamic acid, which ultimately decomposes and can lead to the formation of urea byproducts.
-
Solution: Use anhydrous solvents and dry glassware. If necessary, dry solvents over molecular sieves prior to use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Problem 3: Difficulty in Product Purification
Even with a good yield, isolating the pure product can be challenging.
-
Cause A: Product is a Stubborn Oil or Highly Soluble
-
Explanation: Not all thioureas are crystalline solids. Some may be oils or are highly soluble in common organic solvents, making precipitation or recrystallization difficult.
-
Solution:
-
Trituration: If the product is an oil, attempt to solidify it by trituration. Add a non-polar solvent like hexanes or diethyl ether to the crude oil and stir or scratch vigorously. This can often induce crystallization.
-
Column Chromatography: This is the most versatile method for purifying difficult compounds.[4] A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point for most thioureas.
-
-
-
Cause B: Co-elution of Product and Starting Material
-
Explanation: If the product and one of the starting materials have very similar polarities, they may be difficult to separate using column chromatography.
-
Solution:
-
Adjust Stoichiometry: Ensure the reaction goes to completion by using a slight excess (1.05-1.1 equivalents) of the isothiocyanate. This ensures the limiting reagent (the amine) is fully consumed.
-
Acid/Base Wash: During the workup, unreacted amine can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).[4] Unreacted isothiocyanate is less easily removed but is often less of an issue.
-
-
Section 3: Optimized General Protocol
This protocol provides a reliable starting point for the synthesis of an N,N'-disubstituted thiourea from a primary amine and an isothiocyanate.
Materials:
-
Primary Amine (1.0 eq.)
-
Isothiocyanate (1.05 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq.) in the chosen anhydrous solvent (e.g., THF).[4]
-
Reagent Addition: While stirring at room temperature, add the isothiocyanate (1.05 eq.) to the amine solution.[1] The addition can be done in one portion unless a significant exotherm is observed, in which case it should be added dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC, checking for the disappearance of the limiting starting material (usually the amine). If the reaction is sluggish after 1-2 hours, gently heat the mixture to reflux.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification:
-
Precipitation/Recrystallization: If the crude product is a solid, it can often be purified by simple filtration if it precipitated from the reaction, or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).[3]
-
Column Chromatography: If the product is an oil or impure solid, purify it using silica gel column chromatography.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
Troubleshooting and interpreting the 1H NMR spectrum of substituted thioureas
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with substituted thioureas. This guide is designed to provide expert-level insights and practical troubleshooting strategies for the common challenges encountered during the acquisition and interpretation of ¹H NMR spectra for this important class of compounds. My aim is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed experimental choices and confidently interpret your data.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by users.
Q1: Why are the N-H proton signals in my thiourea spectrum incredibly broad or completely missing?
A1: This is the most frequent challenge and is due to the chemical nature of the N-H protons.[1]
-
Causality (The "Why"): Thiourea N-H protons are "exchangeable." They can participate in rapid chemical exchange with other labile protons in the sample, such as residual water, acidic impurities, or even with each other. This exchange occurs on the NMR timescale. If the rate of exchange is comparable to the frequency difference between the exchanging sites, it leads to significant line broadening. In some cases, the signal can become so broad that it merges with the baseline and appears to be missing.[1][2] The rate of this exchange is highly dependent on the solvent, temperature, and sample concentration.[1][2]
-
Troubleshooting Protocol:
-
Solvent Choice: The choice of deuterated solvent is critical. Protic solvents like D₂O or CD₃OD will actively exchange with your N-H protons, causing them to disappear. Aprotic, hydrogen-bond accepting solvents like DMSO-d₆ are often the best choice as they slow down the rate of intermolecular proton exchange, resulting in sharper N-H signals.[1] Chloroform-d (CDCl₃) can also be used, but may contain trace amounts of DCl which can catalyze exchange.[1]
-
D₂O Shake Experiment: To definitively confirm that a broad peak corresponds to an N-H proton, perform a "D₂O shake."[2]
-
Acquire the initial ¹H NMR spectrum.
-
Add a single drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for approximately 30-60 seconds.
-
Re-acquire the spectrum. The signal corresponding to the N-H proton will disappear or be significantly attenuated as the protons (¹H) are replaced by deuterium (²H).[2]
-
-
Increase Concentration: In some cases, at very low concentrations, the N-H signal may be too broad to observe. Increasing the sample concentration can sometimes help in visualizing the peak.[1]
-
Q2: I see more signals in my spectrum than I expect for my molecule. Why is my "pure" compound giving a complicated spectrum?
A2: This is often due to a dynamic process called restricted C-N bond rotation, which gives rise to rotational isomers, or "rotamers."[2]
-
Causality (The "Why"): The carbon-nitrogen (C-N) bonds in a thiourea have significant partial double-bond character due to resonance delocalization of the nitrogen lone pair electrons onto the thiocarbonyl group.[3][4] This restricts free rotation around the C-N bond.[3][5] If the energy barrier to rotation is high enough, the NMR spectrometer can detect distinct rotational isomers at room temperature, effectively "seeing" them as separate molecules.[4][6] This results in a doubling or multiplication of signals for substituents attached to the nitrogen atoms.
-
Troubleshooting Protocol:
-
Variable-Temperature (VT) NMR: The definitive method to confirm the presence of rotamers is to perform a VT-NMR experiment.[2][7]
-
Heating: Acquire spectra at incrementally higher temperatures (e.g., 25°C, 50°C, 80°C). As the temperature increases, the rate of rotation around the C-N bond increases. At a sufficiently high temperature (the "coalescence temperature"), the rotation becomes so fast on the NMR timescale that the distinct signals for the rotamers will broaden, merge, and finally sharpen into a single, time-averaged signal.[4][8] This observation is a classic indicator of a dynamic exchange process.
-
Cooling: Conversely, lowering the temperature can slow the rotation further, leading to sharper signals for the individual rotamers, which can aid in their structural assignment.[4]
-
-
Solvent Change: While less definitive than VT-NMR, changing the solvent can sometimes alter the relative populations of rotamers or the energy barrier to rotation, leading to changes in the spectrum that might suggest a dynamic process is occurring.[9]
-
In-Depth Troubleshooting Guides
Guide 1: Tackling Complex Spectra from Dynamic Exchange
Dynamic processes are central to understanding thiourea NMR spectra. The two primary phenomena are restricted C-N bond rotation and thione-thiol tautomerism.
Below is a systematic workflow to diagnose and interpret complex spectra arising from dynamic exchange phenomena in substituted thioureas.
Caption: Workflow for troubleshooting complex thiourea ¹H NMR spectra.
The partial double bond character of the C-N bond in thioureas creates a significant energy barrier to rotation. For an N,N'-disubstituted thiourea, this can lead to three possible planar rotamers.
Caption: Possible rotamers in an N,N'-disubstituted thiourea.
Often, the trans-trans isomer is sterically hindered and not observed in significant populations.[6] The presence of the cis-cis and cis-trans isomers is common, leading to the doubling of signals for the R and R' groups.
Thioureas can also exist in equilibrium with their thiol tautomer. While the thione form is generally predominant, the presence of the thiol form can introduce additional, often broad, signals.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 6. A nuclear magnetic resonance study of hindered internal rotation in diethylthiourea - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. youtube.com [youtube.com]
- 9. Troubleshooting [chem.rochester.edu]
How to prevent and remove impurities in 1-Methyl-3-phenylthiourea products
Technical Support Center: 1-Methyl-3-phenylthiourea Synthesis
A Guide to Preventing and Eliminating Impurities for Drug Development Professionals
Welcome to the technical support center for the synthesis and purification of this compound (C₈H₁₀N₂S). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Purity is paramount in drug development, and controlling impurities starts with a deep understanding of the reaction mechanism and potential side reactions. This document provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address common challenges encountered during synthesis and purification.
Overview of Synthesis and Impurity Profile
The standard synthesis of this compound involves the nucleophilic addition of methylamine to phenyl isothiocyanate. While seemingly straightforward, the reaction's success and the final product's purity are highly dependent on the quality of starting materials and precise control over reaction conditions.
The primary impurities often stem from three sources:
-
Unreacted Starting Materials: Residual phenyl isothiocyanate or methylamine.
-
Contaminants in Starting Materials: Aniline present in the phenyl isothiocyanate starting material is a common culprit.
-
Side-Reaction Products: Formation of symmetrical thioureas or degradation products due to suboptimal reaction conditions.
This guide is structured to address these challenges proactively (prevention) and reactively (removal).
Part 1: Proactive Impurity Prevention (During Synthesis)
Prevention is the most efficient strategy for achieving high purity. This section addresses common questions about optimizing the synthesis reaction to minimize impurity formation from the outset.
FAQ: Synthesis Optimization
Question: My final product is contaminated with 1,3-diphenylthiourea (thiocarbanilide). What is the cause and how can I prevent it?
Answer: The presence of 1,3-diphenylthiourea is almost always due to contamination of your phenyl isothiocyanate starting material with its precursor, aniline. Phenyl isothiocyanate can react with this aniline impurity to form the symmetrical 1,3-diphenylthiourea.
Causality: The nucleophilic aniline competes with methylamine for the electrophilic carbon of the isothiocyanate.
Prevention Protocol:
-
Assess Starting Material Purity: Before starting the reaction, check the purity of your phenyl isothiocyanate via Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purify Phenyl Isothiocyanate: If significant aniline is detected, purify the phenyl isothiocyanate by vacuum distillation.
-
Source High-Purity Reagents: Whenever possible, purchase phenyl isothiocyanate from a reputable supplier with a guaranteed high purity specification (e.g., >99%).
Question: I'm observing a lower-than-expected yield and a complex mixture of byproducts. What reaction parameters should I focus on?
Answer: This issue typically points to suboptimal reaction conditions, particularly temperature and solvent choice. The reaction between methylamine and phenyl isothiocyanate is exothermic. Without proper temperature control, side reactions can occur.
Causality: Elevated temperatures can promote the decomposition of the thiourea product or lead to undesired side reactions. The presence of water in the solvent can also lead to the hydrolysis of the isothiocyanate.[1]
Recommended Synthesis Protocol:
-
Reagents: Phenyl isothiocyanate (1.0 eq.), Methylamine (40% solution in water, or as a solution in an appropriate solvent, 1.05-1.1 eq.).
-
Solvent: Anhydrous ethanol, dichloromethane, or diethyl ether.[2][3]
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve phenyl isothiocyanate in the chosen anhydrous solvent.
-
Cool the solution to 0-5 °C using an ice bath.[2]
-
Add the methylamine solution dropwise to the stirred isothiocyanate solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[2]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction's completion using Thin-Layer Chromatography (TLC).[2]
-
This controlled, low-temperature addition minimizes the risk of side reactions and ensures the selective formation of the desired product.
Part 2: Reactive Impurity Removal (Post-Synthesis Purification)
Even with a carefully controlled reaction, minor impurities may persist. This section focuses on robust methods for purifying the crude product.
FAQ: Purification and Troubleshooting
Question: What is the most effective method for purifying crude this compound?
Answer: Recrystallization is the gold-standard technique for purifying this compound. It is highly effective at removing unreacted starting materials, side products, and colored impurities. The choice of solvent is critical for success.
Causality: Recrystallization works on the principle of differential solubility. The desired compound should be highly soluble in the hot solvent but sparingly soluble at low temperatures, while impurities remain soluble (or insoluble) at all temperatures.
Recommended Recrystallization Protocol:
-
Solvent Selection: An ethanol/acetone mixture (1:1 v/v) is reported to yield high-quality crystals.[4] Ethanol alone is also a common choice.[5] The ideal solvent system should be determined empirically.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (charcoal), heat the solution to boiling for a few minutes, and then perform a hot filtration through celite or fluted filter paper to remove the carbon.[6]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Question: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute is insoluble in the solvent above its melting point, or when the solution becomes supersaturated too quickly.
Troubleshooting Steps:
-
Re-heat the Solution: Add more solvent until the oil fully redissolves.
-
Slow Down Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled solution to induce crystallization.
-
Change Solvent System: The chosen solvent may be unsuitable. A common alternative is a two-solvent system, such as dissolving the compound in a good solvent (like acetone) and then slowly adding a poor solvent (like n-hexane or water) until the solution becomes turbid, then heating to clarify and cooling slowly.[7]
Data Summary: Common Impurities and Solutions
| Impurity | Likely Source | Prevention Strategy | Removal Method |
| Phenyl Isothiocyanate | Incomplete reaction; incorrect stoichiometry. | Use a slight excess (1.05 eq.) of methylamine; ensure sufficient reaction time. | Recrystallization. Unreacted isothiocyanate is typically soluble in the mother liquor. |
| 1,3-Diphenylthiourea | Aniline impurity in phenyl isothiocyanate starting material. | Use high-purity (>99%) or vacuum-distilled phenyl isothiocyanate. | Careful recrystallization. Its solubility profile is different from the target compound. |
| Inorganic Salts (e.g., KOH) | Use of a base during synthesis as reported in some procedures.[4] | If possible, use a protocol that does not require a strong base. | Wash the crude product with water before recrystallization. |
| Colored Impurities | Degradation of starting materials or product. | Use fresh, high-purity reagents; maintain low reaction temperatures. | Use activated carbon during the recrystallization process.[6] |
Part 3: Analytical Methods for Purity Assessment
Verifying the purity of the final product is a critical final step.
Question: How can I definitively confirm the purity of my this compound?
Answer: A combination of analytical techniques should be used for comprehensive purity analysis.
-
Melting Point: This is a fast and simple indicator of purity. Pure this compound has a sharp melting point around 113 °C.[8] A broad or depressed melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): Ideal for quickly checking for the presence of starting materials or major byproducts. A single spot indicates high purity under the tested conditions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A well-developed HPLC method can separate and quantify even minor impurities, giving a precise percentage purity (e.g., >99.5%).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can reveal impurities if their signals are visible above the noise. Integration of signals can be used for quantification.[10]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (N-H, C=S, aromatic C-H) and can be used to compare the product against a reference standard.[2]
By implementing these proactive prevention strategies, robust purification protocols, and thorough analytical validation, researchers can confidently produce high-purity this compound suitable for the rigorous demands of drug discovery and development.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]
- 4. 1-Methyl-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling the Synthesis of 1-Methyl-3-phenylthiourea
A Senior Application Scientist's Guide to Navigating Common Challenges from Benchtop to Pilot Scale
Welcome to the technical support center for the synthesis and scale-up of 1-Methyl-3-phenylthiourea. As a Senior Application Scientist, I've observed that while the bench-scale synthesis of this compound appears straightforward, researchers frequently encounter challenges related to yield, purity, and reaction control when attempting to produce larger quantities. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot these issues effectively. We will delve into the causality behind common experimental pitfalls and offer robust, validated solutions to ensure the integrity and success of your synthesis at any scale.
The primary and most efficient route to this compound is the nucleophilic addition of methylamine to phenyl isothiocyanate.[1][2] This reaction is typically high-yielding and proceeds under mild conditions, making it attractive for laboratory synthesis. However, nuances in reactant quality, stoichiometry, and thermal control become critical as the reaction volume increases.
Caption: Reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient laboratory method for synthesizing this compound?
The most prevalent method is the reaction of phenyl isothiocyanate with a solution of methylamine.[2] This approach is favored for its high yields, mild reaction conditions, and the ready availability of the starting materials.[1] The reaction is typically conducted in a suitable solvent like ethanol or diethyl ether at or below room temperature.
Q2: What are the primary safety concerns I should be aware of?
Both reactants and the product have associated hazards.
-
Phenyl isothiocyanate: Is toxic and an irritant. It should be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Methylamine: Is a flammable gas often supplied as a solution in a solvent like ethanol or water. It is corrosive and can cause respiratory and eye irritation.
-
This compound: Is harmful if swallowed and causes serious eye irritation.[3] Always consult the Safety Data Sheet (SDS) for all chemicals before beginning work.[4]
Q3: My final product is an off-white or yellowish powder, not the white crystalline solid described. Is this a purity issue?
Yes, this is a common indicator of impurities. The discoloration can result from several factors, including the degradation of the phenyl isothiocyanate starting material, side reactions caused by excessive heat, or the presence of residual starting materials. The troubleshooting section below provides detailed methods for addressing this issue.
Q4: I'm having trouble getting the product to crystallize out of the reaction mixture. It remains an oil. What's going wrong?
The formation of an oil instead of a crystalline solid often points to the presence of impurities that inhibit crystal lattice formation. It can also be a result of using a solvent in which the product is too soluble or not allowing sufficient time and temperature for crystallization. Seeding the solution with a previously obtained pure crystal can sometimes induce crystallization.
Q5: Is it feasible to scale this reaction to produce several hundred grams or kilograms?
Yes, this synthesis is scalable. However, the primary challenge in scaling up is managing the exothermic nature of the reaction.[5] Without proper thermal control, localized heating can lead to the formation of byproducts and a decrease in yield and purity. Careful, controlled addition of the amine to the isothiocyanate solution at a cooled temperature is critical for a successful scale-up.[2]
Troubleshooting Guide: From Synthesis to Scale-Up
This section addresses specific problems that may arise during the synthesis. Each point details the potential causes and provides validated solutions.
Caption: A workflow diagram for troubleshooting common synthesis issues.
Issue 1: Low or No Product Yield
-
Potential Causes:
-
Degradation of Phenyl Isothiocyanate: This is a common culprit. Phenyl isothiocyanate can degrade upon exposure to moisture or prolonged storage, reducing its reactivity.
-
Incorrect Stoichiometry: An error in calculating the molar equivalents of the reactants will result in a lower yield. Using a slight excess of the more volatile methylamine can sometimes be beneficial, but a large excess can complicate purification.[2]
-
Loss of Product During Work-up: this compound has some solubility in water and is soluble in ethanol and ether.[6] Excessive washing with cold water or using an inappropriate recrystallization solvent can lead to significant product loss.
-
-
Recommended Solutions:
-
Verify Reactant Quality: Use freshly opened or recently purified phenyl isothiocyanate. If the liquid appears cloudy or discolored, consider distillation before use.
-
Confirm Stoichiometry: Double-check all calculations for mass, volume, and molarity of your starting materials. Ensure the concentration of the methylamine solution is accurately known.
-
Optimize Work-up: After precipitation, wash the solid product with a minimal amount of ice-cold water to remove salts without dissolving the product. For recrystallization, a mixed solvent system like ethanol/acetone can be effective.[7]
-
Issue 2: Product is Oily or Fails to Crystallize
-
Potential Causes:
-
Presence of Impurities: Side products or unreacted starting materials can act as crystal growth inhibitors.
-
Supersaturation: The solution may be supersaturated, requiring an energy input (like scratching the flask or adding a seed crystal) to initiate crystallization.
-
Inappropriate Solvent: The product may be too soluble in the chosen reaction or work-up solvent, preventing it from precipitating effectively.
-
-
Recommended Solutions:
-
Purify the Crude Product: If an oil forms, try to extract it and then dissolve it in a minimal amount of a hot solvent in which it is sparingly soluble when cold (e.g., ethanol). Cool the solution slowly to promote crystallization.
-
Induce Crystallization: Vigorously scratch the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a small, pure crystal of this compound (a "seed crystal") to the cooled solution.
-
Solvent Exchange: If the reaction solvent is the issue, remove it under reduced pressure and redissolve the residue in a more suitable solvent for crystallization.
-
Issue 3: Exothermic Reaction is Difficult to Control During Scale-Up
-
Potential Causes:
-
Rapid Reagent Addition: The reaction between an amine and an isothiocyanate is highly exothermic. Adding the methylamine solution too quickly generates heat faster than it can be dissipated.
-
Insufficient Cooling: A simple ice bath that is adequate for a 50 mL flask is insufficient for a multi-liter reactor. The surface-area-to-volume ratio decreases as scale increases, making heat removal less efficient.[8]
-
Inadequate Mixing: Poor agitation can create localized "hot spots" where the reaction proceeds much faster, leading to byproduct formation and a potential runaway reaction.
-
-
Recommended Solutions:
-
Controlled Addition: Use a dropping funnel or a syringe pump to add the methylamine solution dropwise to the cooled phenyl isothiocyanate solution.[2]
-
Robust Cooling System: For larger scales, use a jacketed reactor with a circulating coolant (chiller) to maintain a consistent internal temperature, ideally between 0-10 °C, during the addition.
-
Efficient Agitation: Employ an overhead mechanical stirrer with a properly sized impeller to ensure homogenous mixing and temperature distribution throughout the reaction vessel.
-
Experimental Protocol: Laboratory Scale Synthesis
This protocol provides a validated method for synthesizing this compound on a laboratory scale.
Materials:
-
Phenyl isothiocyanate (1.35 g, 10 mmol)
-
Methylamine solution (e.g., 40% in water or 2M in THF, 10.5 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenyl isothiocyanate (1.35 g) in 15 mL of ethanol.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add the methylamine solution dropwise to the stirred isothiocyanate solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[2]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
A white precipitate should form. If not, reduce the solvent volume slightly and cool the mixture again.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of ice-cold water (2 x 5 mL) and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven. The expected melting point is around 113 °C.[6]
Data Summary for Synthesis and Scale-Up
| Parameter | Laboratory Scale (10 mmol) | Scale-Up Considerations (>1 mol) | Rationale & Justification |
| Phenyl Isothiocyanate | 1.0 eq. | 1.0 eq. | Limiting reagent, high purity is essential. |
| Methylamine | 1.05-1.1 eq. | 1.02-1.05 eq. | A slight excess ensures complete reaction, but a large excess at scale can create purification and waste challenges. |
| Solvent Volume | ~10-20 mL/g | ~5-10 mL/g | Higher concentrations at scale improve throughput but require more efficient heat removal. Solvent choice impacts work-up. |
| Temperature Control | Ice Bath (0-10 °C) | Jacketed Reactor with Chiller (-5 to 5 °C) | Aggressive cooling is needed to manage the exotherm due to the lower surface-area-to-volume ratio.[8] |
| Reagent Addition | Manual Dropwise (15-20 min) | Automated Pump (1-3 hours) | Slow, controlled addition is the most critical parameter for safety and purity at scale. |
| Mixing | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensures homogeneity in larger, more viscous reaction mixtures and prevents localized temperature gradients. |
| Purification | Recrystallization | Recrystallization or Slurry Wash | Recrystallization at a large scale can be solvent-intensive. A hot slurry wash in a suitable non-solvent may be more efficient. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H10N2S | CID 698294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chembk.com [chembk.com]
- 7. 1-Methyl-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
Strategies for managing low solubility of thiourea derivatives in DMSO
Technical Support Center: Thiourea Derivatives Solubility
Welcome to the technical support center for managing challenges related to the solubility of thiourea derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues with these compounds, particularly in Dimethyl Sulfoxide (DMSO). Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome these common experimental hurdles.
Introduction: The Challenge of Thiourea Derivative Solubility
Thiourea derivatives are a versatile class of organic compounds with a wide range of biological activities, making them valuable in drug discovery and development.[1] However, their often planar and rigid structures, coupled with the presence of the thiocarbonyl group, can lead to strong crystal lattice energies and poor solubility in aqueous and even organic solvents like DMSO.[1][2] While DMSO is a powerful and widely used solvent for initial compound solubilization in screening assays, it is not always sufficient to achieve the desired concentrations, leading to unreliable experimental results.[3][4] This guide will walk you through a logical progression of strategies to address these solubility challenges, ensuring the integrity and reproducibility of your experiments.
Troubleshooting Guide: A Question & Answer Approach
This section is structured to address specific problems you might encounter in the lab. Each question is followed by a detailed explanation of the underlying principles and a step-by-step protocol to resolve the issue.
Q1: My thiourea derivative won't dissolve in 100% DMSO at my desired concentration, even after vortexing. What are the immediate next steps?
Answer: This is a very common issue that can often be resolved by applying additional physical energy to overcome the compound's crystal lattice energy. Simple vortexing may not be enough. The recommended approach is a combination of sonication and gentle heating.
Scientific Rationale: The dissolution of a solid in a solvent is a process that requires energy to break the bonds holding the molecules together in the crystal lattice. Sonication uses high-frequency sound waves to create microbubbles that collapse (cavitation), generating localized energy to break apart the solid particles.[5][6] Gentle heating increases the kinetic energy of both the solvent and solute molecules, which enhances the dissolution rate.[5][7]
Step-by-Step Protocol: Initial Solubilization
-
Initial Attempt: Add the calculated volume of 100% DMSO to your solid thiourea derivative to achieve the desired stock concentration. Vortex vigorously for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes.[8] Check for dissolution.
-
Gentle Warming: If solids persist, warm the solution in a water bath set to 30-40°C for 5-10 minutes.[5][7] Caution: Ensure your compound is stable at this temperature by checking its physicochemical properties. Do not use excessive heat.
-
Combine Methods: Alternate between vortexing, sonication, and gentle warming until the solution is clear.[7]
-
Final Check: Once dissolved, let the solution return to room temperature to ensure it remains stable and does not precipitate.
Q2: I managed to create a clear stock solution in DMSO, but my compound precipitates immediately when I dilute it into my aqueous assay buffer or cell culture medium. What is happening and how can I fix it?
Answer: This phenomenon is known as precipitation upon dilution and occurs when a compound's solubility in the final aqueous environment is much lower than in the initial DMSO stock.[9] The key is to understand the difference between kinetic and thermodynamic solubility and to employ strategies that keep the compound in a supersaturated but stable state for the duration of your experiment.
Scientific Rationale:
-
Kinetic Solubility: This is the concentration of a compound that can be reached by diluting a high-concentration stock (like in DMSO) into an aqueous buffer. It often results in a supersaturated solution, which is thermodynamically unstable but may persist for a period of time.[10][11][12] Most high-throughput screening assays measure kinetic solubility.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent, reached after an extended period.[10][13] Kinetic solubility values are typically higher than thermodynamic solubility values.[11]
Your goal is to prepare a solution that is stable enough for your assay's timeframe.
Step-by-Step Protocol: Preventing Precipitation
-
Optimize Dilution: Instead of a single large dilution, perform a serial or stepwise dilution. First, dilute the DMSO stock into a smaller volume of the aqueous medium while vortexing, then add this intermediate dilution to the final volume.[9]
-
Pre-warm the Medium: Having your buffer or cell culture medium at 37°C can help maintain solubility during the dilution process.[7][9]
-
Assess Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is as low as possible, typically below 0.5%, to avoid solvent-induced toxicity.[2] You may need to perform a vehicle control experiment to determine the tolerance of your specific cell line.[2]
-
Consider Co-solvents: If the above steps fail, the use of a co-solvent system is the next logical step.
Q3: Simple dilution optimization isn't working. How do I choose and use a co-solvent with DMSO to improve solubility?
Answer: Using a co-solvent can significantly enhance the solubility of "grease-ball" type molecules—those with high lipophilicity.[14] A co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic thiourea derivative.
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[15] The selection of a co-solvent should be based on its solubilizing power, biocompatibility, and compatibility with your specific assay.
Common Co-solvents for Biological Assays:
| Co-solvent | Typical Use Concentration | Key Characteristics |
| NMP (N-methyl-2-pyrrolidone) | 1-5% | Strong solubilizer, but use with caution due to potential toxicity. |
| PEG 400 (Polyethylene glycol 400) | 5-20% | Generally low toxicity, good for in vivo and in vitro use. |
| Ethanol | 1-10% | Common, but can have biological effects at higher concentrations. |
| Propylene Glycol | 5-20% | Low toxicity, often used in pharmaceutical formulations. |
| Cremophor® EL / Solutol® HS 15 | 0.1-2% | Surfactants that form micelles to encapsulate compounds.[16][17] |
Step-by-Step Protocol: Using a Co-solvent System
-
Selection: Choose a co-solvent from the table above based on your experimental requirements. PEG 400 is often a good starting point due to its favorable safety profile.
-
Stock Preparation: Prepare a stock solution of your thiourea derivative in 100% DMSO or a DMSO/co-solvent mixture (e.g., 1:1 DMSO:PEG 400).
-
Test Dilutions: Perform small-scale test dilutions of your new stock solution into your aqueous buffer. Visually inspect for precipitation over time (e.g., 0, 30, 60, 120 minutes).
-
Vehicle Control: It is critical to run a parallel vehicle control experiment containing the same final concentration of the DMSO/co-solvent mixture to ensure it does not interfere with your assay or cause toxicity.
Q4: My compound's solubility seems to vary from batch to batch. What could be the cause?
Answer: Batch-to-batch variability in solubility is often due to polymorphism, which is the ability of a compound to exist in multiple crystalline forms.[18][19] Different polymorphs can have significantly different physicochemical properties, including solubility and dissolution rate.[18][20]
Scientific Rationale: Metastable polymorphs are generally more soluble than the most thermodynamically stable form but can convert to the more stable, less soluble form over time, especially when exposed to solvents, heat, or mechanical stress.[18][21] An amorphous (non-crystalline) solid will typically be more soluble than any crystalline form.[22]
Troubleshooting Steps:
-
Analytical Characterization: If you suspect polymorphism, advanced characterization techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) are needed to identify the solid form of each batch.
-
Standardize Solubilization: Ensure you are using a consistent and standardized protocol for dissolving each batch of the compound to minimize the chances of inducing a polymorphic transformation.
-
Consult the Supplier: Contact the supplier of the compound to inquire if they have data on different polymorphs or have observed batch-to-batch variability.
-
Consider Formulation: For later-stage development, creating a stable formulation, such as a solid dispersion in an amorphous state, can overcome issues of polymorphism.[23]
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} dot
Caption: Troubleshooting workflow for thiourea derivative solubility.
Frequently Asked Questions (FAQs)
Q: Can I adjust the pH to improve the solubility of my thiourea derivative? A: Yes, if your thiourea derivative has an ionizable group (an acidic or basic center), adjusting the pH of the solution can dramatically improve its solubility.[2][15] The thiourea moiety itself is generally considered neutral, but substituents on the molecule can be ionizable. For acidic compounds, increasing the pH above their pKa will deprotonate them, forming a more soluble salt. For basic compounds, decreasing the pH below their pKa will protonate them, also increasing solubility. However, be aware that thiourea can decompose at higher pH values (pH > 5).[24] Also, ensure the pH change does not affect your biological assay.
Q: What is the maximum concentration of DMSO I can use in my cell-based assay? A: This is cell-line dependent. A general rule of thumb is to keep the final concentration of DMSO at or below 0.5% (v/v).[2] However, some sensitive cell lines may show signs of toxicity at concentrations as low as 0.1%. It is always best practice to run a vehicle control (your final DMSO concentration without the compound) to assess any potential effects on cell viability and function.[2]
Q: Are there alternatives to DMSO for making stock solutions? A: Yes, while DMSO is the most common, other solvents can be used. N,N-Dimethylformamide (DMF) has similar solvent properties to DMSO. For some applications, especially in vivo studies, co-solvent mixtures like PEG 400/ethanol or lipid-based formulations are preferred.[16][25] The choice of solvent depends heavily on the compound's properties and the requirements of the downstream application.
Q: Can repeated freeze-thaw cycles of my DMSO stock solution affect my compound's solubility? A: Yes. Repeated freeze-thaw cycles can introduce moisture from the atmosphere into the DMSO stock. Water can act as an anti-solvent for hydrophobic compounds, reducing their solubility in DMSO and potentially causing precipitation.[8] It is highly recommended to aliquot your DMSO stock solutions into single-use volumes to minimize freeze-thaw cycles and exposure to moisture.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. benchchem.com [benchchem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 20. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 21. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 22. Video: Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism [jove.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Validation & Comparative
A Comparative Guide to Tyrosinase Inhibitors: 1-Methyl-3-phenylthiourea in Context
In the landscape of dermatological and cosmetic science, the quest for potent and safe modulators of melanin synthesis is a perpetual frontier. At the heart of this endeavor lies the enzyme tyrosinase, the gatekeeper of pigmentation.[1] Its inhibition is a cornerstone strategy for addressing hyperpigmentation disorders and achieving a uniform skin tone. This guide provides an in-depth comparison of 1-Methyl-3-phenylthiourea and its parent class with established tyrosinase inhibitors such as Kojic Acid, Arbutin, and Hydroquinone, grounded in experimental data and mechanistic insights.
The Central Target: Tyrosinase and Melanogenesis
Melanin, the pigment responsible for the coloration of skin, hair, and eyes, is produced through a process called melanogenesis. Tyrosinase, a copper-containing enzyme, is the rate-limiting catalyst in this pathway.[1][2] It initiates the cascade by mediating two distinct reactions:
-
The hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).
-
The subsequent oxidation of L-DOPA to dopaquinone.
From dopaquinone, a series of spontaneous reactions lead to the formation of melanin polymers.[3] Consequently, inhibiting tyrosinase activity is the most direct approach to downregulate melanin production. Various classes of inhibitors achieve this through different mechanisms, including competitive, non-competitive, and mixed-type inhibition.[3]
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Substituted Phenylthiourea Analogs
In the landscape of modern drug discovery, the thiourea scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Among its derivatives, substituted phenylthioureas are of particular interest due to their pronounced cytotoxic effects against various cancer cell lines. Understanding the relationship between their chemical structure and cytotoxic potency is paramount for designing next-generation therapeutic agents with enhanced efficacy and selectivity.
This guide provides a comparative analysis of the cytotoxicity of substituted phenylthiourea analogs, synthesizing data from multiple studies to elucidate key structure-activity relationships (SAR). We will delve into the mechanistic underpinnings of their action and provide a detailed, field-tested protocol for assessing cytotoxicity, equipping researchers with the knowledge to advance their own discovery programs.
Structure-Activity Relationship: How Substituents Drive Cytotoxicity
The cytotoxic profile of phenylthiourea derivatives is exquisitely sensitive to the nature and position of substituents on the phenyl ring. A clear understanding of these relationships allows for the rational design of more potent compounds.
The Influence of Halogenation and Electron-Withdrawing Groups:
A consistent trend observed across numerous studies is the enhanced cytotoxicity associated with halogen substituents on the phenyl ring.[1][2] For instance, compounds featuring 3,4-dichloro and 4-trifluoromethyl (CF3) phenyl groups have demonstrated high activity, with IC50 values in the low micromolar range (1.5 to 8.9 µM) against human colon and prostate cancer cells.[1] This suggests that electron-withdrawing groups significantly contribute to the cytotoxic potential. Dihalogenated phenylthioureas, particularly those with chlorine atoms, have shown greater efficacy and selectivity compared to the reference drug cisplatin in certain cancer cell lines.[1]
Impact of Substituent Position:
The position of the substituent also plays a critical role. Para-substituted derivatives have been noted for their potent activity.[3] The compound 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) was identified as a highly potent cytotoxic agent against the MOLT-3 cell line, with an IC50 value of 1.62 µM.[2] This highlights that both the electronic properties and the spatial arrangement of the substituent are key determinants of biological activity.
Comparative Cytotoxicity of Phenylthiourea Analogs
To provide a clear comparative overview, the following table summarizes the cytotoxic activity (IC50 values) of selected substituted phenylthiourea analogs against various human cancer cell lines.
| Compound ID | Substituent on Phenyl Ring | Cell Line | IC50 (µM) | Reference |
| 1 | 3,4-Dichlorophenyl | SW620 (Colon) | 1.5 - 8.9 | [1] |
| 2 | 4-Trifluoromethylphenyl | PC3 (Prostate) | 1.5 - 8.9 | [1] |
| 3 | 4-Chlorophenyl (bis-thiourea) | MOLT-3 (Leukemia) | 1.62 | [2] |
| 4 | p-Nitrodiarylthiourea analog | T-47D (Breast) | 2.53 | [4] |
| 5 | p-Nitrodiarylthiourea analog | MCF-7 (Breast) | 3.16 | [4] |
| 6 | 3,5-bis(trifluoromethyl)phenyl | HCT116 (Colon) | 6.42 | [5] |
| 7 | 4-(hexyloxy)phenyl | MCF-7 (Breast) | 338.33 | [6] |
This table is a synthesis of data from multiple sources to illustrate SAR trends.
The data clearly indicates that analogs with strong electron-withdrawing groups like dichloro and trifluoromethyl substituents (Compounds 1 and 2) exhibit potent cytotoxicity in the low micromolar range. In contrast, a derivative with an electron-donating alkoxy group (Compound 7) shows significantly weaker activity, underscoring the importance of electronic effects.
Mechanism of Action: Induction of Apoptosis
The cytotoxic effects of many potent phenylthiourea analogs are mediated through the induction of apoptosis.[1] Studies have shown that highly active compounds, such as those with 3,4-dichloro and 4-CF3-phenyl substituents, are strong inducers of late-stage apoptosis in colon cancer and leukemia cell lines.[1]
One proposed mechanism involves the inhibition of key signaling pathways necessary for cancer cell survival and proliferation. For example, some derivatives have been found to inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[7] The thiourea scaffold can also interact with other critical cellular targets, leading to cell cycle arrest and the activation of intrinsic or extrinsic apoptotic pathways.[7] Furthermore, these compounds can lead to the depletion of intracellular glutathione (GSH), a key antioxidant, resulting in increased oxidative stress and subsequent cell death.[8]
Below is a diagram illustrating a potential signaling pathway for phenylthiourea-induced apoptosis.
Caption: Potential mechanism of phenylthiourea-induced cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for evaluating cell viability and cytotoxicity.[9] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[10] The protocol relies on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][12]
Step-by-Step Methodology
-
Cell Seeding:
-
Culture cells to an exponential growth phase.
-
Trypsinize and count the cells.
-
Seed cells into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium.
-
Causality Insight: Proper cell density is crucial; too few cells will yield a weak signal, while over-confluence can inhibit growth and affect results.
-
-
Compound Treatment:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Prepare serial dilutions of the phenylthiourea analogs in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9]
-
Incubate the plate for 4 hours at 37°C.
-
Causality Insight: This incubation period allows for sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals.[9]
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12]
-
Trustworthiness Check: Ensure all purple crystals are fully dissolved. Incomplete solubilization is a common source of error and will lead to an underestimation of cell viability.
-
-
Data Acquisition:
Experimental Workflow Diagram
Caption: Standard workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The substituted phenylthiourea scaffold is a fertile ground for the development of novel cytotoxic agents. The evidence strongly indicates that incorporating electron-withdrawing groups, particularly halogens, at specific positions on the phenyl ring is a highly effective strategy for enhancing anticancer activity. The primary mechanism of action for these potent analogs often involves the induction of apoptosis, making them promising candidates for further preclinical and clinical investigation.
Future research should focus on optimizing the selectivity of these compounds for cancer cells over normal cells to minimize potential toxicity.[1] Exploring novel substitutions and creating hybrid molecules that target multiple pathways simultaneously could lead to the development of next-generation therapeutics that overcome drug resistance and improve patient outcomes. The robust and validated MTT assay protocol provided herein serves as a reliable starting point for researchers to screen and characterize the cytotoxic potential of new chemical entities in this promising class of compounds.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. touroscholar.touro.edu [touroscholar.touro.edu]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. jppres.com [jppres.com]
- 8. Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. clyte.tech [clyte.tech]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Spectroscopic Techniques for the Structural Validation of 1-Methyl-3-phenylthiourea
In the landscape of drug development and chemical research, the unambiguous confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of scientific rigor. For a compound such as 1-Methyl-3-phenylthiourea, a molecule with significant applications in synthesis and biological studies, validating its structure is paramount to ensuring the reliability of downstream experimental data.[1][2] This guide provides an in-depth comparison of the primary spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. We will move beyond a mere listing of data to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.
The target molecule, this compound (C₈H₁₀N₂S), has a molecular weight of 166.24 g/mol .[3][4] Its structure consists of a phenyl ring and a methyl group attached to the nitrogen atoms of a thiourea core. Each spectroscopic technique interrogates different aspects of this structure, and only in concert can they provide an irrefutable confirmation.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared spectroscopy is the first line of inquiry, providing a rapid and effective method for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by specific molecular vibrations (stretching, bending). For this compound, IR spectroscopy serves to confirm the presence of key N-H, C-H, C-N, and C=S bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small, solid sample of the synthesized this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Collect the spectrum, typically over a range of 4000–400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to the sample scan to subtract atmospheric H₂O and CO₂ signals.
Interpreting the Spectrum
The IR spectrum provides a "fingerprint" of the molecule. The key is to identify the characteristic absorption bands that correspond to the expected functional groups. For thiourea derivatives, the N-H and C=S stretches are particularly diagnostic.[5]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance for Structure Validation |
| N-H | Stretching | 3150 - 3350 | Confirms the presence of the secondary amine groups in the thiourea core.[5][6] |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Indicates the presence of the phenyl ring. |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Confirms the presence of the methyl (-CH₃) group. |
| C=N / C-N | Stretching | 1450 - 1550 | Part of the complex thiourea backbone vibration. |
| C=S | Stretching | 700 - 850 | A key diagnostic peak confirming the thiocarbonyl group.[5][7] |
The presence of strong bands in these regions provides the initial, compelling evidence that the core thiourea structure has been successfully synthesized. The absence of strong absorptions for other carbonyls (like C=O around 1700 cm⁻¹) or other functional groups confirms the purity of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for structural elucidation in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. The choice of solvent is critical as its residual peak should not overlap with sample signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C).
-
Data Acquisition: Acquire the spectra. ¹H NMR spectra are typically acquired quickly (minutes), while ¹³C NMR may require a longer acquisition time due to the low natural abundance of the ¹³C isotope.
¹H NMR: A Proton's Perspective
The ¹H NMR spectrum provides four key pieces of information:
-
Chemical Shift (δ): Indicates the electronic environment of the proton.
-
Integration: The area under a peak is proportional to the number of protons it represents.
-
Multiplicity (Splitting): Reveals the number of neighboring protons.
-
Coupling Constant (J): The distance between split peaks, which can give information about dihedral angles.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Structural Assignment |
| Phenyl Protons (C₆H₅) | 7.2 - 7.6 | Multiplet (m) | 5H | Confirms the monosubstituted phenyl ring. |
| N-H (adjacent to Phenyl) | ~8.0 - 9.0 | Broad Singlet (br s) | 1H | Labile proton, often broad. Confirms N-H next to the aromatic ring. |
| N-H (adjacent to Methyl) | ~6.0 - 7.0 | Broad Singlet (br s) or Quartet (q) | 1H | Labile proton. May show coupling to the methyl group. |
| Methyl Protons (CH₃) | ~3.1 | Doublet (d) | 3H | The upfield shift confirms an aliphatic group. Splitting into a doublet confirms its proximity to a single N-H proton. |
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule.
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Structural Assignment |
| Thiocarbonyl (C=S) | ~180 | The most downfield signal, highly characteristic of a thiourea. |
| Aromatic C (C-ipso) | 135 - 140 | The carbon of the phenyl ring directly attached to the nitrogen. |
| Aromatic C (C-ortho, C-meta, C-para) | 120 - 130 | Signals corresponding to the other carbons in the phenyl ring. |
| Methyl Carbon (CH₃) | ~32 | The most upfield signal, confirming the aliphatic methyl group. |
The combination of ¹H and ¹³C NMR data allows for the complete assembly of the molecular skeleton, confirming the precise connectivity of the methyl and phenyl groups to the thiourea core.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the definitive molecular weight of the compound and offers further structural proof through the analysis of its fragmentation patterns.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: In the ionization chamber, the vaporized molecules are bombarded with high-energy electrons. This knocks an electron off the molecule, creating a positively charged molecular ion (M⁺•).
-
Fragmentation: The high energy of the ionization process causes the molecular ion to break apart into smaller, charged fragments.
-
Detection: The detector records the mass-to-charge ratio (m/z) of the molecular ion and all charged fragments.
Interpreting the Mass Spectrum
The mass spectrum is a plot of relative intensity versus m/z.
-
Molecular Ion Peak ([M]⁺•): The peak with the highest m/z value corresponds to the intact molecular ion. For this compound, this peak is expected at m/z = 166 .[3] This confirms the molecular formula C₈H₁₀N₂S.
-
Fragmentation Pattern: The other peaks in the spectrum represent fragments of the molecule. Analyzing these fragments helps piece the structure together, much like a puzzle. The principles of fragmentation involve the breaking of the weakest bonds and the formation of the most stable carbocations or radical cations.[8]
| m/z Value | Proposed Fragment Ion | Structural Significance |
| 166 | [C₈H₁₀N₂S]⁺• | Molecular Ion. Confirms the overall molecular weight. |
| 135 | [C₆H₅NCS]⁺• | Loss of the methylamine radical (•NHCH₃). Confirms the phenyl isothiocyanate moiety. |
| 93 | [C₆H₅NH₂]⁺• | Aniline fragment ion. Confirms the presence of the phenylamine substructure. |
| 77 | [C₆H₅]⁺ | Phenyl cation. A very common fragment for phenyl-containing compounds. |
The logical loss of fragments corresponding to the methylamine and phenyl groups from the molecular ion provides powerful, corroborating evidence for the proposed structure.
Comparative Workflow for Structural Validation
No single technique is sufficient for unambiguous validation. Instead, they are used in a logical sequence, where each step builds upon the last. This workflow ensures a high degree of confidence in the final structural assignment.
References
- 1. 1-Methyl-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | C8H10N2S | CID 698294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
A Comparative Analysis of 1-Methyl-3-phenylthiourea and Gemfibrozil in High-Density Lipoprotein Elevation: Efficacy, Mechanisms, and Experimental Protocols
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and mechanisms of 1-Methyl-3-phenylthiourea and the established lipid-lowering agent, gemfibrozil, with a focus on their capacity to elevate High-Density Lipoprotein (HDL) cholesterol. While initial interest has been shown in this compound, this guide will delve into the broader class of 1-alkyl-3-phenylthiourea derivatives, for which comparative data with gemfibrozil is available, to provide a more thorough analysis for drug development professionals.
Introduction: The Clinical Significance of Elevating HDL Cholesterol
High-Density Lipoprotein (HDL) plays a crucial role in reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion. This function is central to the prevention and regression of atherosclerosis, a key underlying factor in cardiovascular disease. Low levels of HDL cholesterol are a significant independent risk factor for coronary artery disease. Consequently, therapeutic strategies aimed at elevating HDL cholesterol levels are of considerable interest in the management of dyslipidemia and the reduction of cardiovascular risk.
Gemfibrozil, a fibrate drug, has been a cornerstone in the management of hypertriglyceridemia and low HDL for decades. However, the search for more potent and targeted HDL-elevating agents continues. This has led to the investigation of novel small molecules, including derivatives of phenylthiourea.
Gemfibrozil: The Established PPARα Agonist
Gemfibrozil is a well-characterized lipid-regulating agent that primarily acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα is a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid metabolism.
Mechanism of Action of Gemfibrozil in HDL Elevation
The primary mechanism by which gemfibrozil elevates HDL cholesterol involves the activation of PPARα in the liver. This activation leads to a cascade of transcriptional changes that ultimately increase the production of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the major protein components of HDL particles. Increased synthesis of these apolipoproteins is a rate-limiting step in the formation of new HDL particles.
Furthermore, PPARα activation by gemfibrozil enhances the expression of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL). This increased catabolism of triglyceride-rich lipoproteins is thought to contribute to the transfer of surface components, including phospholipids and apolipoproteins, to the HDL fraction, further promoting HDL maturation and increasing its concentration in the plasma.
Gemfibrozil [label="Gemfibrozil", shape=ellipse, style=filled, fillcolor="#FBBC05"]; PPARa [label="PPARα", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR [label="RXR", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PPRE [label="PPRE\n(Peroxisome Proliferator\nResponse Element)"]; ApoAI_Gene [label="ApoA-I Gene", shape=cds]; ApoAII_Gene [label="ApoA-II Gene", shape=cds]; LPL_Gene [label="LPL Gene", shape=cds]; ApoAI_mRNA [label="ApoA-I mRNA"]; ApoAII_mRNA [label="ApoA-II mRNA"]; LPL_mRNA [label="LPL mRNA"]; ApoAI_Protein [label="ApoA-I Protein"]; ApoAII_Protein [label="ApoA-II Protein"]; LPL_Protein [label="Lipoprotein Lipase"]; HDL_Formation [label="Increased HDL\nFormation & Maturation", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Gemfibrozil -> PPARa [label="Activates"]; PPARa -> PPRE [label="Binds as heterodimer with RXR"]; RXR -> PPRE; PPRE -> ApoAI_Gene [label="Upregulates Transcription"]; PPRE -> ApoAII_Gene [label="Upregulates Transcription"]; PPRE -> LPL_Gene [label="Upregulates Transcription"]; ApoAI_Gene -> ApoAI_mRNA; ApoAII_Gene -> ApoAII_mRNA; LPL_Gene -> LPL_mRNA; ApoAI_mRNA -> ApoAI_Protein [label="Translation"]; ApoAII_mRNA -> ApoAII_Protein [label="Translation"]; LPL_mRNA -> LPL_Protein [label="Translation"]; ApoAI_Protein -> HDL_Formation; ApoAII_Protein -> HDL_Formation; LPL_Protein -> HDL_Formation [label="Contributes to"]; }
Figure 1: Simplified signaling pathway of gemfibrozil-mediated HDL elevation.
Efficacy of Gemfibrozil
Clinical studies have demonstrated that gemfibrozil can increase HDL cholesterol levels by approximately 10-20% from baseline in patients with dyslipidemia. Its efficacy is often more pronounced in individuals with high baseline triglyceride levels.
1-Alkyl-3-Phenylthiourea Derivatives: A Novel Class of HDL-Elevating Agents
Recent research has identified a series of 1-alkyl-3-phenylthiourea derivatives as potent HDL-elevating agents. While the user's query specified this compound, preclinical studies have indicated that derivatives with longer alkyl chains, such as the compound designated HDL376, exhibit superior efficacy compared to gemfibrozil in animal models.[1]
Proposed Mechanism of Action of 1-Alkyl-3-Phenylthiourea Derivatives
In contrast to the nuclear receptor activation mechanism of gemfibrozil, emerging evidence suggests that 1-alkyl-3-phenylthiourea derivatives, including HDL376, may exert their HDL-elevating effects through a distinct pathway: the inhibition of the Scavenger Receptor Class B Type I (SR-BI).[2]
SR-BI is a receptor primarily expressed in the liver and steroidogenic tissues that mediates the selective uptake of cholesteryl esters from HDL particles. By inhibiting SR-BI, these thiourea derivatives are thought to reduce the catabolism of HDL, leading to an accumulation of larger, cholesterol-rich HDL particles in the circulation and a subsequent increase in measured HDL cholesterol levels.[2] This proposed mechanism is supported by the observation that treatment with these compounds in vivo results in an increase in both HDL cholesterol and HDL particle size, mirroring the phenotype observed in SR-BI knockout mice.[2]
Thiourea [label="1-Alkyl-3-phenylthiourea\nDerivatives (e.g., HDL376)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; SRBI [label="SR-BI Receptor\n(in Liver)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HDL [label="HDL Particle"]; Cholesteryl_Esters [label="Cholesteryl Esters"]; HDL_Catabolism [label="HDL Catabolism"]; HDL_Levels [label="Increased Circulating\nHDL Levels", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HDL_Size [label="Increased HDL\nParticle Size", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Thiourea -> SRBI [label="Inhibits"]; SRBI -> HDL_Catabolism [label="Mediates"]; HDL -> SRBI [label="Binds to"]; Cholesteryl_Esters -> SRBI [label="Selective Uptake from HDL"]; HDL_Catabolism -> HDL_Levels [label="Reduced catabolism leads to"]; HDL_Levels -> HDL_Size [label="Associated with"]; }
Figure 2: Proposed mechanism of HDL elevation by 1-alkyl-3-phenylthiourea derivatives via SR-BI inhibition.
Comparative Efficacy of 1-Alkyl-3-Phenylthiourea Derivatives
Preclinical studies have reported that several 1-alkyl-3-phenylthiourea and 1-hydroxyalkyl-3-phenylthiourea derivatives are superior to gemfibrozil in their ability to elevate HDL and ApoA-I levels in various animal models, including rats, hamsters, dogs, and monkeys.[1][3] While specific quantitative data from these studies are not publicly available in the abstracts, the qualitative assessment of superiority suggests a significant potential for this class of compounds.
| Feature | Gemfibrozil | 1-Alkyl-3-Phenylthiourea Derivatives (e.g., HDL376) |
| Primary Mechanism | PPARα Agonist | SR-BI Inhibitor |
| Effect on ApoA-I | Increases synthesis | Increases circulating levels (likely due to decreased catabolism) |
| Effect on HDL Size | Modest increase | Significant increase |
| Reported Efficacy | ~10-20% increase in HDL-C in humans | Reported as superior to gemfibrozil in animal models[1][3] |
Experimental Protocols for Efficacy Evaluation
To rigorously compare the HDL-elevating efficacy of a novel compound like a 1-alkyl-3-phenylthiourea derivative against a standard like gemfibrozil, a series of in vitro and in vivo experiments are essential.
In Vitro Assessment of ApoA-I Expression
Objective: To determine the direct effect of the test compounds on the production of ApoA-I, the primary protein component of HDL.
Methodology:
-
Cell Culture: Utilize a human hepatocyte cell line, such as HepG2, which endogenously expresses ApoA-I.
-
Compound Treatment: Treat the cells with varying concentrations of the 1-alkyl-3-phenylthiourea derivative, gemfibrozil (as a positive control), and a vehicle control for 24-48 hours.
-
ApoA-I Quantification:
-
ELISA: Measure the concentration of secreted ApoA-I in the cell culture medium using a commercially available ELISA kit.
-
Western Blot: Analyze the intracellular and secreted levels of ApoA-I protein.
-
qPCR: Quantify the mRNA expression levels of the APOA1 gene to assess transcriptional effects.
-
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_culture [label="Culture HepG2 cells"]; treatment [label="Treat with Test Compound,\nGemfibrozil, and Vehicle"]; incubation [label="Incubate for 24-48 hours"]; harvest [label="Harvest Cell Lysate\nand Supernatant"]; elisa [label="Quantify Secreted ApoA-I (ELISA)"]; western [label="Analyze ApoA-I Protein (Western Blot)"]; qpcr [label="Measure APOA1 mRNA (qPCR)"]; analysis [label="Data Analysis and Comparison"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cell_culture; cell_culture -> treatment; treatment -> incubation; incubation -> harvest; harvest -> elisa; harvest -> western; harvest -> qpcr; elisa -> analysis; western -> analysis; qpcr -> analysis; analysis -> end; }
Figure 3: Workflow for in vitro assessment of ApoA-I expression.
In Vivo Efficacy in Animal Models
Objective: To evaluate the in vivo effects of the test compounds on plasma HDL cholesterol and other lipid parameters.
Methodology:
-
Animal Model: Employ a suitable animal model for dyslipidemia, such as C57BL/6 mice on a high-fat diet, or hamsters, which have a more human-like lipid profile.
-
Acclimatization and Baseline: Acclimatize the animals and obtain baseline blood samples for lipid profiling.
-
Compound Administration: Randomly assign animals to treatment groups: vehicle control, gemfibrozil, and the 1-alkyl-3-phenylthiourea derivative at various doses. Administer the compounds daily via oral gavage for a period of 2-4 weeks.
-
Blood Collection and Lipid Analysis: Collect blood samples at specified time points. Analyze plasma for total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using commercially available enzymatic assays.
-
HDL Particle Size Analysis: Utilize techniques such as native polyacrylamide gel electrophoresis (ND-PAGE) or nuclear magnetic resonance (NMR) spectroscopy to determine changes in HDL particle size distribution.
Conclusion and Future Directions
The available preclinical evidence suggests that 1-alkyl-3-phenylthiourea derivatives represent a promising new class of HDL-elevating agents with a distinct mechanism of action compared to the established fibrate, gemfibrozil.[1][2] The reported superiority of these compounds in animal models warrants further investigation to translate these findings to a clinical setting.[1][3]
Future research should focus on:
-
Elucidating the precise molecular interactions between 1-alkyl-3-phenylthiourea derivatives and the SR-BI receptor.
-
Conducting comprehensive safety and toxicology studies to ensure a favorable therapeutic window.
-
Evaluating the impact of these compounds on the functional quality of HDL particles , beyond simply measuring cholesterol levels. It is increasingly recognized that HDL function, particularly its cholesterol efflux capacity, may be a more critical determinant of its anti-atherogenic properties than its concentration alone.
-
Initiating well-controlled clinical trials to determine the efficacy and safety of these novel compounds in human subjects with dyslipidemia.
The development of potent and safe HDL-elevating therapies remains a significant goal in cardiovascular medicine. The exploration of novel mechanisms, such as SR-BI inhibition by 1-alkyl-3-phenylthiourea derivatives, offers a promising avenue for achieving this objective.
References
- 1. Biological evaluation of 1-alkyl-3-phenylthioureas as orally active HDL-elevating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of HDL-cholesterol-elevating drugs on the in vitro activity of the HDL receptor SR-BI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Hydroxyalkyl-3-phenylthioureas as novel HDL-elevating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Alkyl Substitution on the Biological Activity of Thioureas: A Comparative Analysis
In the landscape of medicinal chemistry, thiourea derivatives represent a versatile scaffold, demonstrating a wide spectrum of biological activities, including anticancer, antifungal, antimicrobial, and antiviral properties. The therapeutic potential of these compounds is profoundly influenced by the nature and position of substituents on the thiourea backbone. This guide provides an in-depth comparison of the biological activity of methyl-substituted thioureas versus those bearing other alkyl groups, supported by experimental data and protocols to aid researchers in the design and evaluation of novel thiourea-based therapeutic agents.
The core of a thiourea molecule's bioactivity lies in its ability to form hydrogen bonds and interact with biological targets. The introduction of alkyl substituents can modulate this activity through various mechanisms, including alterations in lipophilicity, steric effects, and electronic properties. Lipophilicity, in particular, is a critical factor that governs the ability of a compound to traverse cellular membranes and engage with intracellular targets.
Comparative Biological Activity: Methyl vs. Longer Alkyl Chains
The length and branching of the alkyl substituent on the thiourea nitrogen atoms play a pivotal role in determining the compound's biological efficacy and spectrum of activity. While methyl-substituted thioureas have demonstrated significant bioactivity, a comparative analysis reveals that other alkyl substitutions can offer enhanced or differential effects.
Antimicrobial and Antifungal Activity
In the realm of antimicrobial and antifungal applications, the size of the alkyl group is a crucial determinant of potency. Studies have shown that increasing the alkyl chain length can lead to enhanced activity, up to a certain point, after which a "cutoff" effect is observed. This phenomenon is attributed to the interplay between increased lipophilicity, which aids in membrane penetration, and steric hindrance, which can impede interaction with the target site.
A study on the antifungal activity of thiourea derivatives against nosocomial Candida auris strains highlighted that an ortho-methylated derivative (SB2) exhibited the highest antifungal activity among the tested compounds. This suggests that even a small alkyl group like methyl, when strategically positioned, can significantly enhance bioactivity. The inhibitory mechanism is thought to involve the disruption of fungal cell wall biosynthesis and biofilm formation.
Conversely, a study on bis(thiourea) derivatives demonstrated that compounds with longer alkyl chains (n=10 and n=12) displayed excellent activity against E. coli, while the activity diminished with a chain length of n=14. This indicates an optimal range for the alkyl substituent length for antibacterial efficacy.
| Compound Type | Alkyl Substituent | Target Organism | Activity Metric (MIC/IC50) | Reference |
| Thiophenecarboxylic acid thiourea derivative | ortho-methyl | Candida auris | 0.0781 to 0.625 mg/mL (MIC) | |
| Bis(thiourea) derivative | n-decyl (C10) | Escherichia coli | 135 µg/mL (MIC) | |
| Bis(thiourea) derivative | n-dodecyl (C12) | Escherichia coli | 145 µg/mL (MIC) | |
| Bis(thiourea) derivative | n-tetradecyl (C14) | Escherichia coli | No activity | |
| N-alkyl substituted thiourea | Tetramethyl | E. coli, P. aeruginosa | Highest activity among tested N-alkyl derivatives |
Table 1: Comparative Antimicrobial and Antifungal Activity of Alkyl-Substituted Thioureas. This table summarizes the minimum inhibitory concentration (MIC) values for various alkyl-substituted thioureas against different microbial strains, illustrating the influence of the alkyl group on activity.
Anticancer Activity
In the context of anticancer research, the substitution pattern on the thiourea scaffold is critical for targeting specific cellular pathways. The lipophilicity conferred by alkyl groups can enhance the permeability of cancer cell membranes, leading to increased intracellular concentrations of the drug.
For instance, N-allylthiourea derivatives have been investigated for their anticancer activity, with one compound demonstrating an IC50 value of 2.6 µM against MCF-7 breast cancer cells. While not a simple saturated alkyl, the allyl group's size and electronic properties contribute to this activity. Furthermore, a study on N,N'-diarylthioureas showed that the introduction of electron-withdrawing groups on the aryl rings enhanced anticancer activity, but the presence of alkyl chains also plays a role in modulating the overall physicochemical properties of the molecules.
The addition of an N-methyl group to a thiourea skeleton was found to considerably increase the anticancer activity of one derivative, with an IC50 of 5.8±0.55 µM, which was significantly more active than its carbon- and oxygen-substituted counterparts.
| Compound Type | Alkyl/Other Substituent | Cancer Cell Line | Activity Metric (IC50) | Reference |
| N-(Allylcarbamothioyl)-2-chlorobenzamide | Allyl | MCF-7 (Breast) | 2.6 µM | |
| N-(Allylcarbamothioyl)-2-methylbenzamide | Allyl, Methyl | MCF-7 (Breast) | 7 µM | |
| 1-(4-hexylbenzoyl)-3-methylthiourea | Hexyl, Methyl | T47D (Breast) | 179 µM | |
| N-substituted benzimidazole thiourea | N-CH3 | Not specified | 5.8±0.55 µM |
Table 2: Comparative Anticancer Activity of Substituted Thioureas. This table presents the half-maximal inhibitory concentration (IC50) values for various substituted thioureas against different cancer cell lines, highlighting the impact of substitution on cytotoxic potency.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of substituted thioureas is intrinsically linked to their molecular structure. The following diagram illustrates the key structural features influencing their activity.
Figure 1: Key Factors in Thiourea Bioactivity. This diagram illustrates the relationship between the thiourea core, the alkyl substituent, and the resulting biological activity through interaction with a biological target.
The sulfur and nitrogen atoms of the thiourea core are crucial for forming hydrogen bonds with biological macromolecules, such as enzymes and proteins, leading to their inhibition. The nature of the alkyl substituent (R) dictates the compound's lipophilicity. A methyl group provides a modest increase in lipophilicity, while longer alkyl chains have a more pronounced effect. This increased lipophilicity can enhance passage through lipid-rich cell membranes but can also lead to non-specific binding and reduced solubility if the chain is too long.
Experimental Protocols
To facilitate further research in this area, detailed protocols for the synthesis of N-alkyl-substituted thioureas and for the evaluation of their antimicrobial activity are provided below.
Synthesis of N-Alkyl-N'-Aryl Thioureas
This protocol describes a general and efficient method for the synthesis of unsymmetrical N-alkyl-N'-aryl thioureas from an aryl isothiocyanate and an alkylamine.
Materials:
-
Aryl isothiocyanate (e.g., phenyl isothiocyanate)
-
Alkylamine (e.g., methylamine, ethylamine, propylamine)
-
Anhydrous solvent (e.g., acetone, diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve the aryl isothiocyanate (1.0 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add the alkylamine (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if a precipitate has formed, collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Wash the crude product with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure N-alkyl-N'-aryl thiourea.
Figure 2: Synthesis Workflow. A flowchart outlining the key steps in the synthesis of N-alkyl-N'-aryl thioureas.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines for antifungal susceptibility testing and can be adapted for the evaluation of newly synthesized thiourea derivatives.
Materials:
-
Synthesized thiourea compounds
-
Fungal strains (e.g., Candida albicans, Candida auris)
-
RPMI 1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each thiourea compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in RPMI 1640 medium directly in the 96-well plates to achieve a range of test concentrations.
-
Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 cells/mL) in RPMI 1640 medium.
-
Add the fungal inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a positive control (fungal inoculum without any compound) and a negative control (medium only) on each plate.
-
Incubate the plates at 35-37 °C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the positive control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
A Comparative Guide to the Synthesis of N-Substituted Thioureas for Drug Discovery and Development
N,N'-substituted thiourea derivatives are a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Their utility also extends to organocatalysis and as versatile intermediates for the synthesis of complex heterocyclic systems.[3][4] The efficacy and novelty of a drug development program often hinge on the efficiency and flexibility of the synthetic routes used to generate molecular libraries. Therefore, a thorough understanding of the available methods for constructing the thiourea scaffold is paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparative review of the principal synthetic routes for N-substituted thioureas. We move beyond simple protocols to dissect the underlying mechanisms, evaluate the strategic advantages and limitations of each approach, and provide field-proven experimental data to guide your selection of the optimal pathway for your specific research and development goals.
Comparative Overview of Key Synthesis Routes
The choice of synthetic strategy is a critical decision dictated by factors such as starting material availability, desired substitution pattern (symmetrical vs. unsymmetrical), scalability, and tolerance of functional groups. The following table provides a head-to-head comparison of the most prevalent methods.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| From Isothiocyanates | Isothiocyanates, Amines | - | Room temperature to reflux | High to quantitative | High yields, mild conditions, wide substrate scope, operational simplicity.[5][6] | Isothiocyanates can be toxic, may not be readily available, and can have unpleasant odors.[6][7] |
| From Carbon Disulfide | Carbon Disulfide, Amines | Desulfurizing/coupling agents (e.g., H₂O₂, EDCI, CBr₄), or catalyst (e.g., ZnO/Al₂O₃).[8][9][10] | Varies; can be performed in aqueous media or organic solvents, often at room temperature.[8][11] | Good to excellent | Readily available and inexpensive starting materials; environmentally friendly options exist.[6][11] | Can require stoichiometric activating agents leading to waste; CS₂ is highly flammable and volatile.[12] |
| From Thiophosgene | Thiophosgene, Amines | - | Typically low temperature, controlled addition. | Good to high | Highly reactive, enabling synthesis of complex thioureas.[3][13] | Thiophosgene is highly toxic, corrosive, and moisture-sensitive, requiring special handling.[5][7][12] |
| From Cyanamides | Cyanamides, Hydrogen Sulfide (or H₂S source) | - | Varies, can involve heating. | Moderate to good | Utilizes cyanamide as a key building block.[14][15] | Often involves multiple steps or generation of H₂S in situ; cyanamide can be unstable.[16] |
| From Isocyanides | Isocyanides, Amines, Elemental Sulfur | - | Ambient temperature | Excellent | Completely atom-economic reaction with high yields and mild conditions.[6][8] | Isocyanides are known for their pungent, unpleasant odors and may not be commercially available.[6] |
Route 1: Nucleophilic Addition of Amines to Isothiocyanates
This is arguably the most common and straightforward method for synthesizing unsymmetrical and symmetrical N,N'-disubstituted thioureas. The reaction proceeds via a simple nucleophilic attack of an amine on the electrophilic carbon atom of the isothiocyanate group.
Expertise & Experience: The Rationale Behind the Choice
The popularity of this route stems from its reliability, predictability, and broad applicability. The reaction is typically clean, proceeds under mild conditions (often at room temperature), and gives high to quantitative yields, minimizing the need for extensive purification.[6] This makes it exceptionally well-suited for generating libraries of analogues for structure-activity relationship (SAR) studies, where consistent and high-yielding reactions are crucial. The primary determinant for reaction success is the nucleophilicity of the amine; primary and secondary aliphatic amines react readily, while less nucleophilic aromatic amines may require gentle heating.
Experimental Protocol: Synthesis of N,N'-diphenylthiourea
This protocol provides a classic example of thiourea synthesis from an isothiocyanate and a primary amine.[6]
-
Preparation: In a round-bottom flask, dissolve phenyl isothiocyanate (1.35 g, 10 mmol) in 20 mL of dichloromethane or tert-butanol.
-
Reaction: To the stirred solution, add aniline (0.93 g, 10 mmol) dropwise at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: The product, N,N'-diphenylthiourea, often precipitates directly from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold solvent (the same as used for the reaction) to remove any unreacted starting materials. The product is often pure enough for subsequent use without further purification. Expected yield is typically >95%.
Workflow Visualization
Caption: Workflow for thiourea synthesis from isothiocyanates.
Route 2: Condensation of Amines with Carbon Disulfide
This method provides an economical and environmentally conscious alternative, particularly for symmetrical N,N'-disubstituted thioureas, as it utilizes inexpensive and readily available starting materials.[11][17] The reaction involves the initial formation of a dithiocarbamate salt, which is then converted to the thiourea.
Expertise & Experience: The Rationale Behind the Choice
The key advantage here is cost-effectiveness and the ability to work in "green" solvents like water.[8][11] The conversion of the dithiocarbamate intermediate to the thiourea is the critical step and often requires an activating or desulfurizing agent to facilitate the elimination of H₂S or a related species. A variety of reagents can be employed, including hydrogen peroxide, dicyclohexylcarbodiimide (DCC), or even carbon tetrabromide, which promotes the reaction under ambient conditions.[9][10] The choice of agent impacts the reaction conditions and waste profile. For instance, using H₂O₂ in an aqueous medium is a greener approach, while methods requiring stoichiometric coupling agents in organic solvents generate more waste.[10] This route is particularly effective for aliphatic primary amines.[11]
Experimental Protocol: Aqueous Synthesis of Symmetrical N,N'-dibutylthiourea
This protocol is adapted from a green chemistry approach using an oxidative coupling method.[10]
-
Intermediate Formation: To a solution of n-butylamine (7.3 g, 0.1 mol) in 100 mL of water, add carbon disulfide (3.8 g, 0.05 mol) dropwise with vigorous stirring at room temperature.
-
Stirring: Continue stirring for 30 minutes. The formation of the intermediate dithiocarbamate salt will be observed.
-
Oxidation: Slowly add 30% hydrogen peroxide (5.7 g, 0.05 mol) to the reaction mixture. An exothermic reaction will occur, and the product will begin to precipitate.
-
Completion: Continue stirring for an additional hour at room temperature to ensure the reaction goes to completion.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the product with water and dry. If necessary, the crude product can be recrystallized from ethanol to obtain pure N,N'-dibutylthiourea.
Workflow Visualization
Caption: Workflow for thiourea synthesis from carbon disulfide.
Route 3: Reaction of Amines with Thiophosgene
Thiophosgene (CSCl₂) is a highly electrophilic and reactive "C=S" source, enabling the synthesis of thioureas that may be difficult to access via other methods.[12][18] The reaction proceeds in a stepwise manner: the first equivalent of amine reacts to form an aminothiocarbonyl chloride intermediate, which then reacts with a second equivalent of amine to yield the final thiourea.[13]
Expertise & Experience: The Rationale Behind the Choice
This route is reserved for instances where other methods fail or when specific substitution patterns are required. Its high reactivity is both an advantage and a disadvantage. While it can overcome the low reactivity of certain amines, it is also highly toxic, moisture-sensitive, and can lead to side reactions if not handled with extreme care.[7][12][18] Due to the hazardous nature of thiophosgene, this method is less common in academic settings and high-throughput screening labs but may be employed in specialized process chemistry where containment and handling procedures are robust. The stepwise nature of the reaction can, in principle, be exploited to synthesize unsymmetrical thioureas by isolating the intermediate, though one-pot procedures are more common.[13]
Experimental Protocol: Synthesis of N,N'-disubstituted thiourea
Note: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation: Dissolve the primary or secondary amine (2.2 equivalents) in a suitable anhydrous organic solvent (e.g., toluene, THF) and cool the solution to 0 °C in an ice bath.
-
Thiophosgene Addition: Prepare a solution of thiophosgene (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting amine.
-
Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Logical Relationship Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 9. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 10. benchchem.com [benchchem.com]
- 11. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
- 15. Thiourea - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thiophosgene: - An overview [moltuslab.com]
A Researcher's Guide to Assessing the Cross-Reactivity of 1-Methyl-3-phenylthiourea in Enzymatic Assays
In the landscape of drug discovery and biochemical research, the specificity of an enzyme inhibitor is paramount. 1-Methyl-3-phenylthiourea (MPTU), a derivative of phenylthiourea, has garnered interest for its potential inhibitory activities. However, like many small molecules, its interaction with a single target enzyme is not guaranteed. Cross-reactivity, the unintended interaction with other enzymes, can lead to misleading results and potential off-target effects in a therapeutic context. This guide provides a comprehensive framework for assessing the enzymatic cross-reactivity of MPTU, grounded in robust scientific principles and practical experimental design.
The Imperative of Specificity: Why Cross-Reactivity Matters
The biological activity of a compound is defined by its interactions with cellular machinery. While a high affinity for a primary target is desirable, off-target interactions can confound experimental data and, in a clinical setting, lead to adverse effects.[1] For a compound like MPTU, which belongs to the thiourea class known for diverse biological activities, a thorough cross-reactivity assessment is not just a supplementary step but a critical component of its characterization.[2][3]
This guide will navigate the researcher through a logical sequence of experiments designed to build a comprehensive cross-reactivity profile for MPTU. We will focus on a selection of key enzymes that represent diverse classes and are common targets for off-target interactions.
I. Foundational Knowledge: MPTU and its Potential Targets
This compound (MPTU) is a small molecule with the chemical formula C8H10N2S.[4] The thiourea functional group is a known pharmacophore that can interact with various biological targets, often through coordination with metal ions in enzyme active sites or through hydrogen bonding.[2][5]
Initial literature suggests that thiourea and its derivatives can inhibit a range of enzymes. For instance, phenylthiourea (PTU), a closely related compound, is a well-documented inhibitor of tyrosinase, a key enzyme in melanin synthesis.[6][7][8] Furthermore, some thiourea derivatives have been investigated as inhibitors of dopamine β-hydroxylase, an enzyme involved in catecholamine biosynthesis.[9][10][11]
Given this precedent, a logical starting point for assessing MPTU's cross-reactivity is to examine its effect on these and other structurally or functionally related enzymes.
II. Experimental Design: A Multi-pronged Approach to Assessing Cross-Reactivity
A robust assessment of cross-reactivity requires a carefully selected panel of enzymes and well-validated assay methodologies. The goal is to obtain quantitative data on the inhibitory potency of MPTU against each enzyme, typically expressed as the half-maximal inhibitory concentration (IC50).
Enzyme Panel Selection: Casting a Wide Net
The choice of enzymes for the cross-reactivity panel should be guided by both the known activities of similar compounds and the desire to probe a diverse range of enzyme classes. A representative panel could include:
-
Tyrosinase: A copper-containing monooxygenase, a known target for phenylthiourea derivatives.[12][13][14][15]
-
Dopamine β-hydroxylase (DBH): Another copper-containing enzyme, involved in neurotransmitter synthesis.[9][11][16]
-
Monoamine Oxidases (MAO-A and MAO-B): Flavoprotein enzymes crucial for neurotransmitter metabolism.[17][18][19][20][21]
-
Cytochrome P450 (CYP) Isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4): A superfamily of heme-containing enzymes responsible for the metabolism of a vast array of xenobiotics, including drugs.[22][23][24][25][26] Inhibition of CYPs is a major cause of drug-drug interactions.
-
A Representative Serine Protease (e.g., Trypsin or Chymotrypsin): To assess for non-specific inhibition, which can sometimes be observed with reactive compounds.
This panel provides a good balance of likely targets and broader screening for unforeseen interactions.
Workflow for Cross-Reactivity Assessment
The following diagram illustrates a logical workflow for assessing the cross-reactivity of MPTU.
References
- 1. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 2. 1-Methyl-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H10N2S | CID 698294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo inhibition of dopamine beta-hydroxylase by 1-phenyl-3-(2-thiazolyl)-2-thiourea (U-14,624) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multisubstrate inhibitors of dopamine beta-hydroxylase. 1. Some 1-phenyl and 1-phenyl-bridged derivatives of imidazole-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. activeconceptsllc.com [activeconceptsllc.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Aromatic amino acid hydroxylase inhibitors. 4. 3-Substituted alpha-methyltyrosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monoamine Oxidase Assay Kit - Creative Biolabs [creative-biolabs.com]
- 18. Monoamine Oxidase Assays [cellbiolabs.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. resources.bio-techne.com [resources.bio-techne.com]
- 21. bioassaysys.com [bioassaysys.com]
- 22. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 23. lnhlifesciences.org [lnhlifesciences.org]
- 24. criver.com [criver.com]
- 25. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 26. enamine.net [enamine.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methyl-3-phenylthiourea
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. Handling and disposing of specialized chemical reagents like 1-Methyl-3-phenylthiourea requires a methodical approach grounded in a clear understanding of its chemical properties and associated hazards. This guide provides a direct, procedural framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.
Core Hazard Profile: Understanding the "Why"
This compound is a compound that demands respect. Its hazard profile, while not fully exhaustive in all toxicological areas, presents clear risks that dictate our handling and disposal strategy. The primary hazards identified under the Globally Harmonized System (GHS) are significant and form the basis for the stringent protocols outlined below.[1]
The causality behind our cautious approach is its classification as an acute oral toxicant.[1][2] Ingestion of even small quantities can be harmful, necessitating procedures that prevent any possibility of cross-contamination or accidental exposure. Furthermore, it is a serious eye irritant, meaning direct contact can cause significant damage.[1][2] While comprehensive environmental impact data is limited, the general principle for organosulfur compounds, especially those with toxic properties, is to prevent any release into the environment.[2] Therefore, we operate under the precautionary principle, treating all waste as hazardous to both human health and the ecosystem.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Category | Signal Word | Hazard Statement | Citations |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | [1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |[1][2] |
Note: Some related thiourea compounds are also classified as skin sensitizers and are suspected of causing cancer or reproductive harm.[3] Due to these potential risks within the chemical class, rigorous adherence to PPE and handling protocols is critical.
Personal Protective Equipment (PPE): A Non-Negotiable Mandate
Before handling or preparing this compound for disposal, the following PPE is mandatory. This is a self-validating system; proper PPE is your first and most effective line of defense against exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles causing serious eye irritation.[2][4] |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). | Prevents skin contact. Although not classified as a skin sensitizer, good chemical hygiene is paramount.[4] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required for normal handling of small quantities but must be available. Use a NIOSH/MSHA-approved respirator if dust is generated or if working outside a fume hood.[4] | Prevents inhalation of airborne particles. |
Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2]
Step-by-Step Disposal and Decontamination Protocol
The fundamental principle of disposal is that This compound and its containers must never be disposed of in standard trash or down the drain .[2][5] It must be treated as regulated hazardous chemical waste.
Protocol 3.1: Waste Segregation and Collection
-
Designate a Waste Stream: All materials contaminated with this compound must be segregated as "Toxic Solid Organic Waste." This includes:
-
Expired or unused this compound.
-
Contaminated PPE (gloves, weigh boats, etc.).
-
Spill cleanup materials.
-
Empty stock containers.
-
-
Containerization:
-
Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.
-
The label must, at a minimum, include the full chemical name ("this compound"), the associated hazards (e.g., "Toxic"), and the accumulation start date.[3]
-
-
Storage:
Protocol 3.2: Handling Spills
In the event of a small, contained spill in a laboratory setting:
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate if Necessary: For large or uncontained spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.
-
Don Appropriate PPE: Before cleaning, don the full PPE outlined in Section 2.
-
Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.[4]
-
Collection: Carefully sweep or scoop the mixture into your designated hazardous waste container.[4]
-
Decontamination: Clean the spill area thoroughly with soap and water.[5] All cleaning materials (e.g., paper towels) must also be placed in the hazardous waste container.
Protocol 3.3: Final Disposal Procedure
-
Engage Professionals: The ultimate disposal of this compound must be handled by a licensed and approved chemical waste disposal company.[6] Your institution's EHS department will manage this process.
-
Approved Methods: The standard, accepted methods for disposal are controlled incineration in a facility equipped with flue gas scrubbing or transfer to a licensed chemical destruction plant.[2] These high-temperature processes are designed to break down the molecule into less harmful components.
-
Transportation: For transport to a disposal facility, this material is classified under UN Number 2811, Proper Shipping Name: TOXIC SOLID, ORGANIC, N.O.S.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow from chemical use to final, compliant disposal.
Caption: Workflow for the safe collection and disposal of this compound waste.
References
A Comprehensive Guide to Personal Protective Equipment for Handling 1-Methyl-3-phenylthiourea
This guide provides essential safety and logistical information for the handling and disposal of 1-Methyl-3-phenylthiourea (CAS No. 2724-69-8). As a compound with significant toxicological properties, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the safe handling of this chemical.
Understanding the Risks: The "Why" Behind the "What"
This compound is a chemical that demands respect. Its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicates it is harmful or, in some classifications, fatal if swallowed[1][2][3][4]. It is also known to cause serious eye irritation and may provoke an allergic skin reaction[2][3]. Some sources also indicate that it can be irritating to the respiratory system[5]. The transportation classification of this compound as a toxic solid underscores the need for meticulous handling at every stage of its lifecycle in the laboratory[2][6].
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles. The personal protective equipment (PPE) recommendations outlined below are not merely a checklist but a scientifically grounded system of barriers designed to mitigate these specific risks. Each piece of equipment serves a distinct purpose, and its efficacy is contingent upon proper selection and use.
Core Directive: Personal Protective Equipment (PPE) Protocol
A risk assessment should always precede any handling of this compound. However, the following PPE is considered the minimum standard for any procedure involving this compound.
Hand Protection: The First Line of Defense
Requirement: Impervious chemical-resistant gloves.
Causality: this compound can cause skin irritation and may lead to skin sensitization upon repeated contact[3][7]. Impervious gloves prevent direct dermal exposure. The selection of the appropriate glove material (e.g., nitrile, neoprene) should be based on the specific solvent being used, if any, and the duration of the handling task. Always check the manufacturer's glove compatibility data.
Procedural Steps:
-
Before use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or punctures.
-
Don gloves before entering the designated handling area.
-
Ensure gloves are long enough to cover the wrist and overlap with the sleeves of the lab coat.
-
After handling, and before leaving the work area, remove gloves using a technique that avoids skin contact with the contaminated exterior.
-
Dispose of used gloves as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Eye and Face Protection: Shielding Against the Unseen
Requirement: Chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Causality: This compound is classified as a serious eye irritant[1][2]. Accidental splashing of the solid powder or a solution can cause significant and potentially irreversible damage to the eyes. Standard safety glasses do not provide a sufficient seal around the eyes to protect against fine powders or splashes.
Procedural Steps:
-
Ensure goggles fit snugly against the face to form a protective seal.
-
Goggles should be worn at all times when in the vicinity of where this compound is being handled, not just by the individual performing the task.
-
If a face shield is required, it should be positioned to protect the entire face.
-
Clean and disinfect reusable eye and face protection after each use according to the manufacturer's instructions.
Body Protection: A Barrier for the Body
Requirement: A clean, buttoned laboratory coat. For larger quantities or tasks with a higher risk of contamination, chemical-resistant aprons or suits may be necessary.
Causality: A lab coat prevents the contamination of personal clothing with this compound dust or solutions. Contaminated clothing can act as a secondary source of exposure long after leaving the laboratory[8].
Procedural Steps:
-
Always wear a lab coat that is fully buttoned.
-
Remove the lab coat before leaving the laboratory to prevent the spread of contamination.
-
Contaminated lab coats should be professionally laundered by a service familiar with handling chemically contaminated garments and not taken home[8].
Respiratory Protection: Controlling Inhalation Hazards
Requirement: A NIOSH-approved respirator with a dust cartridge is necessary when handling the powder outside of a certified chemical fume hood, or when dust generation is likely[3][9].
Causality: Inhalation of this compound dust can cause respiratory tract irritation[5]. Engineering controls, such as a chemical fume hood, are the preferred method for mitigating this risk. When these are not sufficient, respiratory protection is mandatory.
Procedural Steps:
-
All users of respiratory protection must be fit-tested and trained in the proper use, maintenance, and limitations of the equipment.
-
Inspect the respirator before each use for signs of damage.
-
Ensure a proper seal is achieved each time the respirator is worn.
-
Replace cartridges in accordance with the manufacturer's recommendations or when breathing becomes difficult.
Operational and Disposal Plans
Engineering Controls: The Foundation of Safety
All procedures involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of dust[10][11]. Eyewash stations and safety showers must be readily accessible in the immediate work area[10].
Safe Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area for handling the chemical.
-
Weighing: Conduct all weighing of the solid powder within a chemical fume hood or a ventilated balance enclosure to prevent the release of dust into the laboratory environment.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly decontaminate the work area. Wash hands and any exposed skin with soap and water.
Spill Management
In the event of a spill, evacuate all non-essential personnel from the area[8]. Wearing the appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal[7][10]. Clean the spill area with a suitable laboratory cleaner and water[7]. Do not allow the spilled material to enter drains or sewer systems[2][10].
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, is considered hazardous waste[10].
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible waste container.
-
Disposal: All waste must be disposed of through a licensed chemical waste disposal company in accordance with all local, state, and federal regulations[2][3]. Do not mix with other waste streams unless explicitly permitted[3].
Data Presentation
| Task | Required Personal Protective Equipment (PPE) |
| Storage and Transport within the Lab | Laboratory coat, safety glasses (minimum), impervious gloves |
| Weighing of Solid | Chemical fume hood or ventilated enclosure, impervious gloves, lab coat, chemical splash goggles |
| Preparation of Solutions | Chemical fume hood, impervious gloves, lab coat, chemical splash goggles, face shield (if splash risk is high) |
| Conducting Reactions | Chemical fume hood, impervious gloves, lab coat, chemical splash goggles |
| Spill Cleanup | NIOSH-approved respirator with dust cartridge, impervious gloves, lab coat or chemical-resistant suit, chemical splash goggles |
| Waste Disposal | Impervious gloves, lab coat, chemical splash goggles |
Experimental Protocols Visualization
Below is a workflow diagram illustrating the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. This compound | C8H10N2S | CID 698294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | 2724-69-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chembk.com [chembk.com]
- 6. experimtsupplyshop.com [experimtsupplyshop.com]
- 7. uaf.edu [uaf.edu]
- 8. nj.gov [nj.gov]
- 9. resources.finalsite.net [resources.finalsite.net]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
